molecular formula C7H4N2O6 B1217618 3,5-Dinitrosalicylaldehyde CAS No. 2460-59-5

3,5-Dinitrosalicylaldehyde

Cat. No.: B1217618
CAS No.: 2460-59-5
M. Wt: 212.12 g/mol
InChI Key: FLJXIBHYDIMYRS-UHFFFAOYSA-N
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Description

3,5-Dinitrosalicylaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O6 and its molecular weight is 212.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-3,5-dinitrobenzaldehyde
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InChI

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)2-6(7(4)11)9(14)15/h1-3,11H
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InChI Key

FLJXIBHYDIMYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
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DSSTOX Substance ID

DTXSID4062434
Record name Benzaldehyde, 2-hydroxy-3,5-dinitro-
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Molecular Weight

212.12 g/mol
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CAS No.

2460-59-5
Record name 3,5-Dinitrosalicylaldehyde
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Record name 3,5-Dinitrosalicylaldehyde
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Record name Benzaldehyde, 2-hydroxy-3,5-dinitro-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dinitrosalicylaldehyde, a valuable nitroaromatic compound with applications in analytical chemistry and as a precursor for the synthesis of various organic molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the primary synthetic pathway, offering a detailed, step-by-step experimental protocol, a thorough examination of the reaction mechanism, and crucial safety considerations. Furthermore, it briefly explores alternative synthetic strategies and provides essential characterization data to ensure the validation of the final product.

Introduction

This compound, with the chemical formula C₇H₄N₂O₆, is a yellow crystalline solid.[4] Its molecular structure features a salicylaldehyde core functionalized with two nitro groups at the 3 and 5 positions of the benzene ring. This compound serves as a key intermediate in various chemical syntheses, including the preparation of salicyldimine ligands and chromogenic proteinase substrates. The presence of the nitro groups and the aldehyde functionality makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2460-59-5[1][2][3][4][5][6][7][8]
Molecular Weight 212.12 g/mol [1][3]
Appearance Pale yellow to yellow to orange or pale brown powder or crystalline powder[4]
Melting Point 68-70 °C (lit.)[8]
Solubility Slightly soluble in water.[8]
IUPAC Name 2-hydroxy-3,5-dinitrobenzaldehyde[4][5]

Primary Synthesis Pathway: Two-Step Nitration of Salicylaldehyde

The most established and widely utilized method for the synthesis of this compound is the direct, two-step nitration of salicylaldehyde. This electrophilic aromatic substitution reaction leverages a nitrating mixture of concentrated sulfuric acid and nitric acid to introduce two nitro groups onto the aromatic ring.

Causality of Experimental Choices and Mechanistic Insights

The regioselectivity of the dinitration of salicylaldehyde is governed by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups already present on the benzene ring.

  • First Nitration Step: The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The aldehyde group, conversely, is a deactivating, meta-directing group because it withdraws electron density from the ring. In the initial nitration of salicylaldehyde, the powerful activating and directing effect of the hydroxyl group dominates, leading to the formation of a mixture of 3-nitrosalicylaldehyde (ortho to the hydroxyl group) and 5-nitrosalicylaldehyde (para to the hydroxyl group).[9]

  • Second Nitration Step: The intermediate mixture of mono-nitrated salicylaldehydes is then subjected to a second nitration. In this step, the existing nitro group, being a strong deactivating and meta-directing group, reinforces the directing effect of the aldehyde group. The hydroxyl group, although activating, is now on a more electron-deficient ring. The incoming second nitro group is directed to the remaining activated positions that are ortho or para to the hydroxyl group and meta to the existing nitro and aldehyde groups. This results in the formation of the desired this compound.

The use of concentrated sulfuric acid in the nitrating mixture is crucial. It acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Mono-nitration cluster_step2 Step 2: Di-nitration cluster_purification Purification A Salicylaldehyde C Reaction at 0°C A->C B Nitrating Mixture (H₂SO₄/HNO₃) B->C D Mixture of 3- & 5-Nitrosalicylaldehyde C->D F Reaction at room temp. D->F E Nitrating Mixture (H₂SO₄/HNO₃) E->F G Crude this compound F->G H Work-up (Pouring on ice) G->H I Filtration & Washing H->I J Recrystallization I->J K Pure this compound J->K

Caption: A schematic overview of the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the method described by Patil et al. (2018) and has been elaborated with best-practice laboratory techniques for a self-validating and reproducible synthesis.[9]

Materials and Reagents
  • Salicylaldehyde (C₇H₆O₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice

Equipment
  • Round-bottom flask (500 mL)

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Buchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

Step-by-Step Procedure

Step 1: Synthesis of 3- and 5-Nitrosalicylaldehyde Intermediate Mixture

  • In a 500 mL round-bottom flask, prepare a nitrating mixture by carefully and slowly adding 40 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool this mixture in an ice-salt bath to 0°C with continuous stirring.

  • In a separate beaker, mix 0.2 mol (21.2 g, 20.96 mL) of salicylaldehyde with 10 mL of concentrated hydrochloric acid. Cool this mixture in an ice-salt bath to 0°C.

  • Slowly add the salicylaldehyde-HCl mixture dropwise to the cold nitrating mixture over a period of 20 minutes, ensuring the reaction temperature is maintained at 0°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated yellow solid, which is a mixture of 3- and 5-nitrosalicylaldehyde, by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Dry the intermediate product in a desiccator.

Step 2: Synthesis of this compound

  • Prepare a fresh, ice-cold nitrating mixture of concentrated sulfuric acid and nitric acid in a 2:1 ratio.

  • With vigorous stirring, add the dried mixture of 3- and 5-nitrosalicylaldehyde (33 g, 0.156 mol) in small portions to the cold nitrating mixture.

  • After the addition is complete, stir the reaction mass for 30 minutes, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture onto crushed ice. A yellow solid of crude this compound will precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

Purification
  • The crude this compound can be purified by recrystallization from ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Product Validation
  • Yield: The expected yield of the purified 2-hydroxy-3,5-dinitrobenzaldehyde is approximately 85%.[9]

  • Melting Point: The melting point of the purified product should be in the range of 68-70°C.[8]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of this compound. The spectrum in CDCl₃ should show characteristic peaks for the aromatic protons, the aldehyde proton, and the hydroxyl proton.[10]

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration of salicylaldehyde is a highly exothermic reaction. Strict temperature control is essential to prevent the reaction from becoming uncontrollable. The use of an ice bath and slow, dropwise addition of reagents are critical.

  • Oxidizing Agents: Nitric acid is a strong oxidizing agent and can react violently with organic materials. Avoid contact with combustible materials.

  • Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines.

Alternative Synthetic Approaches

While the two-step nitration of salicylaldehyde is the most common method, other strategies have been explored, particularly for the synthesis of mono-nitro derivatives, which could potentially be adapted.

  • Catalytic Nitration: The use of solid acid catalysts, such as supported heteropoly acids, has been investigated for the nitration of salicylaldehyde to improve regioselectivity and yield of 5-nitrosalicylaldehyde.

  • Alternative Nitrating Agents: A patent describes a method for preparing 5-nitrosalicylaldehyde using a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid with fuming nitric acid, which is reported to improve the reaction rate and yield.[11]

These alternative methods may offer advantages in terms of milder reaction conditions or improved selectivity for specific isomers, but the direct dinitration with a mixed acid remains the most straightforward approach for obtaining this compound.

Conclusion

The synthesis of this compound via the two-step nitration of salicylaldehyde is a well-established and efficient method. This guide has provided a detailed and practical protocol, grounded in a clear understanding of the underlying reaction mechanism and safety considerations. By following the outlined procedures and validation steps, researchers can reliably synthesize this valuable compound for their scientific endeavors. The exploration of alternative synthetic routes, while not as prevalent, offers potential avenues for further process optimization and development.

References

An In-Depth Technical Guide to 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5), a pivotal reagent and building block in modern organic chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the electronic factors governing its reactivity, and its field-proven applications, offering researchers and development professionals a robust understanding of this versatile molecule.

Core Profile: Physicochemical and Safety Data

This compound, systematically named 2-hydroxy-3,5-dinitrobenzaldehyde, is a yellow to orange crystalline solid.[1][2] Its chemical identity is defined by an aromatic ring bearing three critical functional groups: a hydroxyl (-OH), an aldehyde (-CHO), and two nitro (-NO₂) groups. This specific arrangement dictates its physical properties and is the foundation of its chemical utility.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2460-59-5 [3][4]
Molecular Formula C₇H₄N₂O₆ [3][5][6]
Molecular Weight 212.12 g/mol [3][5][6]
Appearance Yellow to orange crystalline powder [1][2][7]
Melting Point 68 - 74 °C [1][3][5]
Boiling Point 301.5 °C at 760 mmHg [3][5][6]
Solubility Soluble in water (0.6 g/100 mL at 18°C), soluble in ethanol. [3][8][9]

| IUPAC Name | 2-hydroxy-3,5-dinitrobenzaldehyde |[4] |

Safety and Handling: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin, eye, and respiratory irritation.[1][4][7] The compound is also noted to be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[3][8][9] All handling should occur in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the reactivity of the salicylaldehyde starting material is carefully modulated.

Synthesis Protocol

A reliable synthesis involves a two-stage nitration of salicylaldehyde.[10] The hydroxyl group is an activating, ortho-, para-director, while the aldehyde is a deactivating, meta-director. The initial nitration yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. This mixture is then subjected to a second, more forceful nitration to install the second nitro group.

SynthesisWorkflow start Start: Salicylaldehyde step1 Initial Nitration: Nitrating mixture (HNO₃/H₂SO₄) at low temp. start->step1 intermediate Mixture of 3- and 5-Nitrosalicylaldehyde step1->intermediate step2 Second Nitration: Stir with ice-cold, concentrated nitrating mixture (2:1 H₂SO₄:HNO₃). intermediate->step2 quench Quench Reaction: Pour reaction mass onto crushed ice. step2->quench Exothermic control product Precipitate: Yellow solid of this compound quench->product purify Purification: Filter, wash with water, and dry. Recrystallize if needed. product->purify final Final Product purify->final

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • First Nitration: Salicylaldehyde is slowly added to a nitrating mixture (e.g., nitric acid and sulfuric acid) at a controlled low temperature (0-5 °C). The low temperature is critical to manage the exothermicity of the reaction and prevent side product formation.

  • Isolation of Intermediate: The reaction is quenched by pouring it into ice water, causing the mono-nitrated products to precipitate. The solid mixture of 3- and 5-nitrosalicylaldehyde is filtered and washed.[10]

  • Second Nitration: The dried mixture of mono-nitrated salicylaldehydes is carefully added to an ice-cold, more concentrated nitrating mixture (typically a 2:1 ratio of concentrated H₂SO₄ to HNO₃).[10] The strong acidic environment is necessary to overcome the deactivating effect of the first nitro group and the aldehyde.

  • Product Precipitation: After a short reaction time (e.g., 30 minutes), the reaction mass is again poured onto a large volume of crushed ice.[10] This simultaneously stops the reaction and precipitates the desired this compound, which has lower water solubility.

  • Purification: The resulting yellow solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried. A yield of approximately 85% can be expected.[10] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Profile

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint, showing characteristic shifts for the aldehyde proton, the remaining aromatic protons, and the hydroxyl proton.

  • IR Spectroscopy: The infrared spectrum will prominently display absorption bands corresponding to the O-H stretch (hydroxyl), C=O stretch (aldehyde), and symmetric/asymmetric N-O stretches of the two nitro groups.[4][11]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of 212.12 g/mol .[4][12]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups. The two powerful electron-withdrawing nitro groups render the aromatic ring electron-deficient and significantly increase the electrophilicity of the aldehyde's carbonyl carbon. This makes it highly susceptible to nucleophilic attack.

The most important reaction is the formation of Schiff bases (imines) through condensation with primary amines.

SchiffBaseFormation DNSA 3,5-Dinitrosalicyl- aldehyde SchiffBase Schiff Base (Salicyldimine Ligand) DNSA->SchiffBase Condensation Amine Primary Amine (R-NH₂) Amine->SchiffBase Water Water (H₂O)

Caption: Condensation reaction to form a Schiff base.

Mechanism: The reaction proceeds via nucleophilic addition of the amine to the highly electrophilic aldehyde carbon, forming a hemiaminal intermediate. Subsequent acid- or base-catalyzed dehydration yields the stable C=N double bond of the imine. This reaction is foundational to many of the applications discussed below.

Key Applications in Research and Drug Development

This compound is not an end product but a high-value intermediate. Its utility stems from its ability to be readily converted into more complex, functional molecules.

Precursor for Schiff Base Ligands and Catalysts

The primary application is in coordination chemistry. The Schiff bases derived from this compound are excellent chelating ligands, often referred to as salicyldimine or salen-type ligands.[3][8][13]

  • Catalysis: These ligands coordinate with transition metals like Ruthenium(II), Nickel(II), and Cobalt(II) to form stable complexes.[3] These complexes have demonstrated catalytic activity in important industrial and laboratory reactions, including ethylene polymerization and electrocatalytic hydrogen generation.[5][14] The electronic properties imparted by the dinitro substitution can be used to fine-tune the catalytic activity of the metal center.

Intermediate in Heterocyclic and Pharmaceutical Synthesis

The compound serves as a versatile starting material for building complex molecular scaffolds.

  • Coumarin Synthesis: It is used in the synthesis of 3-hydroxycoumarins, a class of compounds with diverse biological activities and applications in pharmaceuticals and agrochemicals.[3][8]

  • Hydrazone Derivatives: It readily reacts with hydrazides to form hydrazones, which are investigated for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[10]

Bioconjugation and Analytical Reagents

The aldehyde's reactivity with primary amines is exploited in biochemical contexts.

  • Protein Modification: It can react with the ε-amino groups of lysine residues on protein surfaces.[2][6] This property is the basis for its use in creating chromogenic substrates for detecting proteinase activity.[3][8] When a protein labeled with this moiety is cleaved by a proteinase, a detectable color change can occur, forming the basis of an enzyme assay.

Conclusion

This compound (CAS 2460-59-5) is a quintessential example of a strategic molecular building block. Its well-defined synthesis and the predictable, electronically-activated reactivity of its aldehyde group make it an indispensable tool. For researchers in materials science, catalysis, and drug development, this compound provides a reliable entry point for the synthesis of sophisticated ligands, complex heterocyclic systems, and novel biochemical probes. Its continued application in the scientific literature underscores its importance as a versatile and enabling chemical reagent.

References

An In-depth Technical Guide to the Solubility of 3,5-Dinitrosalicylaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dinitrosalicylaldehyde (DNSA), a key reagent and building block in various chemical syntheses.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular properties governing the solubility of DNSA. It offers both theoretical insights and practical, field-proven methodologies for solubility determination. The guide synthesizes critical data on the physicochemical properties of DNSA, explores its solubility in aqueous and organic media, and provides detailed experimental protocols. The objective is to equip the scientific community with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Introduction: The Role and Importance of this compound

This compound, with the chemical formula C₇H₄N₂O₆, is a yellow crystalline solid that serves as a versatile intermediate in organic synthesis.[1][4] It is notably used in the preparation of Schiff base ligands, 3-hydroxycoumarins, and as a chromogenic substrate for proteinase assays.[1][2][3] Its utility in coordination chemistry, particularly in forming chiral complexes for catalysis, further underscores its importance in modern chemical research.[1][2][3]

Understanding the solubility of DNSA is paramount for its effective application. Proper solvent selection is critical for reaction kinetics, purification processes like recrystallization, and analytical characterization. This guide provides a detailed examination of the factors influencing its solubility and a practical framework for its determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of DNSA are summarized below.

PropertyValueSource
Molecular Formula C₇H₄N₂O₆[1][4][5]
Molecular Weight 212.12 g/mol [1][4][5][6]
Appearance Yellow Crystalline Solid / Powder[1][4]
Melting Point 68-70 °C[1][2][5]
Boiling Point 301.5 °C at 760 mmHg[1][5]
Density ~1.721 g/cm³[1][5]
logP (Octanol/Water) 1.021 - 2.067[5][7]
Water Solubility 0.6 g/100 mL (at 18 °C)[1][2][3]

The presence of multiple polar functional groups—a hydroxyl (-OH), an aldehyde (-CHO), and two nitro (-NO₂) groups—on an aromatic ring defines the solubility behavior of DNSA.[4][8] The hydroxyl and aldehyde groups can act as hydrogen bond donors and acceptors, respectively, while the nitro groups are strong electron-withdrawing groups that contribute significantly to the molecule's polarity. The calculated LogP value suggests a moderate balance between hydrophilic and lipophilic character.

Understanding the Solubility Profile of DNSA

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of DNSA is therefore a interplay of its ability to engage in various intermolecular interactions with the solvent.

3.1. Aqueous Solubility

DNSA exhibits limited but measurable solubility in water, documented as 0.6 g/100 mL at 18°C.[1][2][3] This solubility is attributed to the formation of hydrogen bonds between the polar functional groups of DNSA (hydroxyl and aldehyde) and water molecules. The phenolic hydroxyl group is also weakly acidic and can be deprotonated in basic solutions, leading to the formation of a more polar phenoxide ion, which significantly enhances aqueous solubility.

3.2. Solubility in Organic Solvents: A Predictive Analysis
  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydroxyl and aldehyde groups of DNSA. Therefore, DNSA is expected to have good solubility in lower alcohols like ethanol and methanol.[1] The alkyl chain of the alcohol can interact with the aromatic ring of DNSA, further promoting dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Ethyl Acetate): These solvents possess polar functional groups (e.g., carbonyl) and can act as hydrogen bond acceptors. They are effective at solvating polar molecules. DNSA is predicted to be soluble in these solvents due to dipole-dipole interactions. Dimethyl sulfoxide (DMSO) is often an excellent solvent for compounds of this nature.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form strong intermolecular interactions with the polar functional groups of DNSA. Consequently, DNSA is expected to have very low solubility in nonpolar solvents like hexane. The solubility in toluene might be slightly higher due to potential pi-pi stacking interactions with the aromatic ring, but it is still anticipated to be poor.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity. While they are not capable of hydrogen bonding, they can engage in dipole-dipole interactions. Moderate solubility of DNSA in these solvents can be expected.

The following diagram illustrates the relationship between solvent polarity and the anticipated solubility of DNSA.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted DNSA Solubility Hexane Hexane Toluene Toluene DCM DCM Acetone Acetone Ethanol Ethanol Water Water Low Low Moderate Moderate High High DNSA This compound DNSA->Hexane Poor Interaction DNSA->Toluene Weak Interaction DNSA->DCM Moderate Interaction DNSA->Acetone Strong Interaction DNSA->Ethanol Strong H-Bonding DNSA->Water Limited H-Bonding

Caption: Predicted solubility of DNSA across a spectrum of organic solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

4.2. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A starting point could be approximately 50-100 mg of solid.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the undissolved solid from the saturated solution.

  • Quantification of Solute:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC. A calibration curve should be generated using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of DNSA in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

The workflow for this experimental determination is visualized below.

G start Start prep Prepare Supersaturated Mixture (Excess DNSA + Solvent) start->prep equilibrate Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) prep->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate sample Extract Aliquot of Supernatant separate->sample dilute Dilute Sample to Known Volume sample->dilute analyze Analyze Concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the determination of DNSA solubility.

Safety and Handling

This compound is classified as an irritant.[6] It can cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[10]

Conclusion

The solubility of this compound is a critical parameter for its application in organic synthesis and other research areas. Its molecular structure, rich in polar functional groups, dictates a preference for polar organic solvents, particularly those capable of hydrogen bonding. While it exhibits limited solubility in water, its solubility is expected to be significantly higher in solvents like ethanol, acetone, and DMSO. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust and reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection and experimental design when working with this compound.

References

A Guide to the Spectroscopic Characterization of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dinitrosalicylaldehyde, also known as 2-hydroxy-3,5-dinitrobenzaldehyde, is a pivotal intermediate in synthetic organic chemistry.[1][2][3] With the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol , this pale yellow crystalline solid serves as a versatile building block for a variety of more complex molecules.[4] Its applications are extensive, ranging from the preparation of sophisticated salicyldimine ligands and chiral Schiff base complexes for catalysis to the synthesis of 3-hydroxycoumarins and chromogenic substrates for enzyme assays.[5]

Given its foundational role, unambiguous structural confirmation is paramount for researchers in synthetic chemistry and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a detailed molecular fingerprint. This guide offers an in-depth analysis of the spectroscopic data for this compound, presenting not just the data itself, but the underlying principles and experimental causality that inform its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its structure. The strong electron-withdrawing nature of the two nitro groups (-NO₂) and the aldehyde group (-CHO) profoundly influences the chemical environment of the aromatic protons and carbons, leading to characteristic downfield shifts.

Molecular Structure and NMR Assignments

To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown below. This numbering scheme will be used for the assignment of specific signals in the spectra.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by four distinct signals in the downfield region, a direct consequence of the deshielding effects of the aromatic ring and its electron-withdrawing substituents.

Table 1: Predicted ¹H NMR Data for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H (Phenolic, -OH)> 11.5Singlet (broad)Highly deshielded due to strong intramolecular H-bonding with the aldehyde carbonyl and electron withdrawal.
H (Aldehyde, -CHO)9.9 - 10.5SingletCharacteristic region for aldehyde protons.
H68.8 - 9.2Doublet (d)Significantly downfield due to ortho/para positioning relative to nitro groups.
H48.6 - 9.0Doublet (d)Downfield shift due to ortho positioning to a nitro group.

Note: Data is predicted based on established chemical shift principles for a sample in CDCl₃.[6] Actual values may vary based on solvent and concentration.

Interpretation:

  • Phenolic Proton (-OH): The most downfield signal is assigned to the hydroxyl proton. Its significant deshielding beyond 11.5 ppm is a classic indicator of strong intramolecular hydrogen bonding to the adjacent carbonyl oxygen. This interaction restricts its rotation and places it in a deshielding environment.

  • Aldehyde Proton (-CHO): The singlet in the 9.9-10.5 ppm range is unequivocally assigned to the aldehyde proton. This is a standard chemical shift region for this functional group.

  • Aromatic Protons (H4, H6): The two remaining signals belong to the aromatic protons. Both are observed at very high chemical shifts due to the powerful cumulative electron-withdrawing effect of the two nitro groups and the aldehyde group. H6 is typically slightly more deshielded than H4 due to being para to one nitro group and ortho to another. They appear as doublets due to meta-coupling (⁴JHH), although this coupling is often small (~2-3 Hz) and may cause the signals to appear as sharp singlets depending on instrument resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the presence of seven distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)Notes
C7 (Aldehyde, C=O)188 - 192Carbonyl carbon, highly deshielded.
C2 (C-OH)160 - 164Aromatic carbon attached to the hydroxyl group.
C3, C5 (C-NO₂)145 - 155Aromatic carbons attached to nitro groups.
C1138 - 142Quaternary aromatic carbon.
C6128 - 132Aromatic carbon bearing a proton.
C4124 - 128Aromatic carbon bearing a proton.

Note: Data is predicted based on established principles. Specific experimental data has been noted but is not publicly detailed.[1]

Interpretation: The chemical shifts are consistent with the proposed structure. The aldehyde carbonyl carbon (C7) is the most deshielded, appearing around 190 ppm. The carbon attached to the phenolic oxygen (C2) is also significantly downfield. The carbons directly bonded to the strongly electron-withdrawing nitro groups (C3 and C5) are found in the 145-155 ppm range, while the protonated aromatic carbons (C4 and C6) appear at higher field.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the acquired data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference spectrum (TMS or residual solvent peak) proc2->proc3

Caption: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[6] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to optimize its homogeneity, which maximizes spectral resolution.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard pulse programs are used for both experiments.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced relative to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound displays characteristic absorption bands for its hydroxyl, aldehyde, and nitro groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200 - 3400O-H StretchPhenolic -OHBroad, Medium
~2850, ~2750C-H StretchAldehyde (-CHO)Medium, Sharp
~1680C=O StretchAldehyde (-CHO)Strong, Sharp
~1600, ~1470C=C StretchAromatic RingMedium-Strong
~1530N-O Asymmetric StretchNitro (-NO₂)Very Strong
~1350N-O Symmetric StretchNitro (-NO₂)Very Strong

Note: Data is compiled from typical IR ranges and data for related compounds.[8][9] Spectra are often recorded using a KBr pellet.[1]

Interpretation:

  • O-H Region: A broad absorption band centered around 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The broadness is due to the intramolecular hydrogen bonding.

  • C-H Region: Two medium-intensity peaks are expected around 2850 and 2750 cm⁻¹. This pair of bands is a hallmark of the C-H stretch in an aldehyde group (Fermi resonance).

  • Carbonyl Region: A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. Its frequency is slightly lowered from a typical aromatic aldehyde (~1700 cm⁻¹) due to the intramolecular hydrogen bond which weakens the C=O double bond.

  • Nitro Group Region: The most intense and defining peaks in the spectrum are the N-O stretches of the two nitro groups. A very strong band around 1530 cm⁻¹ is assigned to the asymmetric stretch, and another very strong band around 1350 cm⁻¹ is assigned to the symmetric stretch. The presence of both strong absorptions is definitive proof of the nitro groups.

  • Aromatic Region: Absorptions for the aromatic C=C stretching vibrations are visible around 1600 and 1470 cm⁻¹.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place mixture into a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place pellet in the FT-IR spectrometer prep3->acq1 acq2 Acquire background spectrum (air) acq1->acq2 acq3 Acquire sample spectrum (typically 16-32 scans) acq2->acq3 proc1 Ratio sample against background acq3->proc1 proc2 Convert to Absorbance or % Transmittance proc1->proc2

Caption: Standard workflow for FT-IR spectroscopic analysis.

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, run a background scan to measure the spectrum of the ambient atmosphere. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to remove contributions from atmospheric CO₂ and water vapor, yielding the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic ring in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. The presence of the aldehyde, hydroxyl, and nitro groups extends the conjugation and influences the absorption wavelengths.

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

Expected λₘₐₓ (nm)Molar Absorptivity (ε)Electronic TransitionChromophore
~340 - 360Low (ε < 1,000)n → πC=O, -NO₂
~280 - 310Moderate (ε ≈ 1,000-5,000)π → πBenzenoid
~240 - 260High (ε > 10,000)π → π*Nitro-aromatic system

Note: Data is estimated based on analysis of related nitrobenzaldehyde compounds.[6][10][11] The exact λₘₐₓ and ε values are highly dependent on the solvent.

Interpretation: The UV-Vis spectrum is expected to show multiple absorption bands.

  • n → π Transitions:* A weak absorption band is expected at longer wavelengths (~350 nm). This corresponds to the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to an anti-bonding π* orbital. These transitions are typically of low intensity.[6][10]

  • π → π Transitions:* More intense absorptions occur at shorter wavelengths. The band around 300 nm can be attributed to electronic transitions within the substituted benzene ring itself. A much stronger band is expected near 250 nm, arising from a π → π* transition involving the entire conjugated system, significantly influenced by the nitro groups.[6][10]

Experimental Protocol: UV-Vis Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a stock solution of known concentration in ethanol prep2 Perform serial dilutions to obtain a solution with A < 1.5 prep1->prep2 acq1 Fill a quartz cuvette with pure solvent (blank) prep2->acq1 acq2 Acquire baseline spectrum acq1->acq2 acq3 Replace blank with sample solution acq2->acq3 acq4 Scan absorbance from ~200 to 600 nm acq3->acq4 proc1 Identify wavelengths of maximum absorbance (λₘₐₓ) acq4->proc1

Caption: Standard workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare a stock solution of this compound of a precise concentration (e.g., 1 mg in 100 mL) in a UV-grade solvent such as ethanol. From this stock, prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.5 to ensure adherence to the Beer-Lambert law.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

  • Baseline Correction: Place the blank cuvette in the sample and reference beams and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum. The instrument software will automatically subtract the baseline and plot absorbance versus wavelength. The wavelengths of maximum absorbance (λₘₐₓ) are then identified from the spectrum.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined by the combination of its functional groups. ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of protons and carbons in the highly deshielded aromatic system. FT-IR spectroscopy provides unambiguous evidence for the key hydroxyl, aldehyde, and, most prominently, the dual nitro functionalities. Finally, UV-Vis spectroscopy reveals the electronic transitions characteristic of its extended conjugated system. Together, these techniques provide a robust and comprehensive analytical toolkit for the unequivocal identification and quality assessment of this important chemical intermediate, ensuring its integrity for use in research and development.

References

molecular weight and formula of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dinitrosalicylaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in synthetic and analytical chemistry. We delve into its fundamental physicochemical properties, outline a detailed and mechanistically-grounded synthesis protocol, and explore its significant applications in the development of catalysts, chromogenic substrates, and coordination complexes. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and validated experimental procedures to ensure technical accuracy and reproducibility.

Introduction to this compound

This compound, with the IUPAC name 2-hydroxy-3,5-dinitrobenzaldehyde, is an aromatic aldehyde characterized by a salicylic aldehyde core functionalized with two nitro groups at positions 3 and 5 of the benzene ring.[1] This specific arrangement of electron-withdrawing nitro groups and an electron-donating hydroxyl group, adjacent to a reactive aldehyde function, imparts unique chemical properties that make it a valuable precursor in various scientific domains.

The compound's utility stems from the electrophilic nature of its aldehyde carbon, which is highly susceptible to nucleophilic attack, and the coordinating capabilities of the phenolic oxygen. These features are exploited in the synthesis of Schiff bases, the development of sensitive analytical reagents, and the construction of complex molecular architectures. This guide serves as a senior-level resource, elucidating not just the "how" but the "why" behind its synthesis and application, ensuring a robust understanding for its effective use in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its successful application. This compound is typically a pale yellow to orange crystalline powder.[2] The key quantitative data are summarized below for ease of reference.

PropertyValueSource
Molecular Formula C₇H₄N₂O₆[1][3][4]
Molecular Weight 212.12 g/mol [1][4]
CAS Number 2460-59-5[1][3]
Melting Point 68-70 °C (lit.)[3][5]
Appearance Pale yellow to orange crystalline powder[2]
Solubility Soluble in water (0.6 g/100 mL at 18°C)[4][5]
IUPAC Name 2-hydroxy-3,5-dinitrobenzaldehyde[1]
Density ~1.721 g/cm³ (Predicted)[3][4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a two-step nitration of salicylaldehyde.[6] This process requires careful control of reaction conditions to achieve high yield and purity.

Reaction Mechanism and Rationale

The synthesis involves electrophilic aromatic substitution. The hydroxyl group of salicylaldehyde is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The initial nitration yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. This mixture is then subjected to a second, more forceful nitration to introduce the second nitro group, yielding the desired this compound.[6]

Causality of Experimental Choices:

  • Use of a Cold Nitrating Mixture: The nitration reaction is highly exothermic. Utilizing an ice-cold mixture of concentrated sulfuric and nitric acids is critical for controlling the reaction rate. This prevents thermal degradation of the starting material and unwanted side products, ensuring a cleaner reaction and higher yield.

  • Stepwise Nitration: A direct, harsh nitration of salicylaldehyde can lead to oxidation of the aldehyde group. The two-step process allows for a more controlled introduction of the nitro groups, preserving the crucial aldehyde functionality.[6]

Synthesis_Workflow Figure 1: Synthesis Workflow of this compound cluster_step1 Step 1: Mono-nitration cluster_step2 Step 2: Di-nitration cluster_purification Purification Salicylaldehyde Salicylaldehyde Nitrating_Mixture1 Cold Nitrating Mixture (H₂SO₄/HNO₃) Salicylaldehyde->Nitrating_Mixture1 Mono_Nitro Mixture of 3- and 5-Nitrosalicylaldehyde Nitrating_Mixture1->Mono_Nitro Electrophilic Aromatic Substitution Nitrating_Mixture2 Cold Nitrating Mixture (H₂SO₄/HNO₃) Mono_Nitro->Nitrating_Mixture2 Final_Product This compound Nitrating_Mixture2->Final_Product Further Nitration Pour_Ice Pour onto Ice Final_Product->Pour_Ice Filter_Wash Filter & Wash with Water Pour_Ice->Filter_Wash Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize

Caption: Figure 1: Synthesis Workflow of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a yellow solid with the correct melting point provides strong evidence of the target compound.

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 2 parts concentrated sulfuric acid (H₂SO₄) to 1 part concentrated nitric acid (HNO₃) with constant stirring. Maintain the temperature below 10°C.

  • First Nitration: Dissolve salicylaldehyde in a minimum amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the salicylaldehyde solution, ensuring the temperature does not exceed 10°C.

  • Reaction Quench & Isolation: After stirring for 30 minutes in the ice bath, pour the reaction mixture slowly onto a large volume of crushed ice.[6] A solid precipitate (the mixture of mono-nitrated products) will form.

  • Intermediate Collection: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Second Nitration: Stir the collected mono-nitrated product with a fresh, ice-cold nitrating mixture (2:1 H₂SO₄:HNO₃) for 30 minutes.[6]

  • Final Isolation and Purification: Pour the reaction mass onto crushed ice. The yellow solid of this compound will precipitate. Filter the solid and wash extensively with cold water.

  • Recrystallization (Validation Step): Recrystallize the crude product from ethanol. The appearance of yellow crystals which melt sharply at 68-70°C validates the identity and purity of the final product.

Key Applications in Research and Development

The specific functional group arrangement of this compound makes it a versatile building block.

Synthesis of Schiff Bases for Catalysis

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry.

Expertise & Rationale: The resulting salicylaldimine ligands are bidentate, coordinating to metal centers through the phenolic oxygen and the imine nitrogen. The electron-withdrawing nitro groups on the aromatic ring significantly influence the electronic properties of the metal center in the final complex. This "tuning" is critical in catalysis, for instance, in developing Ruthenium(II) chiral Schiff base complexes for asymmetric synthesis or nickel(II) complexes for ethylene polymerization.[3]

Schiff_Base_Formation Figure 2: General Workflow for Schiff Base Synthesis DNSA This compound Condensation Condensation (Reflux) DNSA->Condensation Amine Primary Amine (R-NH₂) Amine->Condensation Solvent Ethanol (Solvent) Solvent->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base Complexation Complexation Schiff_Base->Complexation Metal_Salt Metal Salt (e.g., RuCl₂, NiCl₂) Metal_Salt->Complexation Final_Complex Metal-Schiff Base Complex (Catalyst) Complexation->Final_Complex

Caption: Figure 2: General Workflow for Schiff Base Synthesis.

Preparation of Chromogenic Substrates

This compound has been employed to prepare chromogenic substrates for detecting proteinase activity.[3]

Mechanism Insight: The aldehyde can be used to label proteins like casein. When a proteinase cleaves the labeled protein, soluble, colored fragments are released. The dinitrophenyl group acts as a potent chromophore, allowing for the colorimetric quantification of enzymatic activity. This provides a direct, observable, and quantitative measure of proteinase function, which is invaluable in enzyme kinetics and drug screening assays.

Other Synthetic Applications

The compound also serves as a precursor in the synthesis of other valuable molecules, including:

  • 3-Hydroxycoumarins: Important heterocyclic compounds with diverse biological activities.

  • Hydrazone Derivatives: Used as precursors for N-heterocycles and have shown a wide range of pharmacological profiles, including antimicrobial and anti-inflammatory activities.[6]

Handling, Storage, and Safety Protocols

Trustworthiness in laboratory practice begins with a rigorous adherence to safety. This compound is a hazardous substance and must be handled with appropriate care.[1][7]

Hazard CategoryGHS Classification & Precautionary Statements
Skin Irritation H315: Causes skin irritation. [1] P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation H319: Causes serious eye irritation. [1] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
Respiratory Irritation H335: May cause respiratory irritation. [1] P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][7]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Use a NIOSH-approved N95 dust mask or work in a well-ventilated fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from oxidizing agents.

First-Aid Measures:

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for innovation in chemistry. Its predictable reactivity, coupled with the tunable electronic nature imparted by its functional groups, provides chemists with a powerful tool for constructing complex molecules, catalysts, and analytical probes. By understanding the causality behind its synthesis and handling it with the respect its hazardous nature demands, researchers can safely and effectively unlock its full potential in their scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dinitrosalicylaldehyde in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical reactivity and mechanistic pathways of 3,5-Dinitrosalicylaldehyde (DNSA), a versatile aromatic aldehyde. Designed for researchers, chemists, and drug development professionals, this document elucidates the core principles governing its function and showcases its application in synthesis, coordination chemistry, and analytical sciences. We will move beyond simple reaction schemes to explore the causality behind its reactivity, providing a framework for its rational application in experimental design.

Core Chemical Profile and Reactivity Landscape

This compound, systematically named 2-hydroxy-3,5-dinitrobenzaldehyde, is a yellow crystalline solid whose utility is dictated by the interplay of its three key functional groups: an aldehyde, a hydroxyl group, and two nitro groups.[1][2][3] The powerful electron-withdrawing nature of the two nitro groups, acting in concert with the aldehyde, creates a highly electron-deficient (electrophilic) aromatic system and carbonyl carbon. This electronic arrangement is the cornerstone of its reactivity.

The nitro groups significantly increase the acidity of the phenolic hydroxyl group, making it more readily deprotonated than in salicylaldehyde itself. This modulation of the molecule's electronic and acidic properties underpins its diverse chemical behavior.

PropertyValueSource(s)
CAS Number 2460-59-5[1][2]
Molecular Formula C₇H₄N₂O₆[1][3][4]
Molecular Weight 212.12 g/mol [1][3]
Melting Point 68-74 °C[1][5]
Appearance Yellow to orange crystalline powder[4][6][7]
Synonyms 2-Hydroxy-3,5-dinitrobenzaldehyde[2][3][8]

The Primary Mechanism: Nucleophilic Addition and Condensation

The most significant reaction pathway for this compound is its reaction with primary amines to form Schiff bases (imines). This condensation reaction is a cornerstone of its application in the synthesis of ligands, chemosensors, and biologically active molecules.[2][7]

Mechanism of Schiff Base Formation

The reaction proceeds via a two-step mechanism involving a hemiaminal intermediate.[9][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the highly electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Protonation and Dehydration: The hydroxyl group of the hemiaminal is protonated under acidic conditions, converting it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (iminium ion).

  • Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral Schiff base.

The pH of the reaction medium is critical; the reaction is typically fastest around a pH of 5.[9] At lower pH, the amine nucleophile is protonated and becomes non-reactive. At higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[9]

Schiff_Base_Formation Mechanism of Schiff Base Formation DNSA This compound (DNSA) Hemiaminal Hemiaminal Intermediate DNSA->Hemiaminal + R-NH₂ (Nucleophilic Attack) Amine Primary Amine (R-NH₂) Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ Imine Schiff Base (Imine) Protonated_Hemiaminal->Imine - H₂O (Dehydration)

Caption: General mechanism for Schiff base formation from DNSA.

This fundamental reaction is extended to reactions with hydrazines and hydrazides to form stable hydrazones, which are pivotal in the synthesis of antimicrobial agents and chemosensors.[11][12]

Applications in Synthesis and Materials Science

The predictable reactivity of DNSA makes it a valuable building block for more complex molecular architectures with specific functions.

Synthesis of Coordination Ligands and Complexes

Schiff bases derived from DNSA, often referred to as salicyldimine ligands, are excellent chelating agents for a variety of metal ions. The imine nitrogen and the phenolic oxygen form a stable coordination pocket. These ligands have been used to prepare complexes with metals like Ruthenium(II), Copper(II), and Zinc(II).[6][13] Such complexes are of significant interest in catalysis, including applications in asymmetric epoxidation and ethylene polymerization.[6]

Ligand_Synthesis_Workflow Workflow: From DNSA to Metal Complex start Start Materials dnsa This compound (DNSA) start->dnsa amine Primary Amine (e.g., Allylaniline) start->amine reaction Schiff Base Condensation (Reflux in Ethanol) dnsa->reaction amine->reaction ligand Salicyldimine Ligand reaction->ligand complexation Complexation Reaction ligand->complexation metal_salt Metal Salt (e.g., RuCl₃) metal_salt->complexation complex Final Metal Complex (e.g., Ru(II) Chiral Schiff Base) complexation->complex application Application: Asymmetric Catalysis complex->application

Caption: Workflow for synthesizing a metal-salicyldimine complex.

Development of Colorimetric Chemosensors

The chromophoric nature of DNSA and its derivatives allows for their use in creating colorimetric chemosensors. For instance, a sensor synthesized via the condensation of DNSA with Girard's Reagent T shows high selectivity for Cu²⁺ ions.[11] The binding of the metal ion to the ligand alters the intramolecular charge transfer (ICT) properties of the molecule, resulting in a distinct and observable color change from yellow to colorless. This principle allows for the sensitive and selective detection of metal ions in various samples.[11]

Biochemical and Analytical Applications

Protein Labeling and Substrate Synthesis

DNSA is a valuable tool for labeling proteins and peptides. It reacts with the primary ε-amino group of lysine residues via the Schiff base mechanism.[1][4] This reaction can be used to:

  • Quantify Lysine Residues: By measuring the extent of the reaction, one can determine the number of accessible lysine residues on a protein's surface.[1][4]

  • Create Chromogenic Substrates: Proteins like casein can be labeled with DNSA. When a protease cleaves the labeled protein, soluble, colored fragments are released, which can be quantified spectrophotometrically to measure enzyme activity.

While some sources describe DNSA as an oxidizing agent that converts amino groups to nitro groups, this is an atypical reaction and likely a misinterpretation in non-primary literature.[1][4] The well-established and chemically sound mechanism for its reaction with proteins is Schiff base formation.

Experimental Protocols

The following protocols provide a validated starting point for working with this compound in a research setting.

Protocol: General Synthesis of a this compound Schiff Base

This protocol describes a general method for the condensation of DNSA with a primary amine.

Materials:

  • This compound (1.0 mmol)

  • Primary amine (e.g., aniline) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (1-2 drops, catalytic)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolve this compound (212 mg, 1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Gently warm if necessary to achieve dissolution.

  • In a separate beaker, dissolve the primary amine (1.0 mmol) in 10 mL of absolute ethanol.

  • Add the amine solution to the DNSA solution while stirring.

  • Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a colored solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product using FT-IR, ¹H-NMR, and mass spectrometry.

Self-Validation: The success of the reaction is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine proton (CH=N, ~8-9 ppm) in the ¹H-NMR spectrum. FT-IR spectroscopy will show the appearance of a C=N stretching band (approx. 1600-1650 cm⁻¹) and the disappearance of the C=O aldehyde stretch (approx. 1680-1700 cm⁻¹).

Conclusion

This compound is a powerful and versatile reagent whose reactivity is dominated by the electrophilic nature of its aldehyde group, which is significantly enhanced by two electron-withdrawing nitro substituents. Its primary mechanism of action involves nucleophilic addition-elimination with primary amines to form Schiff bases. This foundational reaction enables its widespread use in the synthesis of complex ligands for catalysis, the design of sensitive colorimetric chemosensors, and the modification and analysis of proteins. A thorough understanding of these mechanisms allows researchers to rationally design and execute experiments, leveraging the unique chemical properties of DNSA to achieve their scientific goals.

References

Methodological & Application

Application Note: A Practical Guide to the Synthesis and Application of Novel Chromogenic Proteinase Substrates Using 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of proteinase activity is fundamental to numerous fields, including biomedical research, diagnostics, and drug development. Chromogenic substrates offer a straightforward and continuous method for monitoring enzyme kinetics through a visually detectable color change. While p-nitroanilide (pNA) based peptides are the industry standard, there is a continuous need for novel substrates with diverse properties. This application note provides a comprehensive guide for researchers on the synthesis, purification, and application of a new class of chromogenic proteinase substrates using 3,5-Dinitrosalicylaldehyde (DNSA). We present a detailed protocol for the conjugation of DNSA to a model peptide via Schiff base formation, subsequent purification by HPLC, and use in a standard kinetic enzyme assay. The underlying chemical principles, critical experimental considerations, and troubleshooting advice are discussed to empower researchers to adapt this methodology for their specific proteinase of interest.

Part 1: Foundational Principles

The Rationale for DNSA-Based Substrates

Chromogenic substrates are invaluable tools that translate the catalytic action of an enzyme into a measurable spectrophotometric signal.[1] Typically, they consist of a peptide sequence recognized by the target proteinase, linked to a chromophore.[2] Enzymatic cleavage releases the chromophore, leading to a change in color proportional to the enzyme's activity.[2]

This compound (DNSA) is an aromatic aldehyde that can be readily conjugated to the N-terminus of a peptide. The resulting product is a novel substrate where the spectral properties of the DNSA-derived moiety are sensitive to its chemical environment. Upon proteolytic cleavage of the peptide backbone, the DNSA-containing fragment is released, causing a detectable shift in absorbance. This allows for the real-time monitoring of enzyme activity.

Mechanism: Schiff Base Formation

The core of the synthesis relies on the reaction between the aldehyde group of DNSA and the primary amine of the peptide's N-terminus. This nucleophilic addition-elimination reaction forms a Schiff base (an imine), covalently linking the chromogenic DNSA group to the peptide substrate.

The reaction is typically performed under slightly alkaline conditions (pH 8-9) to ensure the N-terminal amine is deprotonated and thus sufficiently nucleophilic to attack the aldehyde's carbonyl carbon. For enhanced stability, the resulting imine bond can be selectively reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This optional step prevents the reversal of the reaction and ensures the long-term integrity of the substrate.

G cluster_product Product cluster_stabilization Optional Stabilization Peptide Peptide-NH₂ (N-Terminal Amine) SchiffBase Peptide-N=CH-DNSA (Schiff Base Conjugate) Peptide->SchiffBase + DNSA (pH 8-9) DNSA This compound (DNSA) StableAmine Peptide-NH-CH₂-DNSA (Stable Secondary Amine) SchiffBase->StableAmine + NaBH₃CN (Reduction)

Figure 1: Reaction scheme for DNSA-peptide conjugation. The primary amine of a peptide reacts with the aldehyde of DNSA to form a Schiff base, which can be optionally reduced to a stable secondary amine.

Part 2: Experimental Protocols

This section provides a step-by-step methodology for the synthesis, purification, and characterization of a model chromogenic substrate for Trypsin, DNSA-Ala-Pro-Gly-Arg.

Materials and Reagents
Reagent/MaterialSpecificationVendor Example
This compound (DNSA)≥98% purity (CAS: 2460-59-5)MilliporeSigma
Custom Peptide (e.g., Ala-Pro-Gly-Arg)>95% purity, lyophilized powderVarious
Sodium Bicarbonate Buffer100 mM, pH 8.5In-house prep
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeThermo Scientific
Sodium Cyanoborohydride (NaBH₃CN)≥95% purity (Optional for reduction)MilliporeSigma
Deionized Water (ddH₂O)18.2 MΩ·cmMilli-Q System
Trypsin, TPCK Treated≥10,000 BAEE units/mg proteinMilliporeSigma
Tris-HCl Buffer50 mM Tris-HCl, 100 mM NaCl, pH 8.0In-house prep
Protocol: Synthesis of DNSA-Peptide Substrate

This protocol details the conjugation reaction. It is critical to perform these steps in a well-ventilated fume hood.

  • Peptide Preparation: Dissolve 10 mg of the lyophilized peptide (Ala-Pro-Gly-Arg) in 1.0 mL of 100 mM sodium bicarbonate buffer (pH 8.5) to create a stock solution.

  • DNSA Preparation: Prepare a 5-fold molar excess of DNSA. Dissolve the required amount in a minimal volume of acetonitrile (ACN) before diluting with the sodium bicarbonate buffer to a final concentration. Expert Tip: Preparing the DNSA solution immediately before use is recommended to avoid potential degradation.

  • Conjugation Reaction: Slowly add the DNSA solution to the stirring peptide solution. Protect the reaction mixture from light by wrapping the vial in aluminum foil.

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature (25°C) with gentle stirring.[3]

  • (Optional) Reductive Amination: To create a more stable linkage, add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM. Allow this reduction step to proceed overnight at 4°C.

  • Quenching: Stop the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted DNSA.

Protocol: Purification by Reverse-Phase HPLC

Purification is essential to remove unreacted starting materials and byproducts.

  • System Setup: Use a C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in ddH₂O

    • Mobile Phase B: 0.1% TFA in ACN

  • Gradient Elution: Equilibrate the column with 95% A / 5% B. After injecting the quenched reaction mixture, apply a linear gradient to elute the product.

Time (min)% Mobile Phase BFlow Rate (mL/min)
051.0
30651.0
35951.0
40951.0
4151.0
5051.0
  • Fraction Collection: Monitor the elution profile at both 220 nm (for the peptide backbone) and a wavelength appropriate for the DNSA-conjugate (e.g., ~360 nm). Collect the peaks corresponding to the conjugated product.

  • Verification and Lyophilization: Confirm the identity of the collected fractions using Mass Spectrometry (verifying the expected molecular weight increase). Pool the pure fractions and lyophilize to obtain the final product as a dry powder. Store at -20°C, protected from light.

Part 3: Application Protocol - Kinetic Assay

This protocol describes how to use the purified DNSA-peptide substrate to measure the activity of a target proteinase, such as trypsin.

Assay Setup
  • Reagent Preparation:

    • Substrate Stock: Prepare a 10 mM stock solution of the lyophilized DNSA-peptide in the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).[4]

    • Enzyme Stock: Prepare a stock solution of Trypsin in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[4]

  • Plate Configuration (96-well format):

    • Blank Wells: 100 µL of assay buffer only.

    • Substrate Control Wells: 90 µL of assay buffer + 10 µL of substrate stock (to check for non-enzymatic hydrolysis).

    • Test Wells: Prepare serial dilutions of the substrate in assay buffer (total volume 90 µL).

  • Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.[5]

Kinetic Measurement
  • Initiate Reaction: Add 10 µL of the enzyme solution to the substrate control and test wells to start the reaction. Mix gently.

  • Read Absorbance: Immediately place the plate in a microplate reader. Measure the change in absorbance over time at a wavelength determined from a spectral scan of the cleaved vs. uncleaved substrate (e.g., 400-420 nm). Record readings every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Subtract the rate of absorbance change in the "Substrate Control" wells from the "Test Wells".

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine kinetic parameters like Kₘ and k꜀ₐₜ.

Figure 2: Overall experimental workflow from substrate synthesis to kinetic data analysis.

Part 4: Expert Insights and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Synthesis Yield Incorrect pH; degraded DNSA; peptide solubility issues.Verify reaction buffer is pH 8.5. Use fresh DNSA. Add a small amount of a co-solvent like DMSO to aid solubility if necessary. Consider the optional reduction step to lock in the product and prevent reversal.
Multiple Peaks in HPLC Incomplete reaction; side reactions; peptide degradation.Increase reaction time or molar excess of DNSA. Ensure the peptide is of high purity. Check the pH of the reaction; highly alkaline conditions can degrade peptides over time.
High Background Signal (Assay) Non-enzymatic substrate hydrolysis; contaminated reagents.Check the "Substrate Control" wells. If the rate is high, the substrate may be unstable in the assay buffer. Prepare fresh buffers. Ensure the purified substrate is free of unreacted DNSA. Use high-purity water and buffer components.[6]
No/Low Enzymatic Activity Inactive enzyme; substrate is not recognized by the enzyme; incorrect assay pH.Verify enzyme activity with a known standard substrate. Confirm the peptide sequence is appropriate for the target proteinase. Optimize the assay buffer pH for the specific enzyme, as most serine proteases have optimal activity between pH 7.3-9.3.[5]

Conclusion

The use of this compound provides a flexible and effective method for the development of novel chromogenic proteinase substrates. The synthesis is based on robust and well-understood Schiff base chemistry, and the resulting substrates are suitable for high-throughput kinetic analysis. By following the detailed protocols and considering the expert insights provided in this note, researchers in basic science and drug development can expand their toolkit for studying proteolytic activity, enabling new avenues of investigation and discovery.

References

3,5-Dinitrosalicylaldehyde in the synthesis of 3-hydroxycoumarins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 6,8-Dinitro-3-hydroxycoumarin: A Protocol Leveraging the Enhanced Reactivity of 3,5-Dinitrosalicylaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 6,8-dinitro-3-hydroxycoumarin, a highly functionalized derivative of the biologically significant 3-hydroxycoumarin scaffold. 3-Hydroxycoumarins are a class of heterocyclic compounds extensively studied for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities[1][2][3]. This protocol details a robust synthetic route starting from this compound. The inclusion of two strong electron-withdrawing nitro groups on the salicylaldehyde ring significantly enhances the electrophilicity of the aldehyde carbon, facilitating a base-catalyzed condensation reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, a step-by-step experimental procedure, and characterization guidelines.

Introduction and Scientific Rationale

Coumarins (2H-1-benzopyran-2-ones) are a prominent family of natural and synthetic compounds with a wide range of applications in the pharmaceutical, agrochemical, and fragrance industries[1][4]. Within this class, 3-hydroxycoumarins are of particular interest due to their unique chemical reactivity and significant biological activities, including acting as tyrosinase inhibitors and potential therapeutic agents for hyperpigmentation disorders[1][5].

Traditional syntheses of the coumarin core include the Perkin, Pechmann, and Knoevenagel reactions[6][7][8]. The synthesis of 3-hydroxycoumarins from salicylaldehydes often proceeds via a Perkin-type reaction with an N-acylglycine, such as acetylglycine, followed by hydrolysis of the resulting 3-acetamido intermediate[4][9].

This application note focuses on the use of a highly activated precursor, this compound, for the synthesis of the corresponding 6,8-dinitro-3-hydroxycoumarin[10].

Causality Behind Experimental Choice: The rationale for using this compound is grounded in fundamental principles of organic reactivity. The two nitro groups are powerful electron-withdrawing groups that act through resonance and inductive effects. This deactivates the aromatic ring towards electrophilic substitution but, more importantly for this synthesis, it renders the aldehydic carbon significantly more electron-deficient (electrophilic). This enhanced electrophilicity accelerates the rate-determining nucleophilic attack by the carbanion generated from the condensation partner, allowing the reaction to proceed efficiently under relatively mild basic conditions.

Reaction Principle and Mechanism

The synthesis proceeds via a modified Perkin condensation pathway. The key steps involve the reaction of this compound with acetylglycine in the presence of a weak base (anhydrous sodium acetate) and a dehydrating agent (acetic anhydride).

The proposed mechanism involves:

  • Formation of an Oxazolone Intermediate: Acetylglycine reacts with acetic anhydride to form an azlactone (oxazolone).

  • Base-Catalyzed Condensation: The base abstracts an acidic proton from the oxazolone's methylene group, generating a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the highly electrophilic carbonyl carbon of this compound.

  • Intramolecular Cyclization and Rearrangement: The initial adduct undergoes intramolecular cyclization and rearrangement, leading to the formation of 3-acetamido-6,8-dinitrocoumarin.

  • Acidic Hydrolysis: The acetamido intermediate is subsequently hydrolyzed under acidic conditions to yield the final product, 6,8-dinitro-3-hydroxycoumarin.

A simplified diagram of the core condensation and cyclization process is presented below.

Reaction_Mechanism Core Condensation & Cyclization Pathway cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Lactonization cluster_2 Step 3: Dehydration & Hydrolysis Reagents This compound + Acetylglycine Carbanion Intermediate_1 Aldol-type Adduct Reagents->Intermediate_1 Base Catalyst (NaOAc) Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Acyl Transfer Product 6,8-Dinitro-3-hydroxycoumarin Intermediate_2->Product 1. Dehydration (Ac₂O) 2. Acid Hydrolysis (HCl)

Caption: Core reaction pathway for 3-hydroxycoumarin synthesis.

Application Protocol: Synthesis of 6,8-Dinitro-3-hydroxycoumarin

This protocol is adapted from established methods for coumarin synthesis, specifically referencing the work of Trivedi and Sethan[11].

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
This compound97% or higherSigma-Aldrich2460-59-5The key starting material.
Acetylglycine (N-Acetylglycine)99%Thermo Scientific543-24-8The active methylene compound source.
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific108-24-7Acts as solvent and dehydrating agent.
Sodium Acetate, AnhydrousACS Reagent, ≥99%VWR127-09-3Base catalyst. Must be anhydrous.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker7647-01-0For the hydrolysis step.
Ethanol (EtOH)Reagent GradePharmco-Aaper64-17-5For recrystallization/purification.
Deionized Water (H₂O)--7732-18-5For work-up and dilutions.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and vacuum flask

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

Safety Precautions
  • This compound: Causes skin, eye, and respiratory irritation[12][13][14]. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[15].

  • Acetic Anhydride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use with extreme caution in a fume hood and wear appropriate PPE.

  • General: Perform all steps of this synthesis in a well-ventilated fume hood. Ensure eyewash stations and safety showers are accessible[14].

Step-by-Step Experimental Procedure

Part A: Synthesis of 3-Acetamido-6,8-dinitrocoumarin (Intermediate)

  • Reagent Preparation: In a 100 mL round-bottom flask, combine this compound (2.12 g, 10 mmol), acetylglycine (1.17 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

    • Scientist's Note: Using equimolar amounts is crucial for driving the reaction to completion without excess starting material, which can complicate purification. The sodium acetate must be anhydrous as any moisture will hydrolyze the acetic anhydride.

  • Reaction Setup: Add acetic anhydride (10 mL) to the flask. Fit the flask with a reflux condenser equipped with a drying tube (containing CaCl₂ or Drierite).

  • Reaction Execution: Place the flask in a heating mantle and heat the mixture gently under reflux with continuous stirring for 2-3 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The formation of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring vigorously.

    • Scientist's Note: This step quenches the reaction and hydrolyzes the excess acetic anhydride. The product is typically insoluble in water and will precipitate.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any remaining acetic acid and sodium acetate.

  • Drying: Dry the crude 3-acetamido-6,8-dinitrocoumarin intermediate, preferably in a vacuum oven at 50-60 °C.

Part B: Hydrolysis to 6,8-Dinitro-3-hydroxycoumarin (Final Product)

  • Hydrolysis Setup: Transfer the dried intermediate from Part A to a 100 mL round-bottom flask. Add a solution of 3N hydrochloric acid (prepared by diluting concentrated HCl with deionized water). A volume of 30-40 mL is typically sufficient.

  • Reaction: Heat the suspension under reflux with stirring for 1-2 hours. The solid should gradually dissolve as the hydrolysis proceeds.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. The 6,8-dinitro-3-hydroxycoumarin product will precipitate out. Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a pure crystalline solid.

  • Final Drying: Dry the purified product in a vacuum oven.

Characterization
  • Melting Point: Determine the melting point of the final product and compare it with literature values.

  • Spectroscopy: Confirm the structure using standard spectroscopic methods:

    • ¹H NMR: To identify aromatic and hydroxyl protons.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify key functional groups (hydroxyl, carbonyl lactone, nitro groups).

    • Mass Spectrometry: To confirm the molecular weight of the final product.

Experimental Workflow and Data Summary

The overall experimental process can be visualized as follows:

Caption: Step-by-step workflow for the synthesis of 6,8-dinitro-3-hydroxycoumarin.

References

Introduction: The Challenge and Opportunity in Nitroaromatic Compound Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Colorimetric Detection of Nitroaromatic Compounds, Featuring 3,5-Dinitrosalicylaldehyde as a Model Analyte via the Janovsky Reaction

Nitroaromatic compounds (NACs) are a significant class of chemicals utilized in pharmaceuticals, agrochemicals, and, most notably, as energetic materials (explosives).[1] Their widespread use and potential environmental and security implications necessitate reliable, sensitive, and accessible detection methods. While sophisticated techniques like fluorescence quenching and various forms of chromatography are prevalent, there remains a strong demand for simple, cost-effective, and rapid colorimetric assays suitable for field use and high-throughput screening.[2][3]

One of the foundational colorimetric methods for the detection of poly-nitroaromatic compounds is the Janovsky reaction . First described in 1886, this reaction provides a visually distinct color change in the presence of compounds featuring two or more nitro groups on an aromatic ring.[4][5] The underlying principle involves the formation of a highly colored and stabilized carbanion adduct, known as a Meisenheimer complex.[6]

This application note details the principles and protocols for detecting nitroaromatic compounds using the Janovsky reaction. We will use This compound as a representative model analyte. While its chemical cousin, 3,5-Dinitrosalicylic acid (DNSA), is widely known for its role in quantifying reducing sugars by being reduced itself[7], this compound, as an electron-deficient dinitroaromatic system, is an excellent substrate for detection by nucleophilic attack. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and a detailed protocol to apply this classic chemical reaction for the qualitative and semi-quantitative analysis of dinitroaromatic compounds.

Part 1: The Chemical Principle of Detection: The Janovsky Reaction

The scientific integrity of any protocol rests on a clear understanding of its underlying chemical mechanism. The Janovsky reaction is a classic example of nucleophilic aromatic substitution, a cornerstone of organic chemistry. The reaction's success hinges on two key features: the electrophilic (electron-poor) nature of the nitro-substituted aromatic ring and the generation of a potent nucleophile.

Mechanism Explained:

  • Generation of the Nucleophile: The reaction requires a compound with an "active methylene group" – a CH₂ group flanked by electron-withdrawing groups, which makes its protons acidic. Acetone is the most common and accessible reagent for this purpose. In the presence of a strong base, such as sodium hydroxide (NaOH), a proton is abstracted from the α-carbon of acetone to generate a resonance-stabilized enolate anion (a carbanion). This enolate is a powerful nucleophile.[6]

  • Nucleophilic Attack: The electron-rich enolate attacks one of the electron-deficient carbon atoms of the this compound ring. The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring highly susceptible to this attack.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a σ-complex or, more specifically, a Meisenheimer complex. This complex is highly stabilized by resonance, with the negative charge delocalized across the molecule and, importantly, onto the oxygen atoms of the nitro groups. This extensive delocalization of electrons is the source of the intense color, as it lowers the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), shifting absorption into the visible spectrum.[6][8]

The resulting color is typically an intense purple or blue-violet, providing a clear visual confirmation of the presence of the dinitroaromatic compound.[6]

Caption: Figure 1: Janovsky Reaction Mechanism.

Part 2: Application Protocol: Colorimetric Detection of this compound

This protocol provides a step-by-step methodology for the detection and semi-quantitative estimation of this compound using acetone and sodium hydroxide.

Objective: To establish a standard curve for this compound and determine the concentration of an unknown sample through colorimetric analysis.

Materials and Reagents:

  • This compound (CAS 2460-59-5)[9]

  • Acetone (ACS grade or higher)

  • Sodium Hydroxide (NaOH), pellets or solution

  • Ethanol (95% or absolute), for stock solution

  • Distilled or Deionized Water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Test tubes or 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~560 nm

Reagent Preparation:

  • 1.0 mg/mL this compound Stock Solution:

    • Accurately weigh 10.0 mg of this compound.

    • Dissolve in a small amount of ethanol in a 10 mL volumetric flask.

    • Bring to the 10 mL mark with ethanol. Mix thoroughly. This solution should be stored in an amber bottle and refrigerated.

  • 10% (w/v) Aqueous Sodium Hydroxide Solution:

    • Carefully dissolve 10 g of NaOH pellets in approximately 80 mL of distilled water in a beaker (Note: this is an exothermic process; cool the solution in an ice bath).

    • Once cooled to room temperature, transfer the solution to a 100 mL volumetric flask and bring to the mark with distilled water. Store in a tightly sealed polyethylene bottle.

Experimental Workflow:

Experimental_Workflow Figure 2: Experimental Workflow prep_standards 1. Prepare Standards (Serial dilution from stock) add_analyte 2. Aliquot Standards/Unknown (e.g., 1 mL into test tubes) prep_standards->add_analyte add_acetone 3. Add Acetone (e.g., 2 mL) add_analyte->add_acetone add_base 4. Add NaOH Solution (e.g., 0.5 mL) & Mix add_acetone->add_base incubate 5. Incubate (Room Temp, 10 min) Observe color development add_base->incubate measure 6. Measure Absorbance (at ~560 nm) incubate->measure analyze 7. Analyze Data (Plot standard curve, determine unknown conc.) measure->analyze

Caption: Figure 2: Experimental Workflow.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Label a series of test tubes (e.g., Blank, S1-S5).

    • From the 1.0 mg/mL stock solution, prepare a working stock of 100 µg/mL by diluting 1 mL of stock into 9 mL of ethanol.

    • Perform serial dilutions to create standards with final concentrations ranging from approximately 5 µg/mL to 50 µg/mL. A sample dilution scheme is provided in Table 1.

    • The "Blank" tube should contain only the solvent (ethanol).

  • Reaction Setup:

    • To each labeled tube (including one for your unknown sample), add 1.0 mL of the corresponding standard solution, blank solvent, or unknown sample.

    • Add 2.0 mL of acetone to each tube. Mix gently.

    • Initiate the reaction by adding 0.5 mL of the 10% NaOH solution to each tube. Immediately cap and mix thoroughly by inversion or gentle vortexing. Causality Note: The base must be added last to ensure the enolate is generated in the presence of the nitroaromatic analyte for immediate reaction.

  • Incubation and Measurement:

    • Allow the tubes to stand at room temperature for 10 minutes for the color to develop and stabilize.

    • After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max). For Janovsky complexes of dinitro-compounds, this is typically in the range of 540-580 nm. It is recommended to perform a spectral scan on a mid-range standard to determine the precise λ_max for this specific complex. For this protocol, we will use an approximate value of 560 nm.

    • Use the "Blank" sample to zero the spectrophotometer.

Part 3: Data Analysis and Interpretation

A key aspect of a self-validating protocol is the clear and logical analysis of the data it produces.

Standard Curve Generation:

  • Subtract the absorbance of the Blank from the absorbance readings of all standards and the unknown sample.

  • Plot a graph with the final concentration of this compound (in µg/mL) on the x-axis and the corresponding background-subtracted absorbance values on the y-axis.

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will describe the relationship. A trustworthy assay should yield an R² value > 0.99.

Sample Data Table:

Tube IDVolume of 100 µg/mL Stock (mL)Volume of Ethanol (mL)Final Concentration (µg/mL)*Absorbance at 560 nmCorrected Absorbance
Blank0.01.000.0050.000
S10.10.92.860.1550.150
S20.20.85.710.3080.303
S30.40.611.430.6100.605
S40.70.320.001.0551.050
S51.00.028.571.4951.490
UnknownN/AN/A?0.7850.780
Final concentration calculated after the addition of all reagents (Total Volume = 3.5 mL). Concentration = (Initial Conc. * 1.0 mL) / 3.5 mL.

Determining Unknown Concentration:

Using the linear regression equation from your standard curve, insert the corrected absorbance of the unknown sample (y) to solve for its concentration (x).

Concentration (x) = (Absorbance (y) - c) / m

Part 4: Method Validation and Troubleshooting

Trustworthiness and Specificity:

  • Specificity: The Janovsky reaction is characteristic of aromatic compounds containing two or more strong electron-withdrawing groups, primarily nitro groups.[6] Mononitro compounds generally do not produce a color.[6] Therefore, this test is selective for poly-nitroaromatic compounds but not specific to this compound alone. Other dinitro- or trinitro-compounds in a sample will cause a positive interference.

  • Linearity: The assay should be linear within the defined range of concentrations. If high concentrations show a plateau in absorbance (deviation from linearity), the sample should be diluted to fall within the linear range of the standard curve.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
No color or very weak colorAnalyte concentration is too low; Base is degraded or too dilute; Incorrect wavelength used.Concentrate the sample or use a more sensitive method; Prepare fresh NaOH solution; Perform a wavelength scan to find the correct λ_max.
Precipitate formsThe concentration of the analyte or base is too high; Poor solubility in the final solvent mixture.Dilute the sample; Ensure all reagents are fully dissolved before mixing.
Color fades quicklyThe Meisenheimer complex can be unstable over long periods or upon exposure to light.Read the absorbance within a consistent and specified timeframe after adding the base (e.g., 10-15 minutes).
High blank readingContaminated reagents (especially acetone, which can self-condense in base).Use fresh, high-purity reagents. Run a reagent blank without any analyte.

Conclusion

This application note has detailed a robust and reliable protocol for the colorimetric detection of this compound, serving as a model for the broader class of dinitroaromatic compounds. By leveraging the classic Janovsky reaction, this method provides a rapid, visually intuitive, and cost-effective tool for qualitative and semi-quantitative analysis. The principles of nucleophilic attack and Meisenheimer complex formation are central to its success, offering a clear basis for understanding the results. For researchers in fields requiring the screening or initial identification of nitroaromatic compounds, this protocol serves as a valuable and accessible analytical technique.

References

Application Note: A Comprehensive Guide to the Quantification of Reducing Sugars Using the 3,5-Dinitrosalicylic Acid (DNS) Method

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification is necessary regarding the topic. While 3,5-Dinitrosalicylaldehyde can be used in specific organic syntheses, the widely established protocol for quantitative analysis using a dinitrosalicyl compound as an oxidizing agent involves 3,5-Dinitrosalicylic Acid (DNSA or DNS) . This reagent is the cornerstone of the DNS method for the colorimetric quantification of reducing sugars. In this redox reaction, the DNSA acts as the oxidizing agent, while the free carbonyl group of the reducing sugar is oxidized.

This application note is therefore focused on the scientifically robust and universally accepted DNSA method, providing researchers with the detailed protocols and scientific rationale necessary for its successful implementation.

Audience: Researchers, scientists, and drug development professionals involved in carbohydrate analysis, enzyme activity assays, and fermentation process monitoring.

Abstract: The quantification of reducing sugars is a critical measurement in numerous biological and chemical processes, from monitoring enzymatic hydrolysis of biomass to clinical diagnostics. The 3,5-Dinitrosalicylic Acid (DNS) method is a simple, rapid, and cost-effective colorimetric assay for this purpose. This guide provides a detailed exposition of the DNS method, including the underlying chemical principles, step-by-step protocols for reagent preparation and sample analysis, and critical insights into potential interferences and troubleshooting.

Principle of the Method: The Redox Chemistry of DNSA

The DNS assay is based on a redox reaction that occurs under alkaline conditions and high temperatures.[1][2] A reducing sugar is defined by the presence of a free aldehyde or ketone functional group. In the DNS method, the 3,5-dinitrosalicylic acid acts as an oxidizing agent, oxidizing the carbonyl group (specifically the aldehyde group) of the sugar to a carboxylic acid group.[1][3]

Simultaneously, one of the nitro groups (–NO₂) on the DNSA molecule is reduced to an amino group (–NH₂).[4][5] This conversion results in the formation of 3-amino-5-nitrosalicylic acid. This product imparts a distinct color change from the initial yellow of the DNS reagent to a reddish-orange or brown color, the intensity of which is directly proportional to the concentration of reducing sugar in the sample.[3][6][7] The absorbance of the final solution is measured spectrophotometrically, typically at a wavelength of 540 nm, to quantify the sugar concentration.[3][8]

Diagram 1: Reaction Mechanism of the DNS Assay This diagram illustrates the fundamental redox reaction between a reducing sugar (using glucose as an example) and 3,5-Dinitrosalicylic Acid (DNSA) under alkaline conditions.

G DNSA 3,5-Dinitrosalicylic Acid (Yellow) Sugar Reducing Sugar (e.g., Glucose with Aldehyde Group) ANSA 3-Amino-5-Nitrosalicylic Acid (Reddish-Orange) DNSA->ANSA Reduction OxidizedSugar Oxidized Sugar (Gluconic Acid) Sugar->OxidizedSugar Oxidation process + Heat + Alkaline Conditions

Materials and Reagents

Equipment
  • Spectrophotometer or colorimeter capable of reading at 540 nm

  • Cuvettes (glass or polystyrene)

  • Water bath

  • Vortex mixer

  • Calibrated pipettes

  • Volumetric flasks and beakers

  • Analytical balance

Chemicals
  • 3,5-Dinitrosalicylic Acid (DNSA), C₇H₄N₂O₇

  • Sodium Hydroxide (NaOH)

  • Sodium Potassium Tartrate Tetrahydrate (Rochelle Salt), KNaC₄H₄O₆·4H₂O

  • Phenol (optional, for reducing interference)[9]

  • Sodium Sulfite (Na₂SO₃) (optional)

  • Anhydrous Glucose (or other appropriate reducing sugar standard)

  • Distilled or deionized water

Experimental Protocols

Protocol 1: Preparation of DNS Reagent

This protocol describes the preparation of 100 mL of DNS reagent. Scale volumes as needed.

StepReagentQuantityInstructions & Rationale
13,5-Dinitrosalicylic Acid1.0 gDissolve in 50 mL of distilled water. Gentle heating (~50°C) may be required. DNSA is the primary oxidizing agent.[6]
2Rochelle Salt30 gSlowly and sequentially add to the DNSA solution while stirring. Rationale: Rochelle salt acts as a chelating agent to prevent the reagent from precipitating and stabilizes the color of the final complex.[6][10]
32 M Sodium Hydroxide20 mLAdd slowly to the mixture. The solution should turn from opaque yellow to a clear, bright orange. Rationale: NaOH provides the necessary alkaline environment for the redox reaction to occur.[4][5]
4Distilled Waterq.s.Adjust the final volume to 100 mL.[6][10]
5Storage-Store the reagent in a dark, amber bottle at room temperature. It is stable for at least 6 months.[5]

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Prepare the reagent in a fume hood as NaOH is corrosive.

Protocol 2: Generation of a Standard Curve

Accurate quantification requires the generation of a standard curve using a known concentration of a reducing sugar, typically the one you expect to find in your samples (e.g., glucose).

  • Prepare a Stock Solution: Accurately weigh 100 mg of anhydrous glucose and dissolve it in 100 mL of distilled water to create a 1 mg/mL stock solution.

  • Prepare Working Standards: Create a series of dilutions from the stock solution. A typical range is 0.1 to 1.0 mg/mL.

TubeVolume of Stock (mL)Volume of Water (mL)Final Concentration (mg/mL)
Blank01.00
10.10.90.1
20.20.80.2
30.40.60.4
40.60.40.6
50.80.20.8
61.001.0
  • Reaction:

    • Pipette 1.0 mL of each working standard (and the blank) into separate, clearly labeled test tubes.

    • Add 1.0 mL of the DNS reagent to each tube.

    • Vortex each tube to ensure thorough mixing.

  • Incubation: Place all tubes in a boiling water bath for exactly 5-10 minutes.[6][10] A consistent heating time is crucial for reproducible results.

  • Cooling: Immediately transfer the tubes to a cold water bath to stop the reaction. This ensures that the color development is uniform across all samples.[8]

  • Dilution: Add 8.0 mL of distilled water to each tube and vortex thoroughly to mix.

  • Measurement: Set the spectrophotometer to 540 nm. Use the "Blank" tube to zero the instrument. Measure the absorbance of each standard.

  • Plotting: Plot a graph of Absorbance at 540 nm (Y-axis) versus Concentration (mg/mL) (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a good curve).

Diagram 2: Experimental Workflow This diagram outlines the sequential steps for both generating a standard curve and quantifying unknown samples using the DNS method.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare Sugar Stock Solution prep_standards Create Working Standards (Dilutions) prep_stock->prep_standards add_dns 1. Add DNS Reagent to Samples & Standards prep_standards->add_dns prep_unknown Prepare Unknown Sample (Dilute if necessary) prep_unknown->add_dns heat 2. Boil for 5-10 min add_dns->heat cool 3. Cool to Stop Reaction heat->cool dilute 4. Add Distilled Water cool->dilute measure 5. Read Absorbance at 540 nm dilute->measure plot Plot Standard Curve (Abs vs. Conc) measure->plot calculate Calculate Unknown Conc. using Standard Curve plot->calculate

Protocol 3: Quantification of Reducing Sugars in Unknown Samples

  • Sample Preparation: If your sample is highly concentrated, perform a preliminary dilution to ensure the final absorbance falls within the linear range of your standard curve.

  • Assay: Pipette 1.0 mL of your prepared unknown sample into a test tube.

  • Follow Assay Steps: Repeat steps 3-7 from Protocol 2 for your unknown sample(s) alongside your standards.

  • Calculation: Use the measured absorbance of your unknown sample and the equation from your standard curve to calculate its concentration.

    • Concentration (mg/mL) = (Absorbance of Unknown - y-intercept) / slope

    • Remember to multiply the final result by any dilution factor used during sample preparation.

Trustworthiness: Interferences and Troubleshooting

The DNS method is robust but not entirely specific, which can be a source of error if not properly controlled.[11]

  • Chemical Interference: The assay detects the presence of any reducing substance, not just sugars. Lignocellulosic hydrolysates, for example, may contain furfural and 5-hydroxymethylfurfural, which have active carbonyl groups and can react with DNS, leading to an overestimation of sugar content.[1][2]

  • Amino Acid Interference: Certain amino acids, particularly cysteine and tryptophan, can interfere with the assay and cause artificially high readings.[9] If your sample matrix is rich in proteins or free amino acids, consider using a DNS reagent formulation that includes phenol, which can help mitigate this interference.[9][12]

  • Non-Linearity: At very high concentrations of reducing sugar, the standard curve may become non-linear. If a sample's absorbance is higher than that of your highest standard, dilute the sample and re-run the assay.

  • Reagent Stability: Protect the DNS reagent from light and ensure it is well-mixed before use.

Conclusion

The 3,5-Dinitrosalicylic Acid method is a powerful and accessible tool for the routine quantification of reducing sugars. By understanding its chemical basis, carefully preparing reagents, and being mindful of potential interferences, researchers can generate reliable and reproducible data. Its application is foundational in fields requiring the monitoring of carbohydrate metabolism and enzymatic degradation, making mastery of this protocol a valuable skill for any scientist in the field.

References

Application Notes and Protocols for the Derivatization of Amino Compounds with 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Application for a Classic Reagent

In the landscape of analytical chemistry, the derivatization of analytes to enhance their detectability is a cornerstone technique. For researchers and drug development professionals engaged in the characterization and quantification of amino compounds—such as amino acids, peptides, and primary amine-containing pharmaceuticals—the selection of an appropriate derivatizing agent is of paramount importance. 3,5-Dinitrosalicylaldehyde (DNSA) emerges as a compelling reagent in this context. This application note provides a comprehensive guide to the utilization of DNSA for the derivatization of primary amino compounds, enabling their colorimetric quantification.

The principle of this method is elegantly straightforward: the aldehyde functional group of the non-colored DNSA molecule reacts with the primary amino group of an analyte to form a Schiff base. This newly formed imine linkage, in conjugation with the aromatic ring system of the salicylaldehyde backbone and the electron-withdrawing nitro groups, creates a chromophore that absorbs light in the visible spectrum. The intensity of the resulting color is directly proportional to the concentration of the amino compound, allowing for simple and rapid quantification using a standard spectrophotometer.

This guide is designed to provide both the foundational knowledge and the practical steps necessary to develop and validate a robust analytical method using DNSA. We will delve into the reaction mechanism, provide detailed protocols for general primary amine and specific amino acid quantification, and outline the essential steps for method validation to ensure data integrity.

The Chemistry of Derivatization: Schiff Base Formation

The core of the derivatization process is the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule to form a Schiff base, also known as an azomethine or imine. This reaction is typically catalyzed by either a weak acid or a weak base. The general reaction is depicted below.

G cluster_0 Reaction Mechanism DNSA This compound Intermediate Carbinolamine Intermediate DNSA->Intermediate + R-NH2 Amine Primary Amine Amine->Intermediate SchiffBase Schiff Base (Chromophore) Intermediate->SchiffBase - H2O Water Water

Figure 1: General reaction mechanism of this compound with a primary amine to form a Schiff base.

The formation of the extended conjugated system in the Schiff base product is responsible for the appearance of color. While the λmax of the DNSA-analyte adduct will vary depending on the specific primary amine and the solvent system used, it is typically expected to be in the visible range of the electromagnetic spectrum.

Application Note 1: A General Protocol for the Quantification of Primary Amines

This protocol provides a foundational method for the derivatization of a primary amine-containing analyte with DNSA and its subsequent quantification. It is essential to note that for any specific analyte, optimization of the reaction conditions is crucial for achieving the desired accuracy, precision, and sensitivity.

Required Materials and Reagents
  • This compound (DNSA), ≥97% purity

  • Methanol, HPLC grade

  • Buffer solution (e.g., 0.1 M Sodium Acetate Buffer, pH 4.5-5.5 or 0.1 M Borate Buffer, pH 8.0-9.0). The optimal buffer and pH must be determined empirically.

  • The primary amine analyte of interest

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Thermostatic water bath or heating block

Preparation of Stock Solutions
  • DNSA Stock Solution (e.g., 10 mM): Accurately weigh 21.21 mg of DNSA and dissolve it in a 10 mL volumetric flask with methanol. This solution should be prepared fresh daily and protected from light.

  • Analyte Stock Solution: Prepare a stock solution of the primary amine analyte of interest at a known concentration (e.g., 10 mM) in a suitable solvent (e.g., water, methanol, or the chosen buffer).

Derivatization Protocol

The following workflow outlines the key steps in the derivatization process.

G start Start prep_reagents Prepare DNSA and Analyte Stock Solutions start->prep_reagents prep_standards Prepare Calibration Standards and Unknown Samples prep_reagents->prep_standards add_buffer Add Buffer to Each Tube prep_standards->add_buffer add_dnsa Add DNSA Solution add_buffer->add_dnsa incubate Incubate at Optimized Temperature and Time add_dnsa->incubate cool Cool to Room Temperature incubate->cool measure Measure Absorbance at λmax cool->measure quantify Quantify Analyte Concentration measure->quantify end End quantify->end

Figure 2: Experimental workflow for the derivatization and quantification of primary amines using DNSA.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the chosen buffer to achieve a range of concentrations that are expected to encompass the concentration of the unknown samples. Also, prepare a blank sample containing only the buffer.

  • Reaction Setup: In a series of test tubes, pipette a fixed volume (e.g., 1.0 mL) of each calibration standard, the unknown sample(s), and the blank.

  • Addition of DNSA: To each tube, add a fixed volume (e.g., 1.0 mL) of the DNSA stock solution. The molar excess of DNSA to the highest analyte concentration should be at least 10-fold.

  • Incubation: Mix the contents of each tube thoroughly and incubate at a pre-determined temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes). These conditions should be optimized for the specific analyte.

  • Cooling: After incubation, cool the tubes to room temperature.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum of one of the colored derivative solutions (typically the mid-range standard) from 350 nm to 600 nm against the blank.

    • Measure the absorbance of all standards and unknown samples at the determined λmax.

Data Analysis
  • Calibration Curve: Plot the absorbance of the calibration standards against their corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Quantification of Unknowns: Use the equation of the line to calculate the concentration of the analyte in the unknown samples based on their measured absorbance.

Application Note 2: Quantification of Glycine using this compound

This protocol provides a specific application of the general method for the quantification of the amino acid glycine.

Optimized Reagents and Conditions (Hypothetical Example)

The following table presents a hypothetical set of optimized conditions for the quantification of glycine. These values should serve as a starting point and must be validated in your laboratory.

ParameterRecommended Condition
Buffer 0.1 M Sodium Acetate Buffer
pH 5.0
DNSA Concentration 5 mM in Methanol
Incubation Temperature 70 °C
Incubation Time 25 minutes
λmax To be determined (expect ~410-450 nm)
Linear Range 10-100 µM
Step-by-Step Protocol
  • Prepare Reagents:

    • 0.1 M Sodium Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

    • 5 mM DNSA Solution: Dissolve 10.6 mg of DNSA in 10 mL of methanol.

    • 1 mM Glycine Stock Solution: Dissolve 7.51 mg of glycine in 100 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • Prepare Calibration Standards (10-100 µM):

    • Label 6 test tubes (Blank, 10, 25, 50, 75, 100 µM).

    • Pipette 0, 100, 250, 500, 750, and 1000 µL of the 1 mM glycine stock solution into the corresponding tubes.

    • Add 0.1 M sodium acetate buffer (pH 5.0) to each tube to bring the final volume to 1.0 mL.

  • Prepare Unknown Sample: Dilute your unknown sample with the acetate buffer to an expected concentration within the 10-100 µM range. Prepare 1.0 mL of the diluted unknown.

  • Derivatization:

    • To each tube (standards, blank, and unknown), add 1.0 mL of the 5 mM DNSA solution.

    • Mix well and incubate all tubes in a water bath at 70 °C for 25 minutes.

    • Remove the tubes and allow them to cool to room temperature.

  • Spectrophotometric Analysis:

    • Using the 50 µM standard, scan the absorbance from 350 nm to 600 nm against the blank to determine the λmax.

    • Measure the absorbance of all standards and the unknown sample at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance vs. glycine concentration.

    • Perform a linear regression to obtain the standard curve equation and R² value.

    • Calculate the concentration of glycine in the unknown sample.

Method Validation: Ensuring Trustworthiness and Reliability

For use in research and drug development, any analytical method must be validated to ensure it is fit for its intended purpose. The following parameters, based on ICH Q2(R1) guidelines, should be assessed[1].

Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients, impurities, other amino acids). This can be evaluated by analyzing a blank sample (matrix without the analyte) and a sample spiked with the analyte. The blank should not produce any significant signal at the λmax of the derivatized analyte.

Linearity

The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity. The data should be analyzed by linear regression, and the R² value should be reported.

Range

The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

The closeness of the test results to the true value. This can be determined by the standard addition method, where known amounts of the analyte are added to a sample, and the recovery is calculated.

Precision

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at three levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

  • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Reproducibility: Precision between different laboratories (collaborative studies).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

The following table provides a template for reporting the validation results for a DNSA-based assay.

Validation ParameterAcceptance CriteriaExperimental Results
Specificity No interference at λmax
Linearity (R²) ≥ 0.99
Range (µM) To be determined
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
LOD (µM) To be determined
LOQ (µM) To be determined

Conclusion

This compound offers a simple, cost-effective, and rapid method for the derivatization and subsequent colorimetric quantification of primary amino compounds. The formation of a stable, colored Schiff base provides a robust analytical signal that can be measured using standard laboratory equipment. The protocols and validation guidelines presented in this application note provide a solid framework for researchers, scientists, and drug development professionals to develop and implement reliable assays for their specific analytical needs. As with any analytical method, careful optimization and thorough validation are paramount to ensuring the generation of high-quality, reproducible data.

References

Application Note: A Detailed Protocol for the Synthesis of 3,5-Dinitrosalicylaldehyde via Electrophilic Nitration of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 3,5-dinitrosalicylaldehyde from salicylaldehyde through electrophilic aromatic substitution. The document outlines the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and emphasizes critical safety procedures for handling nitrating agents. Furthermore, it includes methods for product purification and characterization. This guide is intended to provide researchers with the foundational knowledge and practical insights required to perform this synthesis safely and efficiently.

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate used in the synthesis of various compounds, including Schiff base ligands, chromogenic substrates for proteinases, and specialized dyes.[1][2] Its structure, featuring two electron-withdrawing nitro groups and reactive aldehyde and hydroxyl functionalities, makes it a versatile building block in medicinal chemistry and materials science. The synthesis involves the direct nitration of salicylaldehyde, an electrophilic aromatic substitution reaction that requires careful control of reaction conditions to achieve the desired dinitro-substitution pattern and ensure safety.

Mechanistic Insights: The Chemistry of Nitration

The nitration of salicylaldehyde is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The process involves the introduction of two nitro (-NO₂) groups onto the aromatic ring. The mechanism can be understood through a series of well-defined steps.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4][5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Directing Effects

The salicylaldehyde ring is activated towards electrophilic attack by the hydroxyl (-OH) group and deactivated by the aldehyde (-CHO) group.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring.

The combined effect of these two groups governs the position of nitration. The first nitro group is directed primarily to the 5-position (para to the strongly activating -OH group and meta to the -CHO group). Introducing the second nitro group requires more forcing conditions as the ring is now deactivated by the first nitro group. The second nitration occurs at the 3-position (ortho to the -OH group and meta to the -CHO group).

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: First Nitration cluster_2 Step 3: Second Nitration HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid H2SO4->NO2+ Intermediate1 σ-complex (Arenium Ion) NO2+->Intermediate1 Intermediate2 σ-complex (Deactivated Ring) NO2+->Intermediate2 Salicylaldehyde Salicylaldehyde Salicylaldehyde->Intermediate1 Attack by π-electrons 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde Intermediate1->5-Nitrosalicylaldehyde Deprotonation 5-Nitrosalicylaldehyde->Intermediate2 Attack by π-electrons This compound This compound Intermediate2->this compound Deprotonation

Safety First: Handling Nitrating Agents

Nitration reactions are highly exothermic and involve corrosive and toxic substances. Adherence to strict safety protocols is paramount.[6]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]

  • Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to a "runaway" reaction, vigorous boiling, and the production of toxic nitrogen dioxide (NO₂) gas.[6][9]

  • Toxicity: Nitric acid fumes and nitrogen oxides are highly toxic upon inhalation, causing respiratory irritation and potentially delayed pulmonary edema.[8][10]

Mandatory Safety Measures:
Control MeasureSpecification
Engineering Controls All work must be conducted in a certified chemical fume hood with good ventilation. An emergency eyewash and safety shower must be readily accessible.[10]
Personal Protective Equipment (PPE) Acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant lab coat are required.[7]
Spill Management A spill kit containing a neutralizing agent (e.g., sodium bicarbonate) and absorbent material must be available.
Reaction Monitoring The reaction temperature must be continuously monitored with a thermometer and controlled using an ice bath.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the laboratory-scale synthesis of this compound. All glassware should be thoroughly dried before use.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityCAS No.
SalicylaldehydeC₇H₆O₂122.126.1 g (0.05 mol)90-02-8
Conc. Sulfuric Acid (98%)H₂SO₄98.0840 mL7664-93-9
Conc. Nitric Acid (70%)HNO₃63.0115 mL7697-37-2
Crushed IceH₂O18.02~400 g7732-18-5
Deionized WaterH₂O18.02As needed7732-18-5
Step-by-Step Procedure

G prep 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to <10°C dissolve 2. Dissolve Salicylaldehyde in H₂SO₄ Cool to 0-5°C addition 3. Add Nitrating Mixture Dropwise, maintain temp 0-10°C dissolve->addition Slowly react 4. Reaction Stirring Stir at 10°C for 1 hr Then at RT for 2 hrs addition->react After addition quench 5. Quench on Ice Pour reaction mixture onto crushed ice react->quench isolate 6. Isolate Product Vacuum filtration Wash with cold water quench->isolate dry 7. Dry the Product Air dry or in desiccator isolate->dry

  • Preparation of the Reaction Vessel: Place 20 mL of concentrated sulfuric acid into a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Begin stirring and cool the flask in an ice-salt bath to 0-5°C.

  • Dissolution of Starting Material: Slowly add 6.1 g (0.05 mol) of salicylaldehyde to the cold, stirred sulfuric acid. Ensure the temperature does not rise above 10°C during the addition. A clear, yellowish solution should form.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 15 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred salicylaldehyde solution over a period of approximately 60-90 minutes. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition. [11]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for another 2 hours.

  • Product Isolation (Quenching): Carefully and slowly pour the reaction mixture onto a beaker containing approximately 400 g of crushed ice with constant stirring. A yellow precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter paper. Then, transfer the product to a watch glass and allow it to air dry, or place it in a desiccator over a drying agent.

Purification

The crude product can be purified by recrystallization from an ethanol-water mixture to yield pale yellow crystals.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected ValueSource
Molecular Formula C₇H₄N₂O₆[1]
Molecular Weight 212.12 g/mol
Appearance Pale yellow to yellow crystalline powder[12]
Melting Point 68-70 °C
Solubility Soluble in water (0.6 g/100 mL at 18°C)[1]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the aldehyde and hydroxyl protons, shifted downfield due to the electron-withdrawing effects of the nitro groups.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H stretch (hydroxyl), C=O stretch (aldehyde), and symmetric/asymmetric N-O stretches of the nitro groups.

Conclusion

The nitration of salicylaldehyde to this compound is a feasible laboratory synthesis, provided that strict temperature control and safety measures are employed. The directing effects of the hydroxyl and aldehyde groups dictate the regioselectivity of the reaction. This application note provides a robust protocol and the necessary theoretical background to guide researchers in the successful synthesis and characterization of this important chemical intermediate.

References

analytical methods involving 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Analytical Methods Involving 3,5-Dinitrosalicylaldehyde

Foreword for the Modern Researcher

In the landscape of analytical chemistry, certain reagents distinguish themselves through their versatility, reliability, and the sheer breadth of their applications. This compound is one such compound. While its synonym, 3,5-Dinitrosalicylic acid (DNSA), is more widely recognized for the classic reducing sugar assay, the aldehyde form offers unique reactivity that extends its utility far beyond carbohydrate chemistry. This guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond simple recitations of protocols to explore the underlying chemical principles, the rationale behind experimental choices, and the framework for developing robust, validated analytical systems. Herein, we present not just methods, but methodologies, empowering you to adapt, innovate, and troubleshoot with confidence.

Part 1: Foundational Chemistry of this compound

This compound is an aromatic aldehyde characterized by a hydroxyl group and two nitro groups attached to the benzene ring.[1] This specific arrangement of functional groups dictates its chemical behavior and utility in analytical methods.

1.1 Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the bedrock of any successful analytical method. These properties influence everything from solvent selection and storage conditions to the interpretation of spectral data.

PropertyValueSource
IUPAC Name 2-hydroxy-3,5-dinitrobenzaldehyde[2]
Synonyms 3,5-Dinitro-2-hydroxybenzaldehyde[1][2]
CAS Number 2460-59-5[1][3]
Molecular Formula C₇H₄N₂O₆[1][2]
Molecular Weight 212.12 g/mol [1][3]
Appearance Yellow crystalline solid[4]
Melting Point 68-70 °C[4]
Solubility Soluble in water (0.6 g/100 mL at 18°C) and ethanol[4]
Storage Store at 10°C - 25°C under an inert gas (e.g., Nitrogen)[1]

1.2 Synthesis and Reactivity

This compound is typically synthesized via the nitration of salicylaldehyde.[5] A mixture of concentrated sulfuric acid and nitric acid is used to introduce the two nitro groups onto the aromatic ring.[5]

The analytical utility of this molecule stems from three key reactive sites:

  • The Aldehyde Group (-CHO): This is the primary site for reactions such as condensation with primary amines to form Schiff bases and oxidation-reduction reactions.[6][7]

  • The Phenolic Hydroxyl Group (-OH): This group influences the molecule's acidity and can participate in complexation with metal ions.[8][9]

  • The Nitro Groups (-NO₂): These electron-withdrawing groups are crucial for the chromogenic properties of the molecule. In the well-known DNS method, a nitro group is reduced to an amino group, causing a significant color change.[10][11]

G Synthesis of this compound Salicylaldehyde Salicylaldehyde NitratingMixture Conc. H₂SO₄ + Conc. HNO₃ (Ice Cold) Salicylaldehyde->NitratingMixture DNSA This compound NitratingMixture->DNSA Nitration

Caption: Synthesis pathway from Salicylaldehyde.

Part 2: Core Analytical Application: Quantification of Reducing Sugars

The most prominent application of a related compound, 3,5-dinitrosalicylic acid, is in the quantification of reducing sugars. This colorimetric assay, often referred to as the DNS or Miller method, remains a staple in biochemistry and biotechnology for its simplicity and reliability.[12][13] The principle relies on the oxidation of the aldehyde or ketone group of a reducing sugar.

2.1 Mechanism of Action

Under alkaline conditions and heat, 3,5-dinitrosalicylate is reduced by the free carbonyl group of a reducing sugar.[10][11] Specifically, the nitro group at the 3-position is reduced to an amino group, forming 3-amino-5-nitrosalicylic acid.[10] This conversion results in a distinct color change from yellow to an orange-red, with the intensity of the final color being directly proportional to the concentration of reducing sugar in the sample.[10][11] The absorbance of the resulting solution is typically measured spectrophotometrically at 540 nm.[11][12][14]

G DNS Reaction with Reducing Sugar cluster_reactants Reactants cluster_products Products ReducingSugar Reducing Sugar (e.g., Glucose) Process Alkaline Conditions + Heat (Boiling) ReducingSugar->Process DNS 3,5-Dinitrosalicylic Acid (Yellow) DNS->Process OxidizedSugar Oxidized Sugar (Gluconic Acid) ANS 3-Amino-5-nitrosalicylic Acid (Orange-Red) Process->OxidizedSugar Process->ANS

Caption: The core reaction of the DNS method.

2.2 Detailed Protocol for Reducing Sugar Assay

This protocol is a self-validating system, incorporating standards for quantification and a blank to correct for background absorbance.

A. Reagent Preparation (DNS Reagent)

Causality: The components of the DNS reagent are critical for the reaction's stability and sensitivity.

  • 3,5-Dinitrosalicylic Acid is the primary chromogenic agent.

  • Sodium Hydroxide (NaOH) provides the necessary alkaline environment for the redox reaction.

  • Rochelle Salt (Sodium Potassium Tartrate) is a chelating agent that prevents the reagent from precipitating and stabilizes the final color.[13]

  • Phenol and Sodium Sulfite act as antioxidants, enhancing the intensity of the color and preventing interference from dissolved oxygen.[12]

ComponentAmount for 1000 mLPurpose
3,5-Dinitrosalicylic Acid10.0 gOxidizing/Chromogenic Agent
Sodium Hydroxide (NaOH)10.0 gProvides alkaline conditions
Rochelle Salt (Na-K Tartrate)182.0 gStabilizer/Chelating Agent
Phenol2.0 gAntioxidant/Color Enhancer
Sodium Sulfite (Na₂SO₃)0.5 gAntioxidant
Deionized Waterto 1000 mLSolvent

Preparation Steps:

  • Dissolve 10.0 g of NaOH in approximately 700 mL of deionized water in a 1L beaker with a magnetic stirrer.

  • Slowly add 182.0 g of Rochelle salt and stir until fully dissolved.

  • Carefully add 10.0 g of 3,5-dinitrosalicylic acid and continue stirring. The solution will turn yellow.

  • Add 2.0 g of phenol and 0.5 g of sodium sulfite, stirring until dissolved.

  • Transfer the solution to a 1000 mL volumetric flask and adjust the final volume to 1000 mL with deionized water.

  • Store the reagent in a dark, amber bottle away from light.[12]

B. Experimental Protocol

  • Prepare Standards: Create a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) from a stock solution. The '0' standard serves as the blank.

  • Sample Preparation: Dilute your unknown samples so their concentration falls within the range of the standard curve.

  • Reaction Setup: In a series of labeled test tubes, add 0.5 mL of each standard or unknown sample.

  • Add DNS Reagent: Add 0.5 mL of the DNS reagent to each tube and mix well.[12]

  • Incubation: Cover the tubes and place them in a boiling water bath for exactly 10 minutes.[12] Causality: The high temperature is required to drive the redox reaction at a sufficient rate. Precise timing is crucial for reproducibility.

  • Cooling: Immediately transfer the tubes to a cold water bath to stop the reaction.[12] This ensures that all samples react for the same amount of time.

  • Dilution: Add 5.0 mL of deionized water to each tube and mix thoroughly to bring the final color into the optimal range for spectrophotometric measurement.

  • Measurement: Measure the absorbance of each sample at 540 nm using a spectrophotometer, after zeroing the instrument with the blank.

C. Data Analysis

  • Plot the absorbance values (Y-axis) of the standards against their corresponding concentrations (X-axis).

  • Perform a linear regression to generate a standard curve and determine the equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Use the equation to calculate the concentration of reducing sugar in your unknown samples based on their absorbance values.

Part 3: Advanced Applications in Schiff Base Chemistry

The aldehyde functionality of this compound provides a gateway to a vast array of analytical methods based on Schiff base formation. A Schiff base is a compound containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone.[7][8]

3.1 Principle and Utility

The reaction is a nucleophilic addition followed by dehydration, resulting in the formation of an imine. This reaction can be exploited for:

  • Quantification of primary amines and amino acids.

  • Synthesis of highly specific ligands for metal ion detection or catalysis.[4][8] The resulting Schiff base ligands can chelate with metal ions, often leading to the formation of intensely colored or fluorescent complexes.[15]

  • Development of chromogenic substrates for enzyme assays, such as proteinases.

G Schiff Base Formation Workflow DNSA This compound Solvent Ethanol/ Methanol DNSA->Solvent Amine Primary Amine (Analyte) Amine->Solvent SchiffBase Schiff Base (Imine) + H₂O Solvent->SchiffBase Condensation Analysis Spectrophotometric or Fluorometric Analysis SchiffBase->Analysis

Caption: General workflow for Schiff base synthesis and analysis.

3.2 Protocol: Synthesis of a Salicylaldimine Ligand

This protocol describes the general synthesis of a Schiff base, which can be adapted for various primary amines.

  • Dissolution: Dissolve 1 mmol of this compound in 20 mL of a suitable solvent like ethanol or methanol in a round-bottom flask.[7]

  • Amine Addition: To this stirring solution, add a stoichiometric equivalent (1 mmol) of the desired primary amine (e.g., a specific amino acid or aniline derivative).

  • Catalysis (Optional): A drop of glacial acetic acid can be added to catalyze the reaction.[5]

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy needed for the dehydration step of the condensation reaction.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Characterization: The final product should be characterized using methods such as FT-IR (to confirm the C=N imine stretch), ¹H NMR, and melting point analysis.

Part 4: Method Validation: Ensuring Trustworthiness

For any analytical method to be useful in research and drug development, it must be validated to prove it is fit for its intended purpose. A validated method provides confidence in the accuracy, reliability, and reproducibility of the data.

4.1 Key Validation Parameters

The following are typical validation characteristics that should be assessed for a quantitative spectrophotometric method like the DNS assay.[16]

ParameterDefinitionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interference from matrix components at the analysis wavelength.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.R² (Coefficient of Determination) > 0.99
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.Defined by the linear range of the standard curve.
Accuracy The closeness of the test results to the true value.Mean recovery of 90-110% for spiked samples at different concentrations.[17]
Precision The closeness of agreement between a series of measurements from the same sample.Relative Standard Deviation (RSD) < 5% for replicate measurements.[17]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1 or RSD < 10%

This structured approach to validation transforms a simple protocol into a robust, self-validating analytical system, ensuring the integrity of the generated data.

References

Application Notes and Protocols: 3,5-Dinitrosalicylaldehyde as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dinitrosalicylaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of an aldehyde, a hydroxyl group, and two strongly electron-withdrawing nitro groups on the benzene ring, render it a versatile reagent for a multitude of chemical transformations. This guide provides an in-depth exploration of its applications, focusing on the synthesis of Schiff bases, metal complexes, heterocyclic compounds, and chromogenic substrates. Detailed, field-tested protocols, mechanistic insights, and safety considerations are presented to aid researchers in academic and industrial settings, particularly those in drug development and materials science.

Physicochemical Properties and Safety Profile

This compound, also known as 2-Hydroxy-3,5-dinitrobenzaldehyde, is a yellow crystalline solid.[1] The strategic placement of two nitro groups ortho and para to the hydroxyl group significantly influences the reactivity of both the hydroxyl and the adjacent aldehyde functional groups. This electron-deficient nature makes the aldehyde carbon exceptionally electrophilic and increases the acidity of the phenolic proton.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 2460-59-5[2][3][4]
Molecular Formula C₇H₄N₂O₆[2][4]
Molecular Weight 212.12 g/mol [2][4][5]
Appearance Yellow to orange powder or crystals[1][6]
Melting Point 68-70 °C[6][7]
Solubility Soluble in water (0.6 g/100 mL at 18°C), ethanol, and acetone[1][8][9]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[4]
Signal Word Warning
Safe Handling and Storage

Due to its irritant properties, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (e.g., N95).[4] All manipulations should be performed in a well-ventilated fume hood.[4] The compound is noted to be air-sensitive and should be stored under an inert atmosphere, such as nitrogen, away from oxidizing agents.[2][8]

Core Applications in Organic Synthesis

The unique electronic and structural features of this compound make it a valuable precursor in several key areas of organic synthesis.

Application I: Synthesis of Schiff Bases and Metal Complexes

The most prominent application of this compound is in the synthesis of Schiff bases (or imines) through condensation with primary amines.[6][10] The resulting 3,5-dinitrosalicylaldimine ligands are powerful chelating agents, capable of coordinating with a wide range of metal ions to form stable complexes used in catalysis and materials science.[10][11]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ethanol or methanol is typically used as it readily dissolves the reactants and the imine product is often sparingly soluble upon formation, facilitating isolation.[12]

  • Catalyst: While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.[13]

  • Temperature: Refluxing provides the necessary activation energy for the dehydration step in imine formation.[14]

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Characterization r1 Dissolve this compound in Ethanol mix Combine Solutions (Add Amine to Aldehyde) r1->mix r2 Dissolve Primary Amine in Ethanol r2->mix reflux Reflux Mixture (1-4 hours) mix->reflux cool Cool to Room Temp. Then Ice Bath reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash Crystals (Cold Ethanol) filtrate->wash dry Dry Product wash->dry char Confirm Structure (MP, FT-IR, NMR) dry->char

Caption: General workflow for Schiff base synthesis.

Protocol 1: General Synthesis of a 3,5-Dinitrosalicylaldimine

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol by gently warming.

  • Amine Addition: In a separate beaker, dissolve the primary amine (1.0 eq for monoamines, 0.5 eq for diamines) in absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.[13]

  • Reaction: Add 2-3 drops of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 1-4 hours. The progress can be monitored by TLC. Formation of a precipitate often indicates product formation.

  • Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.[12]

  • Purification: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove unreacted starting materials.[12]

  • Drying & Characterization: Dry the purified Schiff base product in a vacuum oven. Characterize the final product by determining its melting point and recording its FT-IR (look for C=N stretch ~1600-1630 cm⁻¹) and NMR spectra.[13]

Application Example: Synthesis of Antimicrobial Agents A specific hydrazone Schiff base, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, was synthesized by reacting this compound with 2-cyanoacetohydrazide in ethanol with a catalytic amount of acetic acid.[15] The resulting product was obtained in high yield and demonstrated potential as a precursor for compounds with antimicrobial activity.[15]

Table 2: Reaction Data for (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide[15]

ParameterValue
Reagents This compound (1 mmol), 2-cyanoacetohydrazide (1 mmol)
Solvent Ethanol
Catalyst Acetic Acid (1 drop)
Reaction Time Stirred at room temperature
Yield 88%
Melting Point 230 °C
Appearance Yellow powder
Application II: Synthesis of Heterocyclic Compounds

This compound is a documented precursor for the synthesis of 3-hydroxycoumarins.[7][11][16] This transformation typically involves a condensation reaction with an appropriate C2-synthon, such as an acetic anhydride derivative, followed by intramolecular cyclization.

G DNSA This compound reagent + Acetic Anhydride + Sodium Acetate DNSA->reagent perkin Perkin-type Condensation reagent->perkin intermediate Unstable Intermediate perkin->intermediate cyclization Intramolecular Cyclization (Lactonization) intermediate->cyclization product 3-Hydroxy-6,8-dinitrocoumarin cyclization->product

Caption: Conceptual pathway for 3-hydroxycoumarin synthesis.

Protocol 2: Conceptual Protocol for 3-Hydroxycoumarin Synthesis

This protocol is conceptual, based on standard methodologies for coumarin synthesis using salicylaldehydes.

  • Mixing: Combine this compound (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) in a round-bottom flask.

  • Heating: Heat the mixture at 160-180 °C for 5-8 hours.

  • Hydrolysis: Cool the reaction mixture and pour it into ice-water. The resulting solid is the acetylated coumarin.

  • Deacetylation: Hydrolyze the intermediate by boiling with aqueous hydrochloric acid to yield the final 3-hydroxycoumarin product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Application III: Analytical Reagent and Chromogenic Substrates

The highly conjugated and electron-deficient nature of the dinitrophenyl system makes this aldehyde useful in creating chromogenic substrates, particularly for proteinase assays.[10][11] The aldehyde can react with free amino groups (e.g., lysine side chains) on a protein substrate.[2] Enzymatic cleavage of this substrate can lead to the release of a colored or fluorescent fragment, allowing for quantitative measurement of enzyme activity.[7]

G cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay cluster_detection Detection p Protein Substrate (e.g., Casein) s Chromogenic Substrate (Protein-DNSA Conjugate) p->s d This compound (DNSA) d->s e Add Proteinase (Enzyme) s->e i Incubate e->i c Cleavage of Substrate i->c f Release of Colored Peptide Fragments c->f m Measure Absorbance (Spectrophotometry) f->m

Caption: Workflow for a proteinase assay using a DNSA-derived substrate.

Conclusion

This compound is a powerful and versatile reagent whose utility in organic synthesis is well-established. Its electron-deficient aromatic system is key to its reactivity, enabling the straightforward synthesis of Schiff bases for coordination chemistry, the construction of complex heterocyclic systems like coumarins, and the development of sensitive analytical tools. The protocols and insights provided herein serve as a comprehensive resource for researchers looking to leverage the unique chemical properties of this valuable building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dinitrosalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Understanding the Synthesis: The Core Challenge

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (nitration) of salicylaldehyde. The core challenge lies in controlling the regioselectivity and preventing side reactions. The starting material, salicylaldehyde, contains two functional groups: a hydroxyl (-OH) group and an aldehyde (-CHO) group.

  • The hydroxyl group is a powerful activating, ortho-, para- directing group.

  • The aldehyde group is a deactivating, meta- directing group.

This electronic competition, combined with the strongly acidic and oxidative conditions of nitration, creates a complex reaction environment where temperature control and reagent stoichiometry are paramount to achieving a high yield of the desired 3,5-disubstituted product. A common and effective strategy involves a two-step nitration process to manage the reaction's reactivity and improve selectivity[1].

Optimized Two-Step Synthesis Protocol

This protocol outlines a reliable method for synthesizing this compound. The causality for each critical step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Mononitration of Salicylaldehyde

Objective: To generate a mixture of 3- and 5-nitrosalicylaldehyde intermediates.

Methodology:

  • Prepare a nitrating mixture by slowly adding 25 mL of concentrated nitric acid (HNO₃) to 50 mL of concentrated sulfuric acid (H₂SO₄), while cooling in an ice-salt bath to maintain a temperature below 10°C.

    • Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent[2]. This reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and degradation.

  • In a separate flask, dissolve 20g of salicylaldehyde in 40 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath.

  • Add the prepared nitrating mixture dropwise to the salicylaldehyde solution over 2-3 hours. Vigorous stirring is essential, and the internal temperature must be strictly maintained between 0-5°C.

    • Causality: Slow, dropwise addition and low temperatures are critical to control the exothermic reaction, minimize the formation of undesired byproducts from oxidation, and favor mononitration[2].

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.

  • Pour the reaction mixture slowly onto 500g of crushed ice with constant stirring. A yellow precipitate, consisting of a mixture of 3- and 5-nitrosalicylaldehyde, will form.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry completely. This intermediate mixture is used directly in the next step.

Step 2: Dinitration of the Intermediate Mixture

Objective: To introduce the second nitro group to form this compound.

Methodology:

  • Prepare a fresh, more potent nitrating mixture. A common ratio is a 2:1 mixture of concentrated H₂SO₄ and concentrated HNO₃[1][3]. For this scale, slowly add 30 mL of nitric acid to 60 mL of sulfuric acid, keeping the mixture ice-cold.

  • Add the dried mixture of 3- and 5-nitrosalicylaldehyde (obtained from Step 1) in small portions to the cold nitrating mixture over 30 minutes. Ensure the temperature does not exceed 10°C.

    • Causality: The nitro group present on the ring is deactivating, making the second nitration more difficult. A stronger nitrating mixture and slightly elevated (but still controlled) temperature are required to drive the reaction to completion.

  • Once the addition is complete, stir the reaction for 30 minutes in the ice bath, then allow it to warm to room temperature and stir for another hour[1].

  • Carefully pour the reaction mass onto 600g of crushed ice. The yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde will precipitate.

  • Filter the product, wash extensively with cold water, and then perform a final wash with a small amount of cold ethanol to remove residual acids and impurities.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound. The expected melting point is in the range of 68-74°C[4][5][6].

Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses common issues encountered during the synthesis.

Q1: My final yield is very low. What are the likely causes?

A1: Low yield is the most common problem and can stem from several factors:

  • Poor Temperature Control: If the temperature rises significantly, especially during the first nitration, oxidation of the aldehyde group to a carboxylic acid can occur, forming 3,5-dinitrosalicylic acid instead[7][8]. Furthermore, excessive heat can lead to the decomposition of the starting material and product.

  • Incomplete Reaction: The second nitration step is often sluggish due to the deactivating effect of the first nitro group. Ensure sufficient reaction time and the potency of your nitrating mixture.

  • Loss During Workup: The product has some solubility in water, especially if the solution is not kept ice-cold during precipitation[4][9]. Ensure thorough precipitation by using a sufficient amount of ice and allowing adequate time for the solid to form. Losses can also occur during recrystallization if too much solvent is used.

  • Sub-optimal Reagent Ratios: The ratio of sulfuric acid to nitric acid is crucial for generating the nitronium ion. Deviating from the optimal ratios can slow the reaction or increase side reactions.

Q2: The reaction mixture turned dark brown or black. Is it salvageable?

A2: A dark brown or black color is a strong indicator of uncontrolled oxidation and decomposition. This is almost always caused by the temperature rising too quickly or the nitrating agent being added too fast[2]. Unfortunately, at this point, the desired product yield is likely compromised significantly, and the mixture contains numerous byproducts, making purification extremely difficult. The best course of action is to safely quench the reaction by pouring it over a large volume of ice and starting over with stricter temperature control.

Q3: How can I minimize the formation of the 5-nitrosalicylaldehyde isomer in the first step?

A3: Achieving high regioselectivity is inherently difficult due to the competing directing effects of the -OH and -CHO groups. While a mixture is expected, you can influence the ratio:

  • Solvent System Modification: Some patented methods have explored using different solvent systems to improve the yield of a specific isomer. For instance, a ternary mixture of hydrofluoric acid, acetic anhydride, and acetic acid has been used to increase the proportion of 5-nitrosalicylaldehyde[10]. While not directly applicable to the dinitro synthesis, it highlights that solvent choice can influence isomer ratios.

  • Alternative Nitrating Agents: Milder nitrating agents can sometimes offer better selectivity. Using cerium ammonium nitrate in acetic acid has been reported for preparing 3-nitrosalicylaldehyde, demonstrating an alternative to the potent mixed acid system[11].

Q4: My purified product has a low melting point. What is the likely impurity?

A4: A broad or low melting point suggests impurities. The most probable contaminants are:

  • Residual Mononitro Isomers: If the second nitration did not go to completion, your final product will be contaminated with 3- and 5-nitrosalicylaldehyde.

  • 3,5-Dinitrosalicylic Acid: If oxidation occurred, the corresponding carboxylic acid will be present. This can be tested by checking the solubility of a small sample in a sodium bicarbonate solution; the acid will dissolve with effervescence.

  • Other Isomers: Small amounts of other dinitrated isomers may also form. Solution: Repeated recrystallization is the most effective purification method. If significant acidic impurity is suspected, a wash with a very dilute, cold bicarbonate solution during the workup could help, but this risks loss of the desired phenolic product via salt formation.

Frequently Asked Questions (FAQs)

Q: What is the purity requirement for the starting salicylaldehyde? A: High purity (>98%) is essential. Impurities can lead to unexpected side reactions and discoloration under the harsh nitrating conditions.

Q: Can I use fuming nitric acid? A: Fuming nitric acid can be used and is a component of very strong nitrating mixtures. However, it significantly increases the reactivity and exothermic nature of the reaction, making temperature control even more critical and hazardous. For lab-scale synthesis, standard concentrated nitric acid is sufficient and safer.

Q: How should this compound be stored? A: The compound is listed as air-sensitive[4][5][9]. It should be stored in a tightly sealed container, under an inert atmosphere like nitrogen or argon, and in a cool, dark place to prevent degradation[12].

Q: What are the primary safety precautions for this synthesis? A: Extreme caution is required.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • The nitrating mixture is extremely corrosive and a powerful oxidizing agent. Prepare it by adding the acid with the higher density (sulfuric acid) to the flask first, then slowly adding the other, or by adding nitric acid to sulfuric acid as described in the protocol, but never add water or other substances to the mixed acid , as this can cause violent splashing.

  • Always add reagents slowly and ensure an ice bath is readily available to control the temperature.

Visualizations and Data

Reaction Pathway

The diagram below illustrates the two-step nitration process from the starting material to the final product.

ReactionPathway Salicylaldehyde Salicylaldehyde p1 Salicylaldehyde->p1 Intermediates 3-Nitrosalicylaldehyde + 5-Nitrosalicylaldehyde p2 Intermediates->p2 FinalProduct This compound p1->Intermediates Nitration 1 (H₂SO₄/HNO₃, 0-5°C) p2->FinalProduct Nitration 2 (H₂SO₄/HNO₃, <10°C) TroubleshootingWorkflow start Start: Low Yield or Impure Product check_temp Was temperature strictly controlled (<10°C)? start->check_temp check_addition Was nitrating agent added slowly (>2 hrs)? check_temp->check_addition Yes outcome_oxidation Problem: Oxidation & Decomposition Solution: Improve cooling, slow addition rate. check_temp->outcome_oxidation No check_workup Was product precipitated on sufficient ice? check_addition->check_workup Yes check_addition->outcome_oxidation No check_time Was Step 2 reaction time sufficient (>1 hr)? check_workup->check_time Yes outcome_loss Problem: Product Loss During Workup Solution: Use more ice, ensure full precipitation. check_workup->outcome_loss No outcome_incomplete Problem: Incomplete Second Nitration Solution: Increase reaction time, check acid concentration. check_time->outcome_incomplete No outcome_success If all 'Yes', consider recrystallization technique or reagent quality. check_time->outcome_success Yes

References

Technical Support Center: Schiff Base Reactions with 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for Schiff base reactions involving 3,5-Dinitrosalicylaldehyde. My aim is to move beyond simple procedural lists and delve into the causality behind common experimental challenges, grounded in both established chemical principles and field-proven experience.

The unique electronic nature of this compound—specifically, the presence of two strongly electron-withdrawing nitro groups—renders its carbonyl carbon highly electrophilic. While this can facilitate the initial nucleophilic attack by an amine, it also introduces specific challenges related to reaction equilibrium, product stability, and purification. This guide addresses these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Failure & Low Yields

Question 1: I'm seeing very low conversion to my desired Schiff base, or the reaction isn't proceeding at all. What are the likely causes?

This is the most common issue and typically points to one of three critical factors: reaction equilibrium, catalysis (pH), or solvent choice.

  • Primary Cause: Unfavorable Reaction Equilibrium

    The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1] The general mechanism involves a nucleophilic attack by the amine on the aldehyde's carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to the final imine (Schiff base).[2]

    SchiffBase_Mechanism Aldehyde This compound (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R'-NH2 Amine Primary Amine (R'-NH2) Carbinolamine->Aldehyde - R'-NH2 SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H2O SchiffBase->Carbinolamine + H2O (Hydrolysis) Water H2O

    Schiff Base Formation Equilibrium.

    If water is not actively removed from the reaction medium, the equilibrium can lie unfavorably towards the starting materials, or any product formed can be hydrolyzed back to the aldehyde and amine.[1][2]

    Troubleshooting Solutions:

    • Azeotropic Water Removal: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove water as it forms, driving the reaction to completion.[1][3]

    • Use of Dehydrating Agents: For reactions in solvents like ethanol, methanol, or THF, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to sequester the water byproduct.[1][4]

  • Secondary Cause: Incorrect pH / Lack of Catalysis

    The reaction mechanism is pH-sensitive. The dehydration of the carbinolamine intermediate is the rate-determining step and is catalyzed by acid.[1] However, the initial nucleophilic attack requires a non-protonated, nucleophilic amine. If the medium is too acidic, the primary amine will be protonated to a non-nucleophilic ammonium salt (R-NH₃⁺), shutting down the reaction.[1][5]

    Troubleshooting Solutions:

    • Catalytic Acid: The most common and effective solution is to add a catalytic amount (e.g., 1-3 drops) of a weak acid like glacial acetic acid. This is often sufficient to protonate the hydroxyl group of the carbinolamine, making it a good leaving group (H₂O), without fully protonating the bulk of the starting amine.[6]

    • Lewis Acid Catalysis: In some cases, Lewis acids can also catalyze the reaction by coordinating to the carbonyl oxygen, increasing its electrophilicity.[7]

  • Tertiary Cause: Inappropriate Solvent System

    The choice of solvent is critical for ensuring that both the this compound and the amine have sufficient solubility to react. Apparent insolubility does not always mean a reaction won't occur (it can happen at the solid-liquid interface), but it will be significantly slower.[6]

    Troubleshooting Solutions:

    • Solvent Selection: Ethanol and methanol are the most commonly used solvents and are often effective.[8][9] If solubility is an issue, consider more polar aprotic solvents like DMF or DMSO, but be aware they are harder to remove.[6] In some cases, solvent-free grinding of the two reactants, perhaps with a drop of acetic acid, can be effective.[6]

    • Solubility Test: Before running a large-scale reaction, perform small-scale solubility tests for both reactants in a panel of solvents to identify the optimal medium.

    SolventTypeTypical Application Notes
    Ethanol/Methanol ProticExcellent first choice. Good solubility for many reactants and allows for easy product precipitation or crystallization.[8]
    Toluene/Benzene Aprotic, NonpolarIdeal for use with a Dean-Stark apparatus to remove water azeotropically.[3]
    Dichloromethane (DCM) Aprotic, PolarGood for reactions at or below room temperature, especially if reactants are heat-sensitive.[6]
    DMF/DMSO Aprotic, PolarUse when reactants have poor solubility in other common solvents. Difficult to remove under vacuum.[4][6]
    Glacial Acetic Acid Protic, AcidicCan serve as both the solvent and the catalyst, often leading to good results.[6]
Category 2: Product Purification & Stability

Question 2: My reaction worked, but my NMR spectrum consistently shows a peak for the starting aldehyde, even after purification. Why is this happening?

This is a classic sign of product hydrolysis. The very same electron-withdrawing nitro groups that activate the aldehyde for reaction also make the resulting C=N imine bond more electrophilic and thus more susceptible to nucleophilic attack by water.[2][10] This means your Schiff base can easily hydrolyze back to the starting materials during aqueous work-ups or upon exposure to atmospheric moisture, even when using deuterated solvents for NMR that may contain trace amounts of D₂O.[11]

Troubleshooting_Workflow cluster_solutions Troubleshooting Strategies Start Problem: Aldehyde peak in NMR of purified product Cause Root Cause: Product Hydrolysis (C=N bond is labile) Start->Cause Solution1 Solution 1: Anhydrous Work-up Cause->Solution1 Solution2 Solution 2: Rigorous Drying Cause->Solution2 Solution3 Solution 3: Careful Purification Cause->Solution3 Solution4 Solution 4: Derivative Stabilization Cause->Solution4 Step1a Step1a Solution1->Step1a Avoid aqueous washes. Filter product directly. Step2a Step2a Solution2->Step2a Dry solvents (e.g., over molecular sieves). Dry final product under high vacuum. Step3a Step3a Solution3->Step3a Recrystallize from anhydrous solvents (e.g., dry ethanol, acetonitrile). Step4a Step4a Solution4->Step4a If stability is paramount, reduce the imine (C=N) to a stable amine (CH-NH) using NaBH4 or NaBH3CN.

Troubleshooting workflow for product hydrolysis.

Troubleshooting Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents for both the reaction and the purification steps.

  • Non-Aqueous Work-up: Avoid washing the reaction mixture with water or brine. If the product precipitates from the reaction mixture, it is often best to filter it directly, wash with a cold, dry, non-polar solvent (like diethyl ether) to remove impurities, and then dry under high vacuum.

  • Purification Strategy: Recrystallization is typically the best method for purifying these Schiff bases.[8][9] Column chromatography can be problematic as the silica gel is slightly acidic and contains water, which can promote hydrolysis on the column.[11] If you must use a column, use neutral alumina and ensure your solvents are rigorously dry.

  • Stabilization via Reduction: If the imine functionality is not required for your downstream application and stability is a major concern, the Schiff base can be reduced to a much more stable secondary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2][11]

Validated Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol (approx. 0.2 M concentration).

  • Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq.) in a minimum amount of anhydrous ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the more conjugated Schiff base product can often be visualized as a new, colorful spot. Reactions are typically complete within 2-4 hours.[8][12]

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. The solid Schiff base product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous ethanol, followed by cold diethyl ether to remove residual starting materials.

  • Drying: Dry the purified product under high vacuum for several hours to remove all traces of solvent. Store in a desiccator, protected from light.

Protocol 2: Characterization Guidelines

Confirming the successful formation of the Schiff base is critical. Compare the spectra of your product with the starting materials.

Spectroscopic MethodThis compound (Starting Material)Expected Schiff Base Product
¹H NMR Aldehyde proton (CHO) signal at ~9.8-10.5 ppm. Phenolic proton (OH) signal at ~11-12 ppm.Disappearance of the aldehyde proton signal. Appearance of a new imine proton (CH=N) signal, typically at ~8.3-9.0 ppm.[13]
FT-IR (cm⁻¹) Strong C=O (aldehyde) stretch at ~1650-1700 cm⁻¹. Broad O-H stretch at ~3200-3400 cm⁻¹.Disappearance of the C=O stretch. Appearance of a new C=N (imine) stretch at ~1600-1640 cm⁻¹.[14]
Appearance Typically a pale yellow solid.Often a brightly colored (yellow, orange, or red) crystalline solid.[8]

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dinitrosalicylaldehyde Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 3,5-Dinitrosalicylaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. Our focus is on explaining the "why" behind experimental choices, empowering you to optimize your reaction conditions effectively.

Section 1: Understanding this compound

A Critical Distinction: Aldehyde vs. Acid

A common point of confusion in the scientific community is the distinction between this compound and 3,5-Dinitrosalicylic acid (DNSA or DNS). While their names are similar, their applications are distinct.

  • This compound , the focus of this guide, is an aldehyde used in various organic syntheses, including the formation of Schiff bases, coumarins, and chromogenic substrates.[1][2] Its reactivity is centered around the aldehyde functional group.

  • 3,5-Dinitrosalicylic acid is primarily used in the DNSA (or DNS) assay to quantify reducing sugars. The carboxylic acid group is a key feature of this molecule.

This guide is exclusively dedicated to the applications and optimization of This compound .

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₆[3]
Molecular Weight 212.12 g/mol [3]
Appearance Yellow crystalline powder[4]
Melting Point 68-70 °C[5]
Solubility Soluble in water (0.6 g/100 mL at 18°C), ethanol.[1]
Stability Air sensitive. Store under an inert gas.[1]

Storage and Handling: this compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][3]

Section 2: Core Applications and Experimental Protocols

Synthesis of Schiff Bases

The condensation reaction between this compound and a primary amine to form a Schiff base (imine) is one of its most common applications.[1] These Schiff bases and their metal complexes are of significant interest in catalysis and medicinal chemistry.

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.

Schiff_Base_Formation This compound This compound Hemiaminal_Intermediate Hemiaminal Intermediate This compound->Hemiaminal_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Hemiaminal_Intermediate Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal_Intermediate->Protonated_Hemiaminal Protonation Schiff_Base Schiff Base (Imine) Protonated_Hemiaminal->Schiff_Base Dehydration Water H2O Protonated_Hemiaminal->Water

Caption: General mechanism for Schiff base formation.

This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.

    • In a separate beaker, dissolve one equivalent of the desired primary amine in absolute ethanol.

  • Reaction:

    • Slowly add the amine solution to the stirred aldehyde solution at room temperature.

    • Add a few drops of glacial acetic acid as a catalyst to facilitate the dehydration step.

    • Reflux the reaction mixture for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR to confirm the formation of the imine bond (-C=N-).

Preparation of Chromogenic Proteinase Substrates

This compound can be used to synthesize chromogenic substrates for the detection of proteinase activity.[6] This involves labeling the primary amino groups (e.g., lysine residues) of a protein with the 3,5-dinitro-2-hydroxybenzyl group.

Chromogenic_Substrate_Workflow cluster_synthesis Synthesis cluster_assay Assay Protein Protein (e.g., Casein) Labeling Reductive Amination Protein->Labeling DNSA This compound DNSA->Labeling NaBH4 Sodium Borohydride (NaBH4) NaBH4->Labeling Labeled_Protein DNHB-Protein Labeling->Labeled_Protein Dialysis Dialysis (pH 7.8) Labeled_Protein->Dialysis Purified_Substrate Purified Chromogenic Substrate Dialysis->Purified_Substrate Substrate_Incubation Incubate with Protease Purified_Substrate->Substrate_Incubation TCA_Precipitation Trichloroacetic Acid Precipitation Substrate_Incubation->TCA_Precipitation Centrifugation Centrifugation TCA_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Basification Add NaOH Supernatant_Collection->Basification Measurement Measure Absorbance at 366 nm Basification->Measurement

Caption: Workflow for preparing and using a chromogenic proteinase substrate.

Synthesis of Coumarins

This compound serves as a precursor for the synthesis of coumarin derivatives, which are an important class of compounds with diverse biological activities.[2] The synthesis often involves a condensation reaction with an active methylene compound.

Section 3: Troubleshooting Guides

Schiff Base Synthesis
ProblemPossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Reversibility of the reaction. 3. Inactive starting materials. 4. Product is soluble in the reaction solvent.1. Increase reaction time or temperature. Monitor by TLC. 2. Ensure the removal of water, for example by using a Dean-Stark apparatus or molecular sieves. 3. Check the purity of the aldehyde and amine. The aldehyde can oxidize over time. 4. After cooling, try to precipitate the product by adding a non-polar solvent or by concentrating the solution.
Formation of multiple products (observed on TLC) 1. Side reactions of the amine or aldehyde. 2. Impure starting materials.1. Lower the reaction temperature. 2. Purify the starting materials before the reaction.
Product is an oil and does not crystallize 1. Presence of impurities. 2. The product has a low melting point.1. Attempt purification by column chromatography. 2. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.
Difficulty in removing the solvent of crystallization The product forms a stable solvate.Dry the product under high vacuum at a slightly elevated temperature (below the melting point).
Chromogenic Proteinase Substrate Preparation
ProblemPossible Cause(s)Recommended Solution(s)
Low labeling efficiency 1. Insufficient concentration of this compound or NaBH₄. 2. pH of the reaction is not optimal. 3. Steric hindrance around the lysine residues.1. Increase the molar excess of the labeling reagents. 2. Optimize the pH of the labeling reaction (typically around pH 8-9). 3. Consider using a different protein with more accessible labeling sites.
High background signal in the assay 1. Incomplete removal of unreacted this compound. 2. Non-specific binding of the substrate.1. Ensure thorough dialysis after the labeling reaction.[6] 2. Include a control with no enzyme to determine the background signal.
Low sensitivity of the assay 1. Low level of labeling on the protein substrate. 2. The protease has low activity towards the modified substrate.1. Increase the degree of labeling by optimizing the reaction conditions. 2. Confirm the activity of the protease with a standard substrate.

Section 4: Frequently Asked Questions (FAQs)

Q1: My this compound has turned from a yellow to a brownish powder. Can I still use it?

A1: A color change may indicate degradation, likely due to oxidation from exposure to air.[1] It is recommended to first check the purity of the material by taking a melting point or running a TLC. If the melting point is significantly lower and broader than the reported 68-70 °C, or if TLC shows multiple spots, the reagent has likely degraded and should be replaced for best results.

Q2: What is the role of the acid catalyst in Schiff base synthesis?

A2: The acid catalyst protonates the hydroxyl group of the hemiaminal intermediate, converting it into a better leaving group (water).[7] This facilitates the dehydration step, shifting the equilibrium towards the formation of the Schiff base.

Q3: Can I use a base catalyst for Schiff base formation?

A3: While acid catalysis is more common, a base catalyst can also be used. The choice of catalyst can depend on the specific reactants and their sensitivity to acidic or basic conditions.

Q4: How can I monitor the progress of my Schiff base reaction?

A4: Thin Layer Chromatography (TTC) is an effective way to monitor the reaction.[8] Spot the reaction mixture alongside the starting aldehyde and amine on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots indicate the progression of the reaction.

Q5: Are there alternative methods for coumarin synthesis using this compound?

A5: Yes, various condensation reactions can be employed for coumarin synthesis, such as the Knoevenagel condensation with active methylene compounds like diethyl malonate, or the Perkin condensation with phenylacetic acids.[9][10] The choice of method depends on the desired substitution pattern of the final coumarin product.

References

Technical Support Center: Synthesis of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dinitrosalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing over-nitration and other common side reactions. Our goal is to provide you with the expertise and practical insights necessary to achieve high-yield, high-purity results.

Introduction: The Challenge of Controlled Nitration

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a highly activated benzene ring. The starting material, salicylaldehyde, possesses two activating groups: a hydroxyl (-OH) and an aldehyde (-CHO). The hydroxyl group is a powerful ortho-, para-director, making the positions C3 and C5 susceptible to nitration. However, this high reactivity also presents a significant challenge: the reaction is highly exothermic and can easily lead to the formation of undesired over-nitrated byproducts.[1] This guide will address the most common issues encountered during this synthesis and provide robust troubleshooting strategies.

Troubleshooting Guide & FAQs

FAQ 1: My reaction is yielding a complex mixture of products, and I suspect over-nitration. What is happening and how can I prevent it?

Answer: Over-nitration is the most common pitfall in the synthesis of this compound. The high reactivity of the salicylaldehyde ring, further activated by the first nitro group, makes it susceptible to additional nitration, potentially leading to trinitro derivatives.

Causality: The nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺).[1] The strongly activating hydroxyl group on the salicylaldehyde ring directs the incoming nitro groups to the ortho and para positions. Once the first nitro group is introduced (forming a mixture of 3- and 5-nitrosalicylaldehyde), the ring is still activated enough for a second nitration to occur.[2][3] However, harsh reaction conditions can force a third nitro group onto the ring, leading to over-nitration.

Preventative Measures & Troubleshooting:

  • Strict Temperature Control: This is the most critical parameter. The nitration of salicylaldehyde is highly exothermic.[1] The reaction should be maintained at a low temperature, typically between 0-10°C, using an ice-salt bath.[2] A runaway reaction, indicated by a rapid temperature increase, will almost certainly lead to over-nitration and potentially hazardous conditions.

  • Slow, Controlled Addition of Reagents: The salicylaldehyde should be added to the nitrating mixture very slowly, dropwise, to allow for efficient heat dissipation.[1][2] Similarly, if preparing the nitrating mixture in situ, the nitric acid should be added slowly to the sulfuric acid while cooling.

  • Stoichiometry of the Nitrating Agent: Using a significant excess of the nitrating agent can drive the reaction towards over-nitration. It is advisable to use a carefully calculated amount of nitric acid, typically with a slight excess, to ensure complete dinitration without promoting further reactions.[4]

  • Reaction Time: Prolonged reaction times, even at low temperatures, can increase the likelihood of side reactions. The reaction progress should be monitored (e.g., by TLC), and the reaction should be quenched as soon as the desired product is formed.

Diagram: Reaction Pathway for the Nitration of Salicylaldehyde

Nitration_Pathway cluster_start Starting Material cluster_mono Mononitration Products cluster_di Desired Product cluster_over Over-nitration Byproduct Salicylaldehyde Salicylaldehyde 3-Nitrosalicylaldehyde 3-Nitrosalicylaldehyde Salicylaldehyde->3-Nitrosalicylaldehyde HNO₃/H₂SO₄ (Low Temp) 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde Salicylaldehyde->5-Nitrosalicylaldehyde HNO₃/H₂SO₄ (Low Temp) This compound This compound 3-Nitrosalicylaldehyde->this compound HNO₃/H₂SO₄ 5-Nitrosalicylaldehyde->this compound HNO₃/H₂SO₄ Trinitro_Compound Trinitro-derivative This compound->Trinitro_Compound Excess HNO₃/H₂SO₄ (High Temp)

Caption: Nitration pathway of salicylaldehyde.

FAQ 2: I am getting a low yield of this compound, and the main product appears to be a mixture of 3- and 5-nitrosalicylaldehyde. How can I drive the reaction to completion?

Answer: Incomplete dinitration is another common issue, often resulting from reaction conditions that are too mild or insufficient reaction time.

Causality: The introduction of the first nitro group deactivates the aromatic ring slightly, making the second nitration step slower than the first. If the reaction conditions are not sufficiently forcing, the reaction may stall at the mononitrated stage.

Troubleshooting Strategies:

  • Reaction Temperature: While crucial for preventing over-nitration, a temperature that is too low can hinder the second nitration step. A carefully controlled temperature range, often between 5-15°C, may be necessary to achieve dinitration without significant byproduct formation.[5]

  • Nitrating Agent Concentration: The use of fuming nitric acid in combination with concentrated sulfuric acid creates a more potent nitrating mixture, which can help drive the reaction to completion.[6]

  • Reaction Time: As mentioned, monitoring the reaction by TLC is essential. Allow the reaction to proceed until the mononitrated intermediates are consumed.

  • Efficient Stirring: The reaction mixture can become viscous.[1] Inefficient stirring can lead to localized "hot spots" and incomplete mixing of reagents, resulting in a mixture of starting material, mono-, and di-nitrated products. Ensure vigorous mechanical stirring throughout the reaction.

Table: Comparison of Nitration Conditions for Phenolic Compounds
ParameterCondition 1: Mononitration FocusCondition 2: DinitrationPotential Issues
Nitrating Agent Dilute Nitric Acid or Metal NitratesConc. HNO₃ / Conc. H₂SO₄Mixed acids are highly corrosive.[7]
Temperature 0 - 5°C5 - 15°CExothermic reaction requires careful control.[1]
Reaction Time 1 - 2 hours2 - 4 hours (TLC monitored)Longer times increase risk of side reactions.
Solvent Acetic Acid[8]Sulfuric Acid (as reagent and solvent)Viscous mixture may require strong stirring.[1]
FAQ 3: My final product is difficult to purify. What are the likely impurities and what purification strategies are recommended?

Answer: The primary impurities are typically unreacted starting material, the two isomers of mononitrosalicylaldehyde, and over-nitrated byproducts.

Purification Protocol:

  • Quenching: The reaction is typically quenched by pouring the reaction mixture onto crushed ice or into ice-cold water.[1][5] This precipitates the organic products and dilutes the strong acids.

  • Filtration and Washing: The crude product is collected by filtration and washed thoroughly with cold water to remove residual acids.[1]

  • Recrystallization: This is the most effective method for purifying this compound. Ethanol is a commonly used solvent for recrystallization. The desired product is typically less soluble in the cold solvent than the impurities.

Diagram: Troubleshooting Logic for this compound Synthesis

Troubleshooting_Logic Start Start Synthesis Problem Problem Encountered Start->Problem OverNitration Over-nitration Suspected Problem->OverNitration Complex Mixture LowYield Low Yield / Incomplete Reaction Problem->LowYield Mainly Starting Material/ Mononitrated Products PurificationIssue Purification Difficulty Problem->PurificationIssue Impure Final Product Sol_Temp Decrease Temperature (0-10°C) OverNitration->Sol_Temp Sol_Addition Slow Reagent Addition OverNitration->Sol_Addition Sol_Stoich Check Stoichiometry OverNitration->Sol_Stoich Sol_Yield_Temp Slightly Increase Temperature (5-15°C) LowYield->Sol_Yield_Temp Sol_Yield_Time Increase Reaction Time (Monitor by TLC) LowYield->Sol_Yield_Time Sol_Yield_Stir Ensure Vigorous Stirring LowYield->Sol_Yield_Stir Sol_Purify_Wash Thorough Washing with Cold Water PurificationIssue->Sol_Purify_Wash Sol_Purify_Recrystal Recrystallize from Ethanol PurificationIssue->Sol_Purify_Recrystal

Caption: Troubleshooting flowchart for synthesis.

References

stability issues with 3,5-Dinitrosalicylaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Dinitrosalicylaldehyde (DNSA). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with DNSA in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Overview of this compound Stability

This compound is a valuable reagent used in the synthesis of various compounds, including Schiff base ligands and chromogenic proteinase substrates[1][2]. However, its utility is matched by its chemical sensitivity. The electron-withdrawing nature of the two nitro groups on the aromatic ring, combined with the reactive aldehyde and hydroxyl functionalities, makes DNSA susceptible to degradation. Key sensitivities include exposure to air (oxidation), light (photodegradation), and pH variations[1][3]. Understanding and controlling these factors are critical for maintaining the stability and reactivity of your DNSA solutions.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared DNSA solution is pale yellow, but it turned orange/brown overnight. What happened?

This color change is a common indicator of degradation. The most likely cause is oxidation, as DNSA is known to be air-sensitive[1][4]. Exposure to atmospheric oxygen can lead to the formation of colored degradation products. Storing the solution under an inert atmosphere (like nitrogen or argon) can prevent this[5].

Q2: What is the recommended solvent for preparing DNSA solutions?

While DNSA has some solubility in water (0.6 g/100 mL at 18°C), its stability can be solvent-dependent[1][2]. For many applications, organic solvents may be preferred. The choice of solvent should be guided by your specific experimental requirements and the solubility of other reactants. Always use high-purity, degassed solvents to minimize oxidative degradation.

Q3: Can I store my DNSA solution at room temperature?

It is not recommended. As with most chemical reactions, degradation processes are accelerated by higher temperatures[3]. For optimal stability, solid DNSA and its solutions should be stored in a cool, dry, and well-ventilated place, protected from light[1][6]. Refrigeration is a common practice, but you must ensure the DNSA does not precipitate out of solution at lower temperatures.

Q4: I'm seeing a precipitate form in my refrigerated DNSA solution. Is it still usable?

Precipitation upon cooling may simply be due to exceeding the solubility limit at that temperature. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. If it does, the solution may still be usable. However, if the precipitate is a different color or does not redissolve, it is likely a degradation product, and a fresh solution should be prepared.

Q5: How does pH affect the stability of DNSA in aqueous solutions?

Variations in pH can significantly alter the molecular structure and stability of DNSA[3]. The phenolic hydroxyl group has an acidic proton, and its reactivity can change with pH. For instance, in the related compound 3,5-dinitrosalicylic acid, biodegradation effectiveness is highly dependent on the initial pH of the medium[7]. It is crucial to buffer your solution to a pH suitable for your experiment and to ensure the pH itself does not catalyze degradation.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific stability issues. Each guide includes potential causes, diagnostic steps, and corrective actions.

Issue 1: Rapid Color Change or Darkening of Solution
  • Symptoms: A pale yellow solution of DNSA rapidly changes to a darker yellow, orange, or brown color, even when stored in the dark.

  • Primary Suspect: Oxidative Degradation.

Diagnostic Workflow
  • Review Preparation Protocol: Was the solvent degassed prior to use? Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon)?

  • Headspace Analysis: Is there a large air-filled headspace in your storage container? A larger headspace increases the amount of available oxygen.

  • Visual Inspection: Does the color change appear to be uniform throughout the solution, or is it more pronounced at the surface where air contact is greatest?

Corrective Action Protocol: Preparing an Oxygen-Free DNSA Solution
  • Solvent Degassing: Select your desired high-purity solvent. Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive applications.

  • Weighing DNSA: Weigh the required amount of solid DNSA quickly to minimize prolonged exposure to air.

  • Dissolution: In a clean, dry flask, add the solid DNSA. Purge the flask with an inert gas. Add the degassed solvent via a cannula or a syringe.

  • Storage: Store the resulting solution in a tightly sealed container, such as a septum-capped vial. Purge the headspace with inert gas before sealing. For long-term storage, wrap the container in aluminum foil to protect it from light and store it in a cool environment[1][6].

Issue 2: Inconsistent Experimental Results or Loss of Reactivity
  • Symptoms: Assays or reactions using a DNSA solution yield inconsistent or lower-than-expected results over time.

  • Primary Suspects: Photodegradation or Hydrolysis.

Diagnostic Workflow

G start Inconsistent Results or Loss of Reactivity check_storage Was the solution stored protected from light? start->check_storage check_solvent Is the solvent aqueous and unbuffered? check_storage->check_solvent Yes photodegradation High Likelihood of Photodegradation check_storage->photodegradation No hydrolysis Potential for pH-mediated Degradation or Hydrolysis check_solvent->hydrolysis Yes solution_ok Consider other experimental variables (e.g., other reagents, temperature, contamination). check_solvent->solution_ok No action_light Action: Prepare fresh solution. Store in amber vials or wrap container in foil. photodegradation->action_light action_ph Action: Prepare fresh solution using a suitable buffer system. Verify pH before use. hydrolysis->action_ph

Caption: Troubleshooting workflow for diagnosing loss of DNSA reactivity.

Explanation of Causality
  • Photodegradation: Aromatic nitro compounds are often light-sensitive. Exposure to UV or even ambient visible light can provide the energy to break chemical bonds, leading to a loss of the desired molecular structure and reduced potency[3].

  • pH-Mediated Degradation: In unbuffered aqueous solutions, the pH can drift due to dissolved gases (like CO₂) or interactions with container surfaces. This uncontrolled pH can catalyze the degradation of DNSA.

Data Summary: Storage and Handling

ParameterRecommendationRationaleReferences
Solid Storage Store in a tightly closed container in a cool, dry, well-ventilated place.Minimizes exposure to moisture and air.[1][6]
Solution Storage Store under an inert gas (Nitrogen or Argon) in an amber vial or foil-wrapped container at 2-8°C.DNSA is air and light sensitive. Cool temperatures slow degradation kinetics.[1][3][5]
Solvent Choice Use high-purity, anhydrous, and deoxygenated solvents.Prevents contamination and oxidative degradation.[3]
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation.DNSA can cause skin, eye, and respiratory irritation.[6][8][9]

Visualizing DNSA Degradation

The stability of DNSA is compromised by several environmental factors. The diagram below illustrates the primary pathways through which the molecule can degrade, leading to a loss of experimental integrity.

G DNSA This compound (Active Reagent) oxidized oxidized DNSA->oxidized photolyzed photolyzed DNSA->photolyzed hydrolyzed hydrolyzed DNSA->hydrolyzed factor_o2 Oxygen (Air) factor_o2->oxidized Oxidation factor_light Light (UV/Visible) factor_light->photolyzed Photolysis factor_ph Incorrect pH / H₂O factor_ph->hydrolyzed Hydrolysis/ Instability

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Purification of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3,5-Dinitrosalicylaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but often challenging intermediate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

The primary impurities in crude this compound typically originate from the synthesis process, which is most commonly the double nitration of salicylaldehyde.[1]

Common Impurities Include:

  • Isomeric Mononitro Compounds: 3-Nitrosalicylaldehyde and 5-Nitrosalicylaldehyde are common byproducts from incomplete nitration.[1][2]

  • Unreacted Starting Material: Salicylaldehyde may persist if the reaction does not go to completion.

  • Oxidation Products: The aldehyde group is susceptible to oxidation, which can form 3,5-Dinitrosalicylic acid. This is especially true if the reaction or work-up conditions are harsh. The compound is also noted to be air-sensitive, increasing the risk of oxidation upon storage.[3][4]

  • Residual Acids: Strong acids like sulfuric and nitric acid from the nitrating mixture are often present and must be neutralized and washed out during the work-up.

Q2: My crude product is a dark, oily residue instead of the expected yellow solid. What happened?

This is a common issue often pointing to excess residual acid or the presence of significant nitrated byproducts that depress the melting point. The expected product is a yellow crystalline solid with a melting point around 68-74°C.[3][5][6][7] An oily consistency indicates a highly impure mixture.

Causality:

  • Incomplete Neutralization: If the crude product was not properly neutralized and washed after quenching the reaction on ice, residual mineral acids can lead to degradation and prevent crystallization.

  • Complex Impurity Profile: A high concentration of various mono- and di-nitro isomers can form a eutectic mixture, which has a much lower melting point than any single component, often appearing as an oil at room temperature.

Recommendation: Begin by dissolving the oil in a suitable solvent (like ethyl acetate) and washing it thoroughly with a saturated sodium bicarbonate solution to remove any acidic components. After drying and removing the solvent, you can reassess the material and proceed with a more rigorous purification method like column chromatography.

Q3: How should I store purified this compound to ensure its stability?

Proper storage is critical to prevent degradation. The compound is known to be air-sensitive.[3][4]

Storage Protocol:

  • Atmosphere: Store under an inert gas atmosphere, such as nitrogen or argon.[4][8]

  • Container: Use a tightly sealed, amber glass vial to protect from air and light.

  • Temperature: Store in a cool, dry, and well-ventilated place.[4] While some vendors suggest room temperature storage, refrigeration is advisable for long-term stability.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents and bases.[4]

Purification Workflow & Troubleshooting Guides

This section provides a structured approach to purifying this compound, addressing common problems encountered during the process.

Visualizing the Purification Path

The first step is to assess the purity of your crude material and choose the appropriate path forward.

PurificationWorkflow crude Crude Product (Yellow Solid / Oil) assess Purity Assessment (TLC & Melting Point) crude->assess decision Purity Acceptable? assess->decision recryst Recrystallization (Primary Method) decision->recryst High Purity (>85%) chrom Column Chromatography (For complex mixtures) decision->chrom Low Purity (Oily / Multiple Spots) confirm Purity Confirmation (TLC, MP, NMR) recryst->confirm chrom->confirm final Pure 3,5-DNSA confirm->final TroubleshootingTree start Low/Broad Melting Point After Recrystallization q1 Multiple Spots on TLC? start->q1 a1_yes Indicates Multiple Persistent Impurities q1->a1_yes Yes a1_no Suggests a Single, Stubborn Impurity q1->a1_no No action1 Action: Perform Column Chromatography a1_yes->action1 action2 Action: Attempt a second recrystallization with a different solvent system. a1_no->action2

References

common side reactions with 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dinitrosalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. My aim is to provide not just procedural guidance, but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Understanding the Reactivity of this compound: A Double-Edged Sword

This compound is a powerful reagent, but its utility is intrinsically linked to its high reactivity, which can also be a source of experimental challenges. The electron-withdrawing nature of the two nitro groups makes the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the compound itself can act as an oxidizing agent. These characteristics are central to understanding its potential side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in a question-and-answer format, providing probable causes and actionable solutions.

A. Low Yield or Failure in Schiff Base Formation

Question: I am reacting this compound with a primary amine to form a Schiff base, but I am getting a low yield of the desired imine, or the reaction is not proceeding as expected. What could be the issue?

Answer:

Low yields in Schiff base formation with this compound can stem from several factors, primarily related to pH control, the inherent reactivity of the aldehyde, and potential side reactions.

1. Suboptimal pH Conditions:

  • The Causality: Schiff base formation is a pH-dependent equilibrium reaction.[1][2] Acid catalysis is required to protonate the hydroxyl intermediate, facilitating the elimination of water. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive. Conversely, a basic pH can promote side reactions.

  • Troubleshooting Protocol:

    • pH Monitoring: Monitor the pH of your reaction mixture. The optimal pH for Schiff base formation is typically mildly acidic, in the range of 4-6.

    • Catalyst Choice: Employ a mild acid catalyst, such as a few drops of glacial acetic acid.

    • Buffered Systems: For sensitive substrates, consider using a buffered solvent system to maintain the optimal pH throughout the reaction.

2. Side Reaction: Oxidation of the Amine:

  • The Causality: this compound can act as an oxidizing agent.[3][4] If your primary amine is susceptible to oxidation, the aldehyde may oxidize it instead of undergoing condensation. This is particularly relevant for anilines with electron-donating substituents. The N-oxidation of primary aromatic amines can lead to N-hydroxylamine and nitroso derivatives.[5]

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes facilitate oxidative side reactions.

    • Temperature Control: Run the reaction at a lower temperature to favor the desired condensation reaction over oxidation, which often has a higher activation energy.

    • Alternative Reagents: If oxidation is a persistent issue, consider using a less oxidizing salicylaldehyde derivative if your experimental design permits.

3. Side Reaction: Cannizzaro Reaction:

  • The Causality: In the presence of a strong base, aldehydes that lack α-hydrogens, such as this compound, can undergo a disproportionation reaction known as the Cannizzaro reaction.[6][7] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (3,5-dinitro-2-hydroxybenzyl alcohol), and another is oxidized to the carboxylic acid (3,5-dinitrosalicylic acid).[8][9]

  • Troubleshooting Protocol:

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide in your reaction mixture. If a base is required, opt for a weaker, non-nucleophilic base.

    • pH Control: Maintain a neutral to mildly acidic pH to prevent the initiation of the Cannizzaro reaction.

Below is a workflow to diagnose low yields in Schiff base formation:

References

Technical Support Center: Enhancing Assay Sensitivity with 3,5-Dinitrosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 3,5-Dinitrosalicylic Acid (DNS or DNSA) assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to enhance the sensitivity and reliability of your assays that utilize this widely-used method for quantifying reducing sugars.

Understanding the DNS Assay: A Quick Primer

The DNS assay is a colorimetric method used to determine the concentration of reducing sugars in a sample. The reaction involves the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in an alkaline solution, which results in a color change from yellow to reddish-brown. The intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the concentration of reducing sugars present.[1][2]

While the principle is straightforward, several factors can influence the accuracy and sensitivity of the assay. This guide will walk you through common challenges and provide solutions grounded in scientific principles.

Core Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low Sensitivity or Weak Color Development

Question: My standard curve has a low R-squared value, and the color development in my samples is weaker than expected. How can I increase the sensitivity of my assay?

Answer: Low sensitivity can stem from several factors, from reagent composition to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Optimize Reagent Composition: The DNS reagent is a cocktail of several components, each playing a crucial role.

    • Phenol and Sodium Metabisulfite: Phenol can increase the amount of color produced, while sodium metabisulfite helps to stabilize this color.[1] Ensure these are included in your reagent preparation for enhanced signal.

    • Rochelle Salt (Potassium Sodium Tartrate): This component is vital for color stability and prevents the reagent from dissolving oxygen.[1] Its absence can lead to fading color and inconsistent readings.

  • Reaction Time and Temperature: The reaction is typically carried out by heating the mixture in a boiling water bath.

    • Heating Time: Insufficient heating can lead to incomplete reaction. While 5 minutes is a common starting point, optimizing this between 5-15 minutes for your specific sugar and concentration range can improve results.[1]

    • Consistent Heating: Ensure all tubes are heated uniformly. Using a water bath with a constant and vigorous boil is crucial.

  • Wavelength Selection: The absorbance maximum for the colored product is typically around 540 nm. However, it's good practice to perform a wavelength scan with your highest concentration standard to confirm the optimal wavelength for your specific conditions and spectrophotometer.

Issue 2: High Background or Non-Specific Signal

Question: I'm observing a high absorbance reading in my blank (negative control). What could be causing this, and how can I reduce it?

Answer: A high background signal can mask the true signal from your samples and significantly reduce the dynamic range of your assay. Here are the likely culprits and their solutions:

  • Reagent Instability: The DNS reagent can degrade over time, especially when exposed to light and air.

    • Storage: Store the reagent in a dark, tightly sealed bottle at room temperature.[3][4]

    • Fresh Preparation: Ideally, prepare fresh reagent regularly. If you notice a darkening of the reagent itself, it's time to discard it and prepare a new batch.

  • Contamination of Glassware or Reagents: Trace amounts of reducing substances can lead to a false positive signal.

    • Thorough Cleaning: Ensure all glassware is meticulously cleaned and rinsed with deionized water.

    • Reagent Purity: Use high-purity water and reagents for all preparations.

  • Spontaneous Substrate Decomposition: Some complex carbohydrates can spontaneously hydrolyze, especially under the alkaline conditions of the assay, releasing reducing sugars.[3]

    • Substrate Blank: Always include a substrate blank (substrate in buffer without enzyme) to monitor for any non-enzymatic release of reducing sugars.[3] Subtract the absorbance of the substrate blank from your sample readings.

Issue 3: Inconsistent or Irreproducible Results

Question: My results are varying significantly between replicates and experiments. What are the potential sources of this variability?

Answer: Reproducibility is key to reliable data. Inconsistency in the DNS assay often points to subtle variations in the protocol.

  • Cooling Step: The temperature of the final colored solution affects its absorbance.[1]

    • Standardized Cooling: After the heating step, cool all tubes to a consistent ambient temperature before reading the absorbance.[1] Cooling under running tap water followed by equilibration to room temperature is a common practice.[1]

  • Pipetting Accuracy: The DNS assay is sensitive to volume changes.

    • Calibrated Pipettes: Ensure your pipettes are properly calibrated.

    • Consistent Technique: Use consistent pipetting techniques for all samples, standards, and reagents.

  • Timing: The timing of reagent addition and heating should be as consistent as possible across all samples.

Visualizing the DNS Assay Workflow

The following diagram outlines the critical steps and considerations for a robust DNS assay protocol.

DNS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagent_Prep Prepare DNS Reagent (DNSA, NaOH, Rochelle Salt, Phenol, Na2S2O5) Mix Mix Sample/Standard with DNS Reagent Reagent_Prep->Mix Sample_Prep Prepare Samples & Standards Sample_Prep->Mix Heat Heat in Boiling Water Bath (e.g., 5-15 min) Mix->Heat Cool Cool to Room Temperature Heat->Cool Read Measure Absorbance (e.g., 540 nm) Cool->Read Plot Plot Standard Curve Read->Plot Calculate Calculate Unknown Concentrations Plot->Calculate

Caption: A generalized workflow for the 3,5-Dinitrosalicylic Acid (DNS) assay.

Frequently Asked Questions (FAQs)

Q1: Can the DNS assay be used to measure non-reducing sugars like sucrose?

No, the DNS assay specifically detects the presence of a free carbonyl group (aldehyde or ketone), which is characteristic of reducing sugars.[2] Non-reducing sugars like sucrose do not have a free carbonyl group and will not react with the DNS reagent.[2]

Q2: Are there any known interfering substances in the DNS assay?

Yes, several substances can interfere with the assay and lead to inaccurate results.

  • Furfural and 5-Hydroxymethylfurfural (5-HMF): These compounds, which can be byproducts of lignocellulosic biomass pretreatment, contain active carbonyl groups and can react with DNS, leading to an overestimation of reducing sugars.[5][6]

  • Amino Acids: Some amino acids can also interfere with the assay.[3][7]

  • Alcohols: Low to moderate concentrations of alcohols like methanol and ethanol can cause a positive error, while higher concentrations may lead to a negative error.[7]

  • Buffer Components: Certain salts, such as calcium chloride and manganese sulfate, can increase the absorbance in the DNS method.[3]

Q3: How should I prepare and store the 3,5-Dinitrosalicylic Acid reagent?

A common recipe for the DNS reagent involves dissolving 1g of 3,5-dinitrosalicylic acid and 30g of potassium sodium tartrate (Rochelle salt) in 75 mL of 0.5 N NaOH at 50°C.[5] Other formulations may also include phenol and sodium metabisulfite.[3] The reagent should be stored in a dark, well-sealed bottle at room temperature.[3][4]

Q4: What is the chemical basis of the color change in the DNS assay?

Under alkaline conditions and heat, the 3,5-dinitrosalicylic acid is reduced by the free carbonyl group of the reducing sugar. Specifically, the nitro group at the C3 position is reduced to an amino group, forming 3-amino-5-nitrosalicylic acid.[1][8] This product has a reddish-brown color, and its formation is the basis of the colorimetric measurement.[2][8]

The Chemistry of DNS Reaction

The following diagram illustrates the reduction of 3,5-Dinitrosalicylic Acid.

DNS_Reaction DNS 3,5-Dinitrosalicylic Acid (Yellow) ANS 3-Amino-5-nitrosalicylic Acid (Red-Brown) DNS->ANS Reduction ReducingSugar Reducing Sugar (e.g., Glucose) OxidizedSugar Oxidized Sugar (e.g., Gluconic Acid) ReducingSugar->OxidizedSugar Oxidation

References

Technical Support Center: 3,5-Dinitrosalicylaldehyde Storage & Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Dinitrosalicylaldehyde (DNSA-aldehyde). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, compromising experimental results. This guide provides in-depth, field-proven insights into preventing, identifying, and troubleshooting issues related to DNSA-aldehyde degradation.

Troubleshooting Guide: Has My this compound Degraded?

Encountering unexpected results can be frustrating. Before questioning your experimental setup, it's crucial to validate the integrity of your starting materials. This compound is an aromatic aldehyde with reactive nitro groups, making it susceptible to degradation if not handled correctly. This guide will walk you through a logical workflow to diagnose the health of your reagent.

Visual Troubleshooting Workflow

The following decision tree provides a step-by-step process for assessing the quality of your stored this compound.

G start Start: Suspected Degradation (e.g., poor reactivity, color change) visual Step 1: Visual & Olfactory Inspection Is the powder a uniform yellow? Is it free-flowing? Any unusual odors? start->visual mp_check Step 2: Melting Point Analysis Does the MP fall within the expected range (approx. 68-74°C)? visual->mp_check Looks OK bad Conclusion: Reagent is Degraded Do not use. Procure a new batch and implement strict storage protocols. visual->bad Clumped, discolored, or has a sharp, acidic odor analytical Step 3: Analytical Confirmation (Optional) Run TLC or ¹H NMR. Does it show a single, pure spot/peak matching the standard? mp_check->analytical Yes, MP is sharp and in range mp_check->bad No, MP is broad, depressed, or oily good Conclusion: Reagent is Likely Stable Proceed with experiment. Review storage protocols to ensure future stability. analytical->good Yes, single spot/peak analytical->bad No, multiple spots/peaks or significant impurities

Caption: Troubleshooting workflow for assessing DNSA-aldehyde degradation.

Step-by-Step Troubleshooting Protocol
  • Initial Assessment (Visual & Olfactory):

    • Observation: Carefully observe the physical state of the compound. Pure this compound should be a yellow crystalline solid.[1]

    • Causality: Degradation, particularly through oxidation or hydrolysis, can alter the crystal structure and color. Oxidation of the aldehyde group to a carboxylic acid (forming 3,5-Dinitrosalicylic acid) can lead to a slightly different hue or appearance. The presence of moisture can cause clumping.

    • Action: If you observe significant discoloration (e.g., turning brownish), clumping, or a non-uniform appearance, it is an early indicator of potential degradation.

  • Melting Point Determination:

    • Observation: Measure the melting point (MP) of a small sample. The literature value for pure this compound is approximately 68-74°C.[2][3][4]

    • Causality: Impurities depress and broaden the melting point range. If the compound has oxidized or hydrolyzed, the resulting mixture will melt over a wider range and at a lower temperature than the pure substance.

    • Action: If your measured MP is significantly lower than 68°C or melts over a range greater than 2-3°C, the compound is likely impure due to degradation.

  • Analytical Verification (If Equipped):

    • Observation: For a more definitive assessment, perform Thin Layer Chromatography (TLC) or Proton NMR (¹H NMR) spectroscopy.

    • Causality: TLC will reveal the presence of multiple compounds (degradation products) as separate spots. ¹H NMR can provide structural confirmation. The aldehyde proton peak (around 10-11 ppm) would diminish, and new peaks, such as a carboxylic acid proton (if oxidized), might appear.

    • Action: If TLC shows more than one spot or NMR indicates the presence of significant impurities, the reagent should be discarded.

Frequently Asked Questions (FAQs) on Storage Conditions

Q1: What are the ideal storage conditions for this compound?

To prevent degradation, this compound must be protected from air, moisture, and light.[2][5] It is classified as air-sensitive.[2] The optimal storage conditions are summarized below.

ParameterRecommendationRationale
Temperature 10°C - 25°C (Cool Room Temperature)Prevents slow degradation and potential polymerization that can occur at higher temperatures.[6]
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)The aldehyde group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, preventing the formation of the corresponding carboxylic acid.[2][7]
Container Tightly sealed, amber glass vial or bottlePrevents exposure to air and moisture.[5][8] Amber glass protects the compound from light, which can catalyze degradation reactions in aromatic compounds.[9]
Location Cool, dry, well-ventilated area away from incompatible materialsEnsures stability and safety.[8] It should be stored away from strong oxidizing agents, bases, and reducing agents.[10][11]

Q2: Why is an inert atmosphere so critical for an aldehyde?

Aldehydes contain a –CHO functional group, which is highly susceptible to oxidation.[5] Atmospheric oxygen can readily convert the aldehyde to a carboxylic acid (in this case, 3,5-dinitrosalicylic acid). This degradation alters the molecule's reactivity and will interfere with experiments that rely on the aldehyde functionality, such as Schiff base condensations.[3][12] Storing under an inert gas like nitrogen or argon is a standard and effective method to prevent this oxidative degradation.[2]

Q3: My lab doesn't have a nitrogen line for blanketing. What is the next best option?

If a dedicated inert gas line is unavailable, the next best practice is to use a desiccator cabinet that has been purged with an inert gas from a cylinder. For smaller quantities, you can use vials with septa caps. Briefly purge the vial with nitrogen or argon using a needle and balloon before sealing. At a minimum, ensure the container is sealed as tightly and quickly as possible after dispensing to minimize air exposure.[8]

Q4: I left the bottle on the bench for a few hours. Is it ruined?

A single, brief exposure is unlikely to cause significant degradation, but it is not good practice. The extent of degradation depends on humidity, light, and temperature. The primary risk with aldehydes is gradual oxidation over time with repeated air exposure.[13] After any accidental exposure, it is wise to purge the container headspace with inert gas before re-sealing for long-term storage. If you have any doubts, perform a quick melting point check as described in the troubleshooting guide.

Q5: Can I store this compound in a solution?

Storing aldehydes in solution is generally not recommended for long-term stability unless they are converted to a more stable derivative. In primary alcohols, some aldehydes can form hemiacetals, which can be more stable in solution than the neat aldehyde.[14] However, the stability of this compound in various solvents has not been extensively reported. For best results, prepare solutions fresh for each experiment. If you must store a solution, use a dry (anhydrous) aprotic solvent, store it under an inert atmosphere, and keep it refrigerated and protected from light.

References

Technical Support Center: Resolving Poor Solubility of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for 3,5-Dinitrosalicylaldehyde, a critical reagent in synthetic chemistry, particularly for the formation of Schiff bases and other condensation reactions. While its reactivity is highly valued, its poor solubility in many common solvents can present significant experimental challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome these solubility hurdles. Here, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a combination of polar and non-polar characteristics within its structure. The presence of a phenolic hydroxyl (-OH) group and two nitro (-NO₂) groups introduces significant polarity and the capacity for hydrogen bonding. However, the benzene ring provides a non-polar, aromatic core. This dual nature results in its limited solubility in both highly polar solvents like water and non-polar solvents.

Q2: I've noticed the compound is sparingly soluble in water. Is there a way to improve its aqueous solubility?

A2: Yes, the aqueous solubility of this compound is pH-dependent. The phenolic hydroxyl group is acidic, with a predicted pKa of approximately 2.06. By increasing the pH of the aqueous solution to a value significantly above the pKa (e.g., pH > 4), the hydroxyl group will deprotonate to form the more soluble phenoxide ion. This is a common strategy for dissolving acidic organic compounds in aqueous media.[1]

Q3: Ethanol is often cited in procedures using this compound. Why is it a common solvent choice?

A3: Ethanol is a polar protic solvent that strikes a good balance for dissolving this compound. Its hydroxyl group can engage in hydrogen bonding with the nitro and hydroxyl groups of the aldehyde, while its ethyl group provides a degree of non-polar character to interact with the aromatic ring. This makes it an effective solvent for many reactions, such as the synthesis of Schiff bases.[2]

Q4: Can I use other organic solvents besides ethanol?

A4: Absolutely. A range of polar aprotic and protic solvents can be effective, and the optimal choice will depend on the specific requirements of your experiment (e.g., reaction temperature, compatibility with other reagents). Solvents like methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often excellent choices for dissolving sparingly soluble polar organic compounds.[3]

Troubleshooting Guide: Overcoming Dissolution Challenges

Issue 1: this compound is not dissolving in my chosen solvent at room temperature.
  • Probable Cause: The intrinsic solubility of the compound in the selected solvent is low, and the dissolution kinetics are slow at ambient temperature.

  • Solutions:

    • Gentle Heating: Increase the temperature of the solvent while stirring. This will increase the kinetic energy of the system and can significantly improve both the rate of dissolution and the solubility limit. Be mindful of the solvent's boiling point and the thermal stability of your other reagents.

    • Sonication: Use an ultrasonic bath to provide mechanical agitation. Sonication can help to break down solid aggregates and enhance the interaction between the solvent and the solute, accelerating dissolution.

    • Solvent Selection: If heating and sonication are ineffective or not suitable for your experiment, consider switching to a stronger polar aprotic solvent such as DMF or DMSO, where solubility is likely to be higher.

Issue 2: My compound precipitates out of solution when I add it to an aqueous reaction mixture.
  • Probable Cause: You have prepared a concentrated stock solution in an organic solvent, and upon dilution into an aqueous buffer, the concentration of the compound exceeds its solubility limit in the final mixed-solvent system.

  • Solutions:

    • Decrease Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your aqueous medium.

    • Increase Organic Co-solvent Percentage: If your experimental system allows, increase the proportion of the organic co-solvent in the final aqueous mixture to better accommodate the dissolved compound.

    • pH Adjustment: If your final aqueous solution is neutral or acidic, consider raising the pH to deprotonate the phenolic hydroxyl group and increase aqueous solubility, as detailed in the FAQs.

Issue 3: I am performing a Schiff base synthesis, and my aldehyde and amine are not reacting, likely due to poor solubility.
  • Probable Cause: One or both of the reactants have insufficient concentrations in the solution phase for the reaction to proceed at a reasonable rate.

  • Solutions:

    • Solvent Optimization: Switch to a solvent in which both reactants are more soluble. DMF and DMSO are often good choices for challenging Schiff base condensations due to their excellent solvating power for a wide range of organic molecules.[4]

    • Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the rate of Schiff base formation, which is often an equilibrium-limited process.

    • Elevated Temperature: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, methanol, or DMF) can overcome both solubility and kinetic barriers.

Data-Driven Solvent Selection

While specific quantitative solubility data for this compound is not extensively published, we can extrapolate an expected solubility profile based on its structural features and data from closely related compounds like 5-Nitrosalicylaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde.[3][5]

Table 1: Comparative Solubility Profile of this compound in Common Laboratory Solvents

SolventClassPolarity IndexExpected SolubilityRationale & Expert Insights
WaterPolar Protic9.0Sparingly Soluble (0.6 g/100 mL at 18°C)The polar functional groups allow for some interaction with water, but the non-polar aromatic ring limits overall solubility.
MethanolPolar Protic6.6SolubleA good alternative to ethanol, often providing slightly better solubility for polar compounds.
EthanolPolar Protic5.2SolubleA commonly used and effective solvent for reactions involving this compound, such as Schiff base synthesis.[2]
AcetonePolar Aprotic5.1Moderately SolubleIts polarity is suitable for dissolving the compound, though it may be less effective than alcohols, DMF, or DMSO.
AcetonitrilePolar Aprotic5.8Moderately to Sparingly SolubleStudies on the analogous 5-Nitrosalicylaldehyde show good solubility in acetonitrile-water mixtures.[3]
Dimethylformamide (DMF)Polar Aprotic6.4Highly SolubleAn excellent choice for achieving higher concentrations, particularly for reactions with other poorly soluble components.[5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Highly SolubleOne of the most powerful polar aprotic solvents, ideal for preparing concentrated stock solutions.

Visualizing the Path to Dissolution

The following workflow diagram illustrates a systematic approach to achieving complete dissolution of this compound for your experiments.

Dissolution_Workflow start Start: Weigh This compound solvent_choice Select Initial Solvent (e.g., Ethanol, Methanol) start->solvent_choice add_solvent Add Solvent & Stir at Room Temperature solvent_choice->add_solvent dissolved_check1 Is it fully dissolved? add_solvent->dissolved_check1 heat_sonicate Apply Gentle Heat (e.g., 40-60°C) and/or Sonicate dissolved_check1->heat_sonicate No end_success Success: Proceed with Experiment dissolved_check1->end_success Yes dissolved_check2 Is it fully dissolved? heat_sonicate->dissolved_check2 stronger_solvent Switch to Stronger Solvent (e.g., DMF, DMSO) dissolved_check2->stronger_solvent No aqueous_check Is the final solution aqueous? dissolved_check2->aqueous_check No, but precipitates in aqueous step dissolved_check2->end_success Yes stronger_solvent->add_solvent adjust_ph Adjust pH > 4 with dilute base aqueous_check->adjust_ph Yes end_fail Re-evaluate: Consider alternative reagents or conditions aqueous_check->end_fail No adjust_ph->end_success

Caption: A systematic workflow for dissolving this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, incorporating the troubleshooting steps discussed above.

Materials:

  • This compound

  • Selected solvent (e.g., Ethanol, DMF, or DMSO)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Hot plate with temperature control (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry glass vial or flask.

  • Initial Solvent Addition: Add a portion of the selected solvent to the solid. Begin stirring with a magnetic stirrer at room temperature.

  • Observation: Observe the dissolution. If the solid does not dissolve completely within 5-10 minutes, proceed to the next steps.

  • Gentle Heating (Optional): If using a solvent with a boiling point well above ambient temperature (e.g., ethanol, DMF, DMSO), gently warm the mixture on a hot plate to 40-60°C while continuing to stir. Do not exceed the boiling point of the solvent.

  • Sonication (Optional): Place the vial in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add the solvent to reach the final desired volume and concentration.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. For long-term storage, consider refrigeration, but be sure to allow the solution to return to room temperature and ensure the solute has not precipitated before use.

References

Validation & Comparative

A Comparative Guide to Derivatizing Agents: Evaluating 3,5-Dinitrosalicylaldehyde Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of primary and secondary amines, including amino acids, is a critical analytical challenge. Many of these compounds lack a native chromophore or fluorophore, necessitating a derivatization step to enhance their detectability in techniques like High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of 3,5-Dinitrosalicylaldehyde as a potential derivatizing agent against well-established reagents such as o-Phthalaldehyde (OPA), 9-Fluorenylmethyl chloroformate (FMOC-Cl), Dansyl Chloride, and Ninhydrin. We will delve into their reaction mechanisms, experimental protocols, and performance characteristics to provide a comprehensive resource for selecting the optimal derivatization strategy.

The Crucial Role of Derivatization in Amine Analysis

Derivatization is a chemical modification process that converts an analyte into a derivative with improved chemical and physical properties for analysis. In the context of amine and amino acid analysis, the primary goals of derivatization are to:

  • Introduce a Chromophore or Fluorophore: This allows for sensitive detection using UV-Vis or fluorescence detectors, which are common in HPLC systems.[1][2]

  • Improve Chromatographic Separation: Derivatization can alter the polarity and hydrophobicity of the analytes, leading to better resolution on reversed-phase HPLC columns.[1]

  • Enhance Stability: Some derivatizing agents form highly stable products, which is crucial for reproducible and reliable quantification, especially in automated analysis.[3]

The choice of a derivatizing agent is a critical decision in method development, as it directly impacts the sensitivity, selectivity, and robustness of the analytical method.

This compound: A Potential but Unconventional Choice

This compound is an aromatic aldehyde that can react with primary amines to form a Schiff base, a compound containing a carbon-nitrogen double bond (imine).[4] This reaction forms the basis of its potential as a derivatizing agent.

Reaction Mechanism

The reaction between this compound and a primary amine is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable Schiff base derivative.

G reagent This compound intermediate Carbinolamine Intermediate reagent->intermediate + R-NH2 amine Primary Amine (R-NH2) amine->intermediate product Schiff Base Derivative intermediate->product - H2O water H2O

Caption: Reaction of this compound with a primary amine.

The resulting Schiff base from this compound would possess an extended conjugated system due to the aromatic ring and the nitro groups, which would likely impart UV-Vis absorbance, making the derivative detectable.

Potential Advantages and Disadvantages

Potential Advantages:

  • Simple Reaction: Schiff base formation is a relatively straightforward and well-understood reaction.

  • UV-Vis Detectable Derivative: The dinitro-substituted aromatic ring should provide strong UV absorbance.

Potential Disadvantages:

  • Lack of Established Protocols: There is a significant lack of published analytical methods using this compound for the quantitative derivatization of amines or amino acids in a chromatography setting.

  • Selectivity: It primarily reacts with primary amines, similar to OPA, and would not be suitable for secondary amines like proline.[5]

  • Stability of the Derivative: The stability of the resulting Schiff base under typical HPLC conditions (e.g., pH of the mobile phase) is not well-documented and could be a concern.

  • Fluorescence: It is unlikely that the derivative would be strongly fluorescent without further modification, limiting sensitivity compared to fluorogenic reagents.

Established Derivatizing Agents: A Head-to-Head Comparison

For a comprehensive evaluation, we will now compare the theoretical attributes of this compound with the proven performance of four widely used derivatizing agents.

o-Phthalaldehyde (OPA)

OPA is a popular pre-column derivatizing reagent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[6]

  • Reaction Speed: Very fast, often complete within minutes at room temperature.[7]

  • Selectivity: Reacts only with primary amines.[5]

  • Detection: Primarily fluorescence detection, offering excellent sensitivity.[6]

  • Derivative Stability: The derivatives are known to be unstable, which can be a significant drawback.[7][8] This often necessitates immediate analysis or the use of automated derivatization systems.

  • By-products: The reagent itself is not fluorescent, minimizing interference.[9]

G cluster_reactants Reactants opa OPA product Fluorescent Isoindole Derivative opa->product amine Primary Amine amine->product thiol Thiol thiol->product

Caption: OPA derivatization workflow.

9-Fluorenylmethyl chloroformate (FMOC-Cl)

FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives.[3][10]

  • Reaction Speed: Fast, typically complete within minutes.[11]

  • Selectivity: Reacts with both primary and secondary amines, making it suitable for a broader range of analytes, including proline.[9]

  • Detection: Both fluorescence and UV detection are possible.[9]

  • Derivative Stability: The resulting derivatives are highly stable, allowing for delayed analysis and improved reproducibility.[3]

  • By-products: The hydrolysis product of FMOC-Cl, FMOC-OH, can interfere with the chromatography.[9]

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable and highly fluorescent sulfonamide derivatives.[1][12]

  • Reaction Speed: The reaction is slower compared to OPA and FMOC-Cl, often requiring elevated temperatures and longer incubation times (30-60 minutes).[9][13]

  • Selectivity: Reacts with both primary and secondary amines.[1]

  • Detection: Primarily fluorescence detection, offering high sensitivity.[1]

  • Derivative Stability: The dansylated derivatives are very stable.[1]

  • By-products: Excess reagent can be hydrolyzed to dansyl sulfonic acid, which can cause baseline interference. A quenching step is often required.[1]

Ninhydrin

Ninhydrin is a classic reagent used for the colorimetric detection of amino acids, particularly in post-column derivatization setups.[5][14]

  • Reaction Speed: Requires heating (e.g., in a water bath) for color development.[15]

  • Selectivity: Reacts with most primary and secondary amino acids, but produces a different colored product (yellow) with imino acids like proline.[16]

  • Detection: Visible spectrophotometry (typically at 570 nm for the purple product).[14]

  • Derivative Stability: The colored product is stable enough for spectrophotometric measurement.

  • Application: While historically significant, it is often less sensitive than fluorescence-based methods and is more commonly used for qualitative or semi-quantitative analysis.[17]

Performance Comparison Summary

Derivatizing AgentTarget AnalytesReaction SpeedDerivative StabilityDetection MethodSensitivityKey AdvantagesKey Disadvantages
This compound Primary aminesLikely moderateUnknownUV-VisLikely moderateSimple reactionLack of established protocols, unknown stability
o-Phthalaldehyde (OPA) Primary aminesVery Fast[7]Low[7][8]Fluorescence[6]HighFast reaction, no reagent interferenceUnstable derivatives, not for secondary amines
FMOC-Cl Primary & Secondary aminesFast[11]High[3]Fluorescence, UV[9]HighStable derivatives, reacts with secondary aminesReagent hydrolysis can interfere
Dansyl Chloride Primary & Secondary aminesSlow[9][13]High[1]Fluorescence[1]Very HighVery stable derivatives, high sensitivitySlow reaction, potential for by-product interference
Ninhydrin Most amino acidsRequires heating[15]ModerateColorimetric (UV-Vis)[14]ModerateSimple, widely applicableLess sensitive than fluorescence methods

Experimental Protocols: A Glimpse into the Workflow

Generalized OPA Derivatization Protocol
  • Reagent Preparation: Prepare a solution of OPA and a thiol (e.g., 2-mercaptoethanol) in a borate buffer (pH ~9.5).

  • Derivatization: Mix the sample or standard with the OPA reagent solution. The reaction proceeds rapidly at room temperature.[6]

  • Analysis: Inject the derivatized sample into the HPLC system for immediate analysis due to the instability of the derivatives.

Generalized FMOC-Cl Derivatization Protocol
  • Reagent Preparation: Prepare a solution of FMOC-Cl in an organic solvent like acetone or acetonitrile.

  • Derivatization: Mix the sample or standard with a borate buffer (pH ~9.0-11.4) and then add the FMOC-Cl solution.[3][11]

  • Quenching (Optional): The reaction can be stopped by adding a primary amine like adamantanamine to consume excess FMOC-Cl.[11]

  • Analysis: The stable derivatives can be analyzed by HPLC with fluorescence or UV detection.

G start Sample/Standard derivatization Mix Sample with Reagent and Buffer start->derivatization reagent_prep Prepare Derivatizing Reagent reagent_prep->derivatization incubation Incubate (Time and Temperature vary) derivatization->incubation quenching Quench Reaction (if necessary) incubation->quenching analysis HPLC Analysis quenching->analysis

Caption: General workflow for pre-column derivatization.

Conclusion and Future Perspectives

While this compound presents a theoretically viable option for the derivatization of primary amines due to its ability to form UV-active Schiff bases, its practical application in quantitative analytical chemistry remains largely unexplored. The lack of established protocols, validated performance data, and potential issues with derivative stability make it a high-risk choice compared to the well-established and thoroughly characterized derivatizing agents.

For researchers requiring high sensitivity and the ability to analyze both primary and secondary amines, FMOC-Cl and Dansyl Chloride remain the reagents of choice, with the selection between them often depending on the required sample throughput and the tolerance for potential by-product interference. OPA is an excellent option for high-throughput analysis of primary amines, provided that an automated system is available to mitigate the instability of its derivatives. Ninhydrin , while less sensitive, remains a simple and effective tool for basic amino acid analysis.

Future research could focus on systematically evaluating the performance of this compound as a derivatizing agent. This would involve optimizing the reaction conditions, assessing the stability of the Schiff base derivatives under various chromatographic conditions, and determining key analytical figures of merit such as limits of detection and quantification. Such studies would be necessary to ascertain whether this compound can offer any advantages over the current industry standards and carve out a niche in the analytical chemist's toolkit.

References

A Comparative Guide to 3,5-Dinitrosalicylaldehyde and Other Oxidizing Agents for Aldehyde and Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and biochemistry, the accurate quantification of aldehydes, particularly reducing sugars, is paramount for applications ranging from enzymatic activity assays to quality control in drug formulation. While a variety of oxidizing agents are available for this purpose, 3,5-Dinitrosalicylaldehyde (DNSA or DNS) has historically been a widely adopted reagent. This guide provides a comprehensive comparative analysis of DNSA against other common oxidizing agents, offering insights into their mechanisms, performance, and optimal applications, supported by experimental data and protocols.

Introduction to Oxidizing Agents in Aldehyde and Carbohydrate Analysis

Oxidizing agents are substances that accept electrons from other species in a redox reaction, thereby oxidizing them. In the context of aldehyde and carbohydrate analysis, this principle is harnessed to convert the aldehyde functional group (or the hemiacetal group of reducing sugars in equilibrium with its open-chain aldehyde form) into a carboxylic acid. The corresponding reduction of the oxidizing agent often results in a measurable signal, such as a color change, precipitation, or a change in absorbance, which can be correlated to the concentration of the analyte.

The choice of an oxidizing agent is critical and depends on factors such as the desired sensitivity, specificity, and the presence of potentially interfering substances in the sample matrix. This guide will delve into a comparative study of DNSA and other prevalent reagents: the Nelson-Somogyi reagent, Tollens' reagent, Benedict's reagent, and Fehling's solution.

The Contenders: A Mechanistic Overview

A fundamental understanding of the reaction mechanisms is crucial for appreciating the strengths and limitations of each method.

This compound (DNSA)

The DNSA method relies on the reduction of the yellow 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid in alkaline conditions upon heating.[1][2] The aldehyde group of the reducing sugar is concurrently oxidized to a carboxylic acid.[3] The intensity of the resulting color, measured spectrophotometrically around 540 nm, is proportional to the concentration of the reducing sugar.[1][2]

Caption: Reaction mechanism of the DNSA method.

Nelson-Somogyi (NS) Reagent

The Nelson-Somogyi method is a two-step process. First, the reducing sugar reduces cupric ions (Cu²⁺) in an alkaline copper tartrate solution to cuprous oxide (Cu₂O) upon heating.[4][5] In the second step, the cuprous oxide reduces an arsenomolybdate reagent to a stable, intensely blue molybdenum blue complex, which is quantified spectrophotometrically at around 520 nm or 620nm.[4][5]

Caption: Reaction mechanism of the Nelson-Somogyi method.

Tollens' Reagent

Tollens' test, also known as the silver mirror test, employs an ammoniacal silver nitrate solution, [Ag(NH₃)₂]⁺.[6][7] Aldehydes and α-hydroxy ketones reduce the silver ions to metallic silver, which deposits on the inner surface of the reaction vessel as a characteristic silver mirror.[6][7][8] The aldehyde is oxidized to a carboxylate ion.[9]

Caption: Reaction mechanism of Tollens' test.

Benedict's and Fehling's Reagents

Both Benedict's and Fehling's tests utilize a copper(II) complex in an alkaline solution to detect reducing sugars. Benedict's reagent contains copper(II) citrate, which is more stable than the copper(II) tartrate in Fehling's solution.[1][10] In both tests, the Cu²⁺ ions are reduced to a brick-red precipitate of copper(I) oxide (Cu₂O) upon heating with a reducing sugar.[10][11][12] The aldehyde group of the sugar is oxidized to a carboxylate.[10][12]

Caption: General reaction mechanism for Benedict's and Fehling's tests.

Performance Comparison: A Quantitative Analysis

The selection of an appropriate oxidizing agent necessitates a thorough evaluation of their performance characteristics. The following table summarizes key comparative data for the discussed reagents.

FeatureThis compound (DNSA)Nelson-Somogyi (NS)Tollens' ReagentBenedict's ReagentFehling's Reagent
Principle Spectrophotometric (Colorimetric)Spectrophotometric (Colorimetric)Gravimetric/Visual (Silver Mirror)Visual (Precipitate) / SpectrophotometricVisual (Precipitate) / Titrimetric
Detection Signal Orange-red color (λmax ≈ 540 nm)[1]Molybdenum blue color (λmax ≈ 520-620 nm)[4][5]Silver mirror formation[6]Brick-red precipitate (Cu₂O)[11]Brick-red precipitate (Cu₂O)
Quantification QuantitativeQuantitativeQualitative/Semi-quantitativeSemi-quantitative/QuantitativeQualitative/Quantitative
Sensitivity Lower than NS[13]HighHighModerateModerate
Specificity Lacks specificity[1]More specific than DNSAAldehydes and α-hydroxy ketonesReducing sugarsReducing sugars
Reaction Conditions Boiling water bath[14]Boiling water bath[15]Gentle warming[7]Boiling water bath[11]Boiling water bath[16]
Reagent Stability GoodComponents stable separatelyMust be freshly prepared[7]Good[17]Components stable separately, mixture unstable[12]

Experimental Deep Dive: Protocols and Causality

The trustworthiness of experimental results hinges on robust and well-understood protocols. This section provides detailed methodologies for each assay, explaining the rationale behind critical steps.

3,5-Dinitrosalicylic Acid (DNSA) Assay for Reducing Sugars

Protocol:

  • Reagent Preparation: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution. Store in a dark bottle.

  • Reaction: To 1 mL of the sample containing the reducing sugar, add 1 mL of the DNSA reagent.

  • Incubation: Heat the mixture in a boiling water bath for 5-15 minutes.[14] The heating step is crucial for the redox reaction to proceed to completion.

  • Stabilization: Add 8 mL of distilled water and allow the solution to cool to room temperature. The addition of water stops the reaction and brings the concentration into a measurable range.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Determine the concentration of the reducing sugar from a standard curve prepared with a known concentration of a standard sugar (e.g., glucose).

Causality: The alkaline conditions provided by NaOH are essential for the oxidation of the sugar and the reduction of DNSA. Phenol and sodium sulfite are included to stabilize the color of the reaction product and prevent interference from dissolved oxygen.

Nelson-Somogyi (NS) Assay

Protocol:

  • Reagent A (Alkaline Copper Tartrate): Dissolve 25 g of anhydrous sodium carbonate, 25 g of Rochelle salt (sodium potassium tartrate), 20 g of sodium bicarbonate, and 200 g of anhydrous sodium sulfate in 800 mL of water and dilute to 1 L.

  • Reagent B (Copper Sulfate): Dissolve 15 g of copper sulfate pentahydrate in a small volume of water, add one drop of concentrated sulfuric acid, and dilute to 100 mL.

  • Working Reagent: Mix 25 mL of Reagent A with 1 mL of Reagent B just before use.

  • Arsenomolybdate Reagent: Dissolve 25 g of ammonium molybdate in 450 mL of water. Add 21 mL of concentrated sulfuric acid and mix. Then, add 3 g of sodium arsenate dibasic heptahydrate dissolved in 25 mL of water. Incubate at 37°C for 24-48 hours. Store in a brown bottle.

  • Reaction: To 1 mL of the sample, add 1 mL of the working copper reagent.

  • Incubation: Heat in a boiling water bath for 10-20 minutes.

  • Color Development: Cool the tubes and add 1 mL of the arsenomolybdate reagent.

  • Measurement: After the color has fully developed, dilute with a known volume of water and measure the absorbance at 520 nm.[15]

Causality: The tartrate in the alkaline copper solution forms a complex with Cu²⁺ ions, preventing their precipitation as copper hydroxide. The arsenomolybdate reagent is a highly sensitive chromogen for the cuprous oxide formed.

Tollens' Test for Aldehydes

Protocol:

  • Reagent Preparation (Freshly Prepared):

    • To 2 mL of 0.1 M silver nitrate solution, add one drop of 10% sodium hydroxide solution. A brown precipitate of silver(I) oxide will form.

    • Add dilute (2%) ammonia solution dropwise, with shaking, until the precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺.

  • Reaction: Add a few drops of the sample to the freshly prepared Tollens' reagent.

  • Observation: Warm the mixture gently in a water bath (around 60°C). A positive test is indicated by the formation of a silver mirror on the inside of the test tube.[7][14]

Causality: The ammoniacal solution keeps the silver ions in a soluble complex, allowing them to act as a mild oxidizing agent. The reaction must be carried out in a clean glass vessel to ensure the formation of a mirror rather than a black precipitate of silver.

Benedict's Test for Reducing Sugars

Protocol:

  • Reagent Preparation: Dissolve 173 g of sodium citrate and 100 g of anhydrous sodium carbonate in 800 mL of warm water. Filter if necessary. In a separate container, dissolve 17.3 g of copper(II) sulfate pentahydrate in 100 mL of water. Slowly add the copper sulfate solution to the citrate-carbonate solution with constant stirring, and then dilute to 1 L.

  • Reaction: Add 5 mL of Benedict's reagent to a test tube containing about 1 mL of the sample solution.

  • Incubation: Heat the mixture in a boiling water bath for 3-5 minutes.[11]

  • Observation: A color change from blue to green, yellow, orange, or brick-red indicates the presence of reducing sugars. The final color is dependent on the concentration of the reducing sugar.[11][18]

Causality: The sodium citrate forms a complex with the cupric ions, preventing their precipitation in the alkaline medium provided by sodium carbonate. The color change is due to the formation of a precipitate of copper(I) oxide.

Fehling's Test for Reducing Sugars

Protocol:

  • Reagent Preparation:

    • Fehling's Solution A: Dissolve 7 g of copper(II) sulfate pentahydrate in 100 mL of distilled water.[19]

    • Fehling's Solution B: Dissolve 35 g of potassium sodium tartrate (Rochelle salt) and 12 g of sodium hydroxide in 100 mL of distilled water.[16]

  • Reaction: Just before the test, mix equal volumes of Fehling's solution A and B. Add about 1 mL of the sample to 2-3 mL of the mixed Fehling's solution.

  • Incubation: Heat the mixture in a boiling water bath.[20]

  • Observation: The formation of a red precipitate of copper(I) oxide indicates a positive test.[20]

Causality: Similar to Benedict's test, the tartrate ions in Fehling's solution chelate the Cu²⁺ ions. The strong alkaline condition is provided by sodium hydroxide. The instability of the mixed reagent necessitates its fresh preparation.

The Critical Lens: Advantages, Disadvantages, and Interferences

An objective comparison must weigh the pros and cons of each method and consider their susceptibility to interfering substances.

This compound (DNSA)
  • Advantages:

    • Simple and rapid procedure.

    • The reagent is stable for a long period.

  • Disadvantages:

    • Overestimation of Reducing Sugars: The DNSA method is known to overestimate the concentration of reducing sugars, particularly in the analysis of carbohydrase activity. This can lead to significantly higher apparent enzyme activities compared to other methods like the Nelson-Somogyi assay.[4][21] For instance, studies have shown that the DNS assay can give activity values that are 40-50% higher for cellulase and 3- to 13-fold higher for xylanase and β-mannanase activities compared to the NS assay.[4][21]

    • Lack of Stoichiometry: The reaction is not strictly stoichiometric, and the color development can vary with different reducing sugars.

    • Interferences: The assay is prone to interference from various substances.

  • Common Interferences:

    • Amino Acids: Certain amino acids, such as tryptophan, cysteine, and histidine, can react with the DNSA reagent and lead to an overestimation of the reducing sugar concentration.[16][22]

    • Furfural and 5-Hydroxymethylfurfural (HMF): These compounds, which can be formed during the acid hydrolysis of lignocellulosic biomass, have active carbonyl groups that react with DNSA, leading to inaccurate results.[3][23]

    • Citrate Buffer: The presence of citrate buffer can affect the color development.

    • Other Reducing Agents: Any non-sugar reducing agent present in the sample can also react with DNSA.

Nelson-Somogyi (NS)
  • Advantages:

    • Higher Sensitivity and Specificity: Generally considered more sensitive and specific than the DNSA method.[13]

    • Stoichiometric Reaction: The color response is more consistent across different types of reducing sugars.

  • Disadvantages:

    • More complex and time-consuming procedure involving two reagents.

    • The arsenomolybdate reagent contains arsenic, which is highly toxic and requires careful handling and disposal.

  • Common Interferences:

    • Less susceptible to interference from non-sugar reducing substances compared to DNSA.

Tollens', Benedict's, and Fehling's Reagents
  • Advantages:

    • Simple and rapid qualitative tests.

    • Useful for distinguishing aldehydes from ketones (Tollens').

    • Benedict's reagent is more stable than Fehling's solution.[1]

  • Disadvantages:

    • Primarily Qualitative: These tests are mainly qualitative or at best semi-quantitative.[18] While modifications exist for quantitative analysis, they are generally less precise than spectrophotometric methods.[24]

    • False Positives: α-hydroxy ketones can give a positive test, which can be a limitation when specificity for aldehydes is required.[8] Certain drugs and other compounds can also lead to false-positive results in Benedict's test.

    • Fehling's Reagent Instability: The mixed Fehling's reagent is unstable and must be prepared fresh.[12]

  • Common Interferences:

    • Other reducing agents present in the sample can interfere with the tests.

    • In Benedict's test, high concentrations of creatinine, ascorbic acid, and urate can retard the reaction.[18]

Conclusion and Recommendations

The choice of an oxidizing agent for aldehyde and reducing sugar analysis is a critical decision that should be guided by the specific requirements of the assay.

  • For rapid, high-throughput screening where absolute accuracy is not the primary concern, the 3,5-Dinitrosalicylic Acid (DNSA) method offers a convenient and straightforward option. However, researchers must be acutely aware of its potential for overestimation and its susceptibility to a wide range of interferences. It is crucial to run appropriate blanks and, if possible, validate results with a more specific method.

  • When higher accuracy, sensitivity, and specificity are required, the Nelson-Somogyi (NS) assay is a superior choice, despite its increased complexity and the hazardous nature of the arsenomolybdate reagent. It is the recommended method for applications where precise quantification of reducing sugars is essential, such as in detailed enzyme kinetic studies.

  • Tollens', Benedict's, and Fehling's reagents remain valuable tools for qualitative or semi-quantitative analysis in educational settings and for rapid preliminary screening. Their simplicity makes them ideal for quickly identifying the presence of reducing sugars or aldehydes. However, for rigorous quantitative work in a research or industrial setting, they are generally superseded by more accurate spectrophotometric methods.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers, scientists, and drug development professionals to make informed decisions and generate reliable and reproducible data.

References

The DNS Assay for Reducing Sugars: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biochemical and biotechnological research, the accurate quantification of reducing sugars is a cornerstone of various applications, from monitoring enzymatic hydrolysis of biomass to quality control in the food and beverage industry. For decades, the 3,5-dinitrosalicylic acid (DNS) assay has been a widely adopted method due to its simplicity and cost-effectiveness. However, the evolving demands for higher accuracy and specificity necessitate a critical evaluation of this classical technique against more contemporary alternatives. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the DNS assay with other prevalent methods, supported by experimental data and detailed protocols.

The Enduring Appeal of the DNS Assay: Principle and Workflow

The DNS assay is a colorimetric method that relies on the oxidation-reduction reaction between 3,5-dinitrosalicylic acid and reducing sugars in an alkaline solution under heat.[1] Reducing sugars, characterized by the presence of a free carbonyl group (aldehyde or ketone), reduce the yellow-colored 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid.[2] The intensity of the resulting color, measured spectrophotometrically around 540 nm, is directly proportional to the concentration of reducing sugars in the sample.[3]

The enduring popularity of the DNS assay stems from several key advantages:

  • Simplicity and Speed: The assay involves a straightforward procedure of mixing the sample with the DNS reagent and heating, making it easy to perform for a large number of samples.

  • Cost-Effectiveness: The reagents required for the DNS assay are relatively inexpensive, contributing to its widespread use, especially in academic and high-throughput screening settings.

  • Robustness: The assay is generally robust and less susceptible to minor variations in experimental conditions.

DNS_Assay_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Sample Sample containing reducing sugars Mix Mix Sample and DNS Reagent Sample->Mix DNS_Reagent DNS Reagent (3,5-Dinitrosalicylic Acid) DNS_Reagent->Mix Heat Incubate in boiling water bath (5-15 min) Mix->Heat Color development Cool Cool to room temperature Heat->Cool Measure Measure Absorbance at ~540 nm Cool->Measure Analyze Quantify using Standard Curve Measure->Analyze

Figure 1: General workflow of the 3,5-Dinitrosalicylic Acid (DNS) assay for the quantification of reducing sugars.

A Critical Comparison: DNS Assay vs. The Alternatives

While the DNS assay offers practical advantages, its limitations in specificity and accuracy have prompted the adoption of alternative methods. The choice of assay should be guided by the specific requirements of the experiment, including the nature of the sample, the need for specificity, and the available resources.

Feature3,5-Dinitrosalicylic Acid (DNS) AssayNelson-Somogyi (NS) AssayEnzymatic Assays (e.g., GOD-POD)High-Performance Liquid Chromatography (HPLC)
Principle Colorimetric; reduction of DNS by reducing sugars.[1]Colorimetric; reduction of Cu2+ to Cu+ by reducing sugars.[4]Enzymatic; specific enzyme-catalyzed reaction.[5]Chromatographic separation based on analyte-column interaction.[6]
Specificity Low; reacts with all reducing sugars and some non-sugar reducing substances.Moderate; less interference than DNS but still reacts with various reducing sugars.High; specific to a particular sugar (e.g., glucose).[5]Very High; can separate and quantify individual sugars.[7]
Sensitivity Moderate.High; approximately 10 times more sensitive than the DNS assay.[3]Very High.Very High; dependent on the detector used.
Interference Significant interference from amino acids, phenols, and other reducing compounds.[8]Less interference than DNS, but still susceptible to some reducing agents.Minimal; highly specific enzymatic reaction reduces interference.Minimal; co-eluting compounds can interfere, but can often be resolved with method optimization.
Cost Low.Low to Moderate.Moderate to High.High (instrumentation and maintenance).
Throughput High.Moderate.Moderate to High (amenable to microplate formats).Low to Moderate.
Accuracy Can overestimate carbohydrase activity due to reaction with non-sugar reducing compounds and oligosaccharides.[9][10]More accurate than DNS for measuring true glycosidic bond cleavage.[10]High accuracy for the specific sugar being measured.Very High accuracy and precision.
The Nelson-Somogyi (NS) Assay: A More Refined Colorimetric Approach

The Nelson-Somogyi (NS) assay is another classic colorimetric method that offers improved specificity over the DNS assay.[4] It involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by reducing sugars, followed by the reaction of cuprous ions with an arsenomolybdate reagent to produce a stable blue-colored complex.[11][12]

Experimental data consistently demonstrates that the DNS assay tends to overestimate carbohydrase activity compared to the NS assay. For instance, when measuring cellulase activity against carboxymethylcellulose (CMC), the DNS assay can yield activity values that are 40-50% higher than those obtained with the NS assay.[9] This overestimation is even more pronounced for other carbohydrases like xylanase and β-mannanase, where the differences can be 3- to 13-fold.[9] This discrepancy arises because the DNS reagent can react with non-sugar reducing compounds and oligosaccharides to a greater extent than the NS reagent, leading to an inflated measurement of reducing ends.[10]

Enzymatic Assays: The Gold Standard for Specificity

For applications demanding the quantification of a specific sugar, enzymatic assays are the preferred method. The Glucose Oxidase-Peroxidase (GOD-POD) assay, for example, is highly specific for D-glucose.[5] In this assay, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, then reacts with a chromogenic substrate to produce a colored product.[13]

The primary advantage of enzymatic assays is their exceptional specificity, which virtually eliminates interference from other sugars and reducing substances present in complex biological samples.[5] This makes them invaluable for applications such as monitoring glucose consumption in fermentation broths or for clinical diagnostics.

High-Performance Liquid Chromatography (HPLC): The Pinnacle of Accuracy and Resolution

For the most accurate and detailed analysis of carbohydrate composition, High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard.[7] HPLC systems can separate complex mixtures of carbohydrates, allowing for the precise quantification of individual monosaccharides, disaccharides, and oligosaccharides.[6] Various detection methods can be coupled with HPLC, including refractive index (RI), evaporative light scattering (ELSD), and pulsed amperometric detection (PAD), each offering different levels of sensitivity and selectivity.[14]

While HPLC provides unparalleled accuracy and resolution, the initial investment in instrumentation and the operational costs are significantly higher than for colorimetric assays.[6] Additionally, sample throughput is generally lower.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of your results, adhering to a well-defined protocol is crucial. Below are detailed, step-by-step methodologies for the DNS assay and its key alternatives.

3,5-Dinitrosalicylic Acid (DNS) Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific application.

Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution. Store in a dark, airtight bottle.

  • Rochelle Salt Solution (40%): Dissolve 40 g of potassium sodium tartrate in 100 mL of distilled water.

  • Standard Glucose Solution: Prepare a stock solution of 1 mg/mL glucose and create a series of dilutions for the standard curve.

Procedure:

  • Pipette 1 mL of the sample (or standard) into a test tube.

  • Add 1 mL of DNS reagent to each tube.

  • Incubate the tubes in a boiling water bath for 5-15 minutes.

  • Add 1 mL of Rochelle salt solution to each tube to stabilize the color.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Construct a standard curve of absorbance versus glucose concentration and determine the concentration of reducing sugars in the sample.[15]

DNS_Protocol start Start step1 1. Pipette 1 mL of sample/standard into test tube start->step1 step2 2. Add 1 mL of DNS Reagent step1->step2 step3 3. Incubate in boiling water bath (5-15 min) step2->step3 step4 4. Add 1 mL of Rochelle Salt Solution step3->step4 step5 5. Cool to room temperature step4->step5 step6 6. Measure Absorbance at 540 nm step5->step6 step7 7. Determine concentration from standard curve step6->step7 end End step7->end

Figure 2: Step-by-step experimental workflow for the DNS assay.

Nelson-Somogyi (NS) Assay Protocol

Reagents:

  • Alkaline Copper Reagent:

    • Solution A: Dissolve 25 g of anhydrous sodium carbonate, 25 g of Rochelle salt, 20 g of sodium bicarbonate, and 200 g of anhydrous sodium sulfate in 800 mL of distilled water and dilute to 1 L.

    • Solution B: Dissolve 15 g of copper sulfate pentahydrate in 100 mL of distilled water containing one drop of concentrated sulfuric acid.

    • Working Reagent: Mix 4 mL of Solution B with 96 mL of Solution A just before use.

  • Arsenomolybdate Reagent: Dissolve 25 g of ammonium molybdate in 450 mL of distilled water. Add 21 mL of concentrated sulfuric acid and mix. Then, add 3 g of sodium arsenate dibasic heptahydrate dissolved in 25 mL of distilled water. Incubate at 37°C for 24-48 hours. Store in a brown bottle.

  • Standard Glucose Solution: Prepare as for the DNS assay.

Procedure:

  • Pipette 1 mL of the sample (or standard) into a test tube.

  • Add 1 mL of the alkaline copper working reagent.

  • Heat the tubes in a boiling water bath for 10-20 minutes.

  • Cool the tubes to room temperature.

  • Add 1 mL of the arsenomolybdate reagent and mix well until the cuprous oxide precipitate is completely dissolved.

  • Add 7 mL of distilled water and mix thoroughly.

  • Measure the absorbance at 520 nm after 10 minutes.

  • Construct a standard curve and determine the concentration of reducing sugars.[11][12]

Glucose Oxidase-Peroxidase (GOD-POD) Assay Protocol

Reagents:

  • GOD-POD Reagent: Commercially available kits are recommended. Typically contains glucose oxidase, peroxidase, a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), and buffer.

  • Standard Glucose Solution: Prepare as for the DNS assay.

Procedure:

  • Pipette a small volume (e.g., 10-20 µL) of the sample (or standard) into a microplate well or a cuvette.

  • Add the recommended volume of the GOD-POD reagent (e.g., 200 µL).

  • Incubate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 10-15 minutes).

  • Measure the absorbance at the specified wavelength (usually around 505 nm).

  • Construct a standard curve and determine the glucose concentration.[2][13]

Conclusion: Selecting the Right Tool for the Job

The 3,5-Dinitrosalicylic acid assay, while a valuable tool for rapid and cost-effective estimation of reducing sugars, is not a one-size-fits-all solution. Its inherent lack of specificity and susceptibility to interference can lead to inaccurate results, particularly in complex biological matrices. For researchers requiring higher accuracy and specificity, the Nelson-Somogyi assay, enzymatic assays, and HPLC offer superior alternatives.

The choice of assay should be a deliberate one, based on a thorough understanding of the experimental requirements and the limitations of each method. By carefully considering the factors of specificity, sensitivity, cost, and throughput, researchers can select the most appropriate tool to generate reliable and meaningful data.

References

A Senior Application Scientist's Guide to the Limitations of 3,5-Dinitrosalicylic Acid (DNSA) for Reducing Sugar Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 3,5-dinitrosalicylic acid (DNS or DNSA) assay has been a workhorse in biochemistry and biotechnology for the colorimetric estimation of reducing sugars. Its simplicity and low cost have made it a staple for measuring enzyme activity, particularly for carbohydrases like amylases and cellulases. However, as the demand for precision and accuracy in research and drug development intensifies, it is critical for scientists to recognize the significant limitations of this classical method.

This guide provides an in-depth analysis of the inherent drawbacks of the DNSA reagent, comparing it with modern, more robust alternatives. We will explore the causality behind its failures in complex biological matrices and provide data-driven recommendations to help researchers select the appropriate analytical tool for their needs.

The DNSA Method: Principle and Pitfalls

The DNSA assay is predicated on a straightforward redox reaction. In an alkaline solution and at high temperatures, the aldehyde or ketone group of a reducing sugar reduces 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid (ANSA). This product, ANSA, has a deep reddish-brown color and strongly absorbs light at a wavelength of 540 nm. The intensity of the color is, in principle, proportional to the concentration of the reducing sugars in the sample.[1][2]

While simple in theory, the practical application of this method is fraught with challenges that can lead to significant data misinterpretation.

Critical Limitation 1: Profound Lack of Specificity

The primary drawback of the DNSA assay is its inability to distinguish between different reducing sugars or even between sugars and other reducing substances.[1] The reaction chemistry is not specific to any particular carbohydrate; it detects the presence of any free carbonyl group capable of acting as a reducing agent.[2][3] This means that in a sample containing a mixture of glucose, fructose, and cellobiose, the DNSA assay will produce a single, composite reading that cannot be deconvoluted.

More alarmingly, the assay is susceptible to interference from non-sugar molecules that possess reducing properties, leading to falsely elevated results.[1]

Critical Limitation 2: Interference from Common Sample Components

In many modern applications, such as the analysis of biofuels or complex fermentation broths, the sample matrix is far from pure. The DNSA assay is notoriously vulnerable to interference from compounds commonly found in these matrices.

  • Biomass Degradation Products: When analyzing lignocellulosic hydrolysates, the presence of sugar degradation products like furfural and 5-hydroxymethylfurfural (5-HMF) is a major issue. These compounds contain active carbonyl groups and react with DNSA, leading to a dramatic overestimation of the actual sugar content—in some cases, as much as 68% higher than the true value.[2][4] This renders the DNSA method fundamentally unreliable for such applications.[5]

  • Buffer Components and Amino Acids: The choice of buffer can significantly impact results. Citrate buffer, a common laboratory staple, is a known interferent.[6] Furthermore, certain amino acids and aldehydes present in complex media can also react with the DNSA reagent, contributing to inaccurate readings.[7]

Critical Limitation 3: Inconsistent Stoichiometry and Sensitivity

The DNSA assay does not react with all reducing sugars in the same way. The stoichiometry of the reaction and the resulting color development vary depending on the specific sugar.

A crucial example is the differential sensitivity between glucose and cellobiose. The DNSA assay is less sensitive to cellobiose, a common product of cellulose hydrolysis.[6] In a cellulase activity assay, this leads to an underestimation of the total reducing sugar equivalents produced, especially if the enzyme system lacks sufficient β-glucosidase activity to convert cellobiose to glucose. This discrepancy is a primary reason for the often-observed differences between results from DNSA and more accurate methods like HPLC.[6]

Comparative studies have shown that this non-stoichiometric color formation can lead to a 3- to 13-fold overestimation of certain carbohydrase activities when compared to the more reliable Nelson-Somogyi method.[8][9]

A Comparative Analysis of Superior Alternatives

To achieve trustworthy and publishable data, researchers must consider more specific and robust analytical methods. The choice of method should be guided by the research question, the nature of the sample, and the required level of accuracy.

FeatureDNSA AssayHigh-Performance Liquid Chromatography (HPLC)Enzymatic AssaysNelson-Somogyi (NS) / BCA Assays
Specificity Very Low (Reacts with all reducing substances)Very High (Separates and quantifies individual sugars)Extremely High (Specific to a single target sugar, e.g., glucose)Moderate (Reacts with reducing sugars, but can be more stoichiometric than DNSA)
Accuracy Low, especially in complex mixturesHigh (Gold Standard)HighModerate to High
Sensitivity ModerateHighVery HighHigh (NS is more sensitive than DNSA)[8]
Major Interferences Furfurals, 5-HMF, citrate buffer, some amino acids[2][6][7]Co-eluting compounds (can be resolved with method development)Non-specific enzyme inhibitorsNS: Arsenic is a component, posing a safety hazard.[10] BCA: Less toxic.[11]
Throughput High (Microplate adaptable)[12][13]LowHigh (Microplate adaptable)High (Microplate adaptable)
Cost LowHigh (instrumentation)Moderate (reagent kits)Low to Moderate
Alternative 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for carbohydrate analysis. By physically separating compounds in a mixture before detection, it allows for the unambiguous identification and precise quantification of individual sugars like glucose, xylose, and cellobiose.[5][6] It completely overcomes the interference and specificity issues that plague the DNSA method. While the initial capital investment is high, the quality and reliability of the data are unparalleled.

Alternative 2: Enzymatic Assays

For applications requiring the quantification of a single, specific sugar, enzymatic methods are the superior choice.[1] These assays use enzymes, such as glucose oxidase or hexokinase, that catalyze a reaction with only one target substrate (e.g., D-glucose).[3][14] The reaction is stoichiometric, and the resulting product can be measured with high sensitivity and accuracy using a spectrophotometer. This specificity is essential in fields like clinical diagnostics and quality control in winemaking, where precise glucose and fructose levels are critical.[14]

Alternative 3: Other Colorimetric Methods (BCA and Nelson-Somogyi)

Other colorimetric methods offer improvements over DNSA. The bicinchoninic acid (BCA) assay, which can be adapted for measuring reducing sugars, is less toxic and shows greater tolerance to common interfering compounds.[11][15] The Nelson-Somogyi (NS) method is significantly more sensitive than DNSA and provides more accurate activity measurements for enzymes like xylanase and β-mannanase.[8] However, a significant drawback of the NS method is its use of an arsenic-containing reagent, which poses considerable health and safety risks.[10]

Visualizing the Workflow and Decision Process

To aid researchers, the following diagrams illustrate the DNSA workflow and a logical decision-making process for choosing the right assay.

DNS_Workflow cluster_prep Sample Preparation Sample Sample containing reducing sugars Reagent Add DNSA Reagent to Sample/Standard Sample->Reagent Standard Sugar Standard (e.g., Glucose) Standard->Reagent Heat Incubate at 95-100°C for 5-15 min Reagent->Heat Cool Cool to Room Temp. Heat->Cool Dilute Add distilled water (optional dilution step) Cool->Dilute Measure Measure Absorbance at 540 nm Dilute->Measure Calculate Calculate Concentration vs. Standard Curve Measure->Calculate

Caption: A typical experimental workflow for the DNSA reducing sugar assay.

Decision_Tree question question answer answer recommendation recommendation start What is your analytical need? q1 Quantify a specific sugar (e.g., only Glucose)? start->q1 Specific? q2 Estimate total reducing sugars? start->q2 Total? ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q3 Is the sample a complex mixture? (e.g., biomass hydrolysate, fermentation broth) q2->q3 rec1 Use Enzymatic Assay or HPLC ans1_yes->rec1 ans1_no->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no rec2 Use HPLC (Gold Standard) ans3_yes->rec2 q4 Is high accuracy critical? ans3_no->q4 ans4_yes Yes q4->ans4_yes ans4_no No (e.g., preliminary screening) q4->ans4_no rec3 Use BCA or Nelson-Somogyi ans4_yes->rec3 rec4 DNSA may be acceptable (with caution) ans4_no->rec4

Caption: A decision guide for selecting an appropriate sugar quantification method.

Experimental Protocols

For transparency and reproducibility, detailed protocols for the DNSA assay and a recommended alternative (BCA assay) are provided.

Protocol 1: DNSA Assay for Reducing Sugars

This protocol is a standard representation of the method.

  • Reagent Preparation (DNSA Reagent):

    • In 500 mL of distilled water, dissolve 5.0 g of 3,5-dinitrosalicylic acid.

    • Slowly and carefully add 100 mL of 2 M NaOH while stirring.

    • Add 150 g of Rochelle salt (potassium sodium tartrate) and dissolve completely. This salt is crucial for preventing the reagent from precipitating.

    • Add 2.5 g of phenol and 2.5 g of sodium sulfite.

    • Bring the final volume to 500 mL with distilled water. Store in a dark, airtight bottle at room temperature. The reagent is stable for several months.[16][17]

  • Assay Procedure:

    • Pipette 1.0 mL of your sample (or sugar standard) into a clean test tube.

    • Add 1.0 mL of the DNSA reagent to the tube.

    • Vortex briefly to mix.

    • Incubate the tubes in a boiling water bath for exactly 5 minutes.[8]

    • Immediately cool the tubes in an ice bath to stop the reaction.

    • Add 8.0 mL of distilled water to each tube and vortex thoroughly.

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer, using a reagent blank (1.0 mL water instead of sample) to zero the instrument.

  • Quantification:

    • Prepare a standard curve using known concentrations of a reference sugar (e.g., 0.1 to 1.0 mg/mL glucose).

    • Plot absorbance vs. concentration and determine the concentration of the unknown sample using the resulting linear regression equation.

Protocol 2: Bicinchoninic Acid (BCA) Assay for Reducing Sugars

This protocol is adapted from methods using BCA for carbohydrate analysis.[11][15]

  • Reagent Preparation:

    • Reagent A: Dissolve 2.0 g of sodium carbonate (Na₂CO₃), 0.19 g of sodium bicarbonate (NaHCO₃), and 0.1 g of sodium tartrate in 100 mL of 0.2 M NaOH.

    • Reagent B: Dissolve 0.6 g of bicinchoninic acid disodium salt in 100 mL of distilled water.

    • Reagent C: Dissolve 0.31 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of distilled water.

    • Working Reagent: Mix Reagents A, B, and C in a ratio of 2:1:1 (v/v/v). Prepare this fresh daily.

  • Assay Procedure:

    • Pipette 0.5 mL of your sample (or sugar standard) into a clean test tube.

    • Add 1.0 mL of the BCA Working Reagent.

    • Vortex to mix.

    • Incubate the tubes in a water bath at 80°C for 30 minutes. A purple color will develop.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 562 nm against a reagent blank.

  • Quantification:

    • Prepare a standard curve using known concentrations of a reference sugar (e.g., 10 to 200 µg/mL glucose).

    • Plot absorbance vs. concentration to quantify the unknown sample.

Conclusion and Recommendations

As a Senior Application Scientist, my recommendation is unequivocal: while the 3,5-dinitrosalicylic acid assay may have a place for rudimentary, non-critical screening in highly defined systems, it is not a suitable tool for generating accurate, reliable, or publishable data in modern research, particularly when dealing with complex biological matrices. Its inherent lack of specificity and susceptibility to a wide range of interferences are critical flaws.

For researchers and drug development professionals, investing in more specific and robust technologies is essential for scientific integrity.

  • For absolute accuracy and component resolution: HPLC is the required standard.[5]

  • For quantifying a specific sugar: Enzymatic assays provide unparalleled specificity.

  • For a more reliable colorimetric alternative: The BCA method offers a safer and often more robust option than DNSA.

By understanding these limitations and embracing superior analytical strategies, the scientific community can ensure the validity and reproducibility of its findings in carbohydrate analysis.

References

A Technical Guide to 3,5-Dinitrosalicylaldehyde: Synthesis and Applications in Biochemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical reagents, 3,5-Dinitrosalicylaldehyde stands as a versatile, yet specialized, molecule. While its close relative, 3,5-dinitrosalicylic acid (DNSA), is widely recognized for its application in quantifying reducing sugars, the aldehyde counterpart offers a distinct set of functionalities, primarily centered around its reactivity with primary amines. This guide provides a comprehensive overview of the synthesis of this compound and delves into its key applications, offering a comparative perspective for researchers considering its use in their experimental workflows.

Synthesis of this compound: A Two-Step Nitration Approach

The primary route to synthesizing this compound involves the nitration of salicylaldehyde. This electrophilic aromatic substitution reaction proceeds in a stepwise manner, leveraging the directing effects of the hydroxyl and formyl groups on the benzene ring.

Causality Behind the Synthesis Strategy

The choice of a two-step nitration process is dictated by the activating and directing properties of the substituents on the salicylaldehyde ring. The hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director. Direct, harsh nitration can lead to a mixture of products and potential oxidation of the aldehyde. A more controlled, two-step approach, as detailed in peer-reviewed literature, allows for a higher yield of the desired 3,5-dinitro product[1]. The initial nitration favors the introduction of a nitro group at the 5-position, para to the strongly activating hydroxyl group. Subsequent nitration, under more forcing conditions, introduces the second nitro group at the 3-position, ortho to the hydroxyl group and meta to the deactivating formyl group.

Detailed Experimental Protocol for Synthesis

The following protocol is a synthesis of a peer-reviewed method for the preparation of this compound from salicylaldehyde[1].

Materials:

  • Salicylaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Step 1: Synthesis of 3- and 5-Nitrosalicylaldehyde Mixture

  • In a flask, cool a mixture of salicylaldehyde (0.2 mol, 20.96 ml) and 10 ml of concentrated HCl in an ice-salt bath to 0°C.

  • Prepare a nitrating mixture by carefully adding concentrated H₂SO₄ to concentrated HNO₃ in a 2:1 ratio, keeping the mixture cooled in an ice bath.

  • Slowly add the cooled salicylaldehyde-HCl mixture dropwise to the ice-cold nitrating mixture over 20 minutes with constant stirring, ensuring the temperature remains at 0°C.

  • Continue stirring the reaction mixture for 2-3 hours at room temperature.

  • Pour the reaction mixture onto crushed ice. The resulting precipitate, a mixture of 3- and 5-nitrosalicylaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

  • Stir the dried mixture of 3- and 5-nitrosalicylaldehyde (33g, 0.156 mol) with an ice-cold nitrating mixture (conc. H₂SO₄: conc. HNO₃ in a 2:1 proportion).

  • After 30 minutes of stirring, pour the reaction mass onto crushed ice.

  • Collect the yellow solid precipitate of 2-hydroxy-3,5-dinitrobenzaldehyde (this compound) by filtration.

  • Wash the product with water and recrystallize from ethanol to obtain the purified product.

Expected Yield: This procedure can yield up to 85% of this compound[1].

Synthesis Pathway Diagram

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Intermediate Mixture of 3- and 5-Nitrosalicylaldehyde Salicylaldehyde->Intermediate Step 1: Mono-nitration Nitrating_Mixture1 Conc. HNO₃ / Conc. H₂SO₄ (2:1 ratio) 0°C Product This compound Intermediate->Product Step 2: Di-nitration Nitrating_Mixture2 Conc. HNO₃ / Conc. H₂SO₄ (2:1 ratio) Ice-cold

Caption: Synthesis of this compound from salicylaldehyde.

Applications and Comparative Performance

This compound serves as a valuable reagent in several biochemical applications, primarily leveraging the reactivity of its aldehyde group with primary amines.

Synthesis of Chromogenic Protease Substrates

A significant application of this compound is in the preparation of chromogenic substrates for the detection of protease activity[2][3][4]. The aldehyde reacts with the N-terminus of a peptide or the side chain of an amino acid like lysine to form a Schiff base, yielding a chromogenic molecule. Upon enzymatic cleavage of the peptide at a specific site, a colored product is released, which can be quantified spectrophotometrically.

Comparison with p-Nitroaniline (pNA)-based Substrates:

FeatureThis compound-derived Substratesp-Nitroaniline (pNA)-derived Substrates
Synthesis Involves Schiff base formation with the peptide.Typically involves amide bond formation with the C-terminus of the peptide.
Detection Release of a dinitrophenyl-containing chromophore.Release of p-nitroaniline, which has a distinct absorbance maximum.
Performance Data Limited publicly available peer-reviewed data directly comparing kinetic parameters (Km, kcat) with pNA-substrates for a wide range of proteases.Extensive literature available with well-characterized kinetic data for numerous proteases[5][6][7].
Advantages Potentially offers alternative spectral properties which may be advantageous in specific assay conditions to avoid interference from other sample components.Well-established and widely validated method with a large body of comparative data.
Limitations Lack of extensive comparative studies makes it difficult to assess its performance superiority for specific proteases.The absorbance of pNA can be influenced by pH.

Expert Insight: While pNA-based substrates are the current industry standard, the exploration of alternative chromogenic moieties derived from this compound is a valid research avenue. The dinitrophenyl group's electronic properties could potentially be fine-tuned to develop substrates with enhanced sensitivity or altered spectral characteristics, which would be beneficial for multiplexed assays or samples with high background absorbance at the detection wavelength of pNA. However, rigorous side-by-side comparisons with established pNA substrates, including determination of kinetic parameters, are necessary to validate their utility.

Determination of Lysine Residues in Proteins

This compound can be used as a reagent for the determination of the number of lysine residues in proteins[8]. The aldehyde group reacts with the ε-amino group of lysine residues.

Comparison with O-phthalaldehyde (OPA) and Ninhydrin Methods:

MethodPrincipleAdvantagesDisadvantages
This compound Reacts with the primary amino group of lysine to form a colored product.Simple colorimetric assay.Limited peer-reviewed data on sensitivity, specificity, and interference compared to established methods. Potential for interference from other primary amines.
O-phthalaldehyde (OPA) Reacts with primary amines in the presence of a thiol to form a fluorescent adduct.High sensitivity, rapid reaction at room temperature.The fluorescent product is unstable and requires immediate measurement.
Ninhydrin Reacts with primary and secondary amines to produce a deep purple color (Ruhemann's purple).Reacts with a broad range of amino acids, well-established method.Requires heating, less specific for lysine as it reacts with all primary amines.

Expert Insight: For the specific quantification of available lysine residues, the OPA method is generally preferred due to its high sensitivity and specificity for primary amines under mild conditions. While the this compound method offers a colorimetric alternative, its performance characteristics, such as limit of detection and interference from other biological molecules, require more thorough validation in peer-reviewed studies to be considered a robust alternative to the well-established OPA and ninhydrin assays.

Synthesis of Salicyldimine Ligands and Other Organic Compounds

This compound is a precursor in the synthesis of various organic compounds, including salicyldimine ligands through Schiff base condensation with anilines[2][3]. These ligands are important in coordination chemistry and catalysis. It is also used in the synthesis of 3-hydroxycoumarins[2][3].

Experimental Workflow: General Protocol for Protein Labeling with this compound

This protocol provides a general workflow for labeling a protein with this compound to create a chromogenic substrate.

Protein_Labeling_Workflow Protein_Solution Protein Solution (in appropriate buffer, pH ~8-9) Incubation Incubation (Room temperature or 37°C) Protein_Solution->Incubation DNSA_Solution This compound Solution (in a suitable organic solvent, e.g., DMSO) DNSA_Solution->Incubation Purification Purification (e.g., Dialysis or Size-Exclusion Chromatography) Incubation->Purification Labeled_Protein Labeled Protein (Chromogenic Substrate) Purification->Labeled_Protein

Caption: General workflow for labeling proteins with this compound.

Conclusion and Future Perspectives

This compound is a valuable reagent with demonstrated utility in the synthesis of chromogenic protease substrates and other specialized organic molecules. Its synthesis from salicylaldehyde is a well-documented process with good yields.

However, for its analytical applications, particularly in the quantification of lysine residues and as a component of chromogenic substrates, a significant gap exists in the peer-reviewed literature regarding direct, quantitative comparisons with established, alternative methods. To elevate this compound from a niche reagent to a mainstream analytical tool, further research is required. Specifically, studies focusing on:

  • Head-to-head comparisons of the this compound method for lysine determination with the OPA and ninhydrin methods, detailing sensitivity, specificity, linearity, and interference profiles.

  • Synthesis and detailed kinetic characterization of a panel of protease substrates derived from this compound, with direct comparison to their pNA-based counterparts for a range of proteases.

Such studies would provide the necessary experimental data for researchers to make informed decisions about the most appropriate reagent for their specific application, ultimately solidifying the position of this compound within the toolkit of biochemical analysis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3,5-Dinitrosalicylaldehyde, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Core Directive: Understanding the Hazard Profile of this compound

This compound is a dinitroaromatic aldehyde, a chemical classification that necessitates a high degree of caution. Its hazard profile is not merely the sum of its functional groups but arises from their synergistic interaction.

  • Dinitroaromatic Core: Aromatic compounds containing multiple nitro groups are energetically rich and can be thermally unstable.[1][2] The presence of two nitro groups, which are strong electron-withdrawing groups, makes the compound susceptible to rapid, exothermic decomposition under certain conditions. While not as notoriously unstable as its close structural relative, picric acid (2,4,6-trinitrophenol), the potential for hazardous reactions mandates careful handling.[3][4]

  • Aldehyde Functionality: The aldehyde group is reactive and can undergo oxidation or other reactions.[5][6]

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with bases.

The primary hazards, as identified in its Safety Data Sheet (SDS), are significant skin, eye, and respiratory irritation.[7][8][9][10] It is also classified as an oxidizing agent and is sensitive to air.[5][9][11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₇H₄N₂O₆[4][5][8]
Molecular Weight 212.12 g/mol [4][8]
Appearance Yellow crystalline powder[3][5]
Melting Point 68-70 °C[3][4]
Boiling Point 301.5 °C at 760 mmHg[4][6]
Water Solubility 0.6 g/100 mL (18°C)[3][11][12]
GHS Hazard Codes H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[7][8][10]

Immediate Safety Protocols & Spill Management

Before handling or disposing of this compound, a proactive safety posture is essential.

Personal Protective Equipment (PPE)

Given the compound's irritant properties and the potential for absorption of nitroaromatic compounds through the skin, the following PPE is mandatory:[10][13]

  • Hand Protection: Wear nitrile gloves. For handling larger quantities or for extended periods, double-gloving is recommended.

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when handling bulk quantities or when there is a significant risk of splashing.[13]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[9] If weighing or transferring powder outside of a fume hood, a NIOSH-approved N95 dust mask is necessary to prevent inhalation.[10]

Small Spill Emergency Protocol

For minor spills (typically <5 grams) of solid this compound:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the full PPE described above.

  • Contain Dust: Do NOT dry sweep, as this can aerosolize the irritant powder.[13]

  • Adsorb: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.

  • Collect: Carefully sweep or scoop the mixture into a designated, clearly labeled hazardous waste container.[9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse.

  • Dispose: All cleanup materials, including gloves and wipes, must be placed in the hazardous waste container.

The Core Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste.[14] On-site chemical neutralization is not recommended for routine laboratory practice due to the inherent risks of handling nitroaromatic compounds and is best left to trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Step 1: Waste Classification

Any material contaminated with this compound, including the pure compound, reaction residues, and spill cleanup materials, must be classified as hazardous waste. Aromatic nitro compounds are specifically regulated by the Environmental Protection Agency (EPA).[15] While not listed by name, it falls under the characteristics of similar hazardous waste streams, such as those containing nitrobenzene (EPA Hazardous Waste Code F004).[16][17]

Step 2: Waste Segregation and Accumulation
  • Designate a Container: Use a dedicated, sealable, and chemically compatible container for this compound waste. The container must be in good condition and not leak.

  • Label Correctly: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound Waste"). Include the accumulation start date.

  • Segregate Incompatibles: This is a critical safety step. Store the waste container away from incompatible materials, particularly:

    • Strong bases and acids

    • Reducing agents

    • Oxidizing agents[2][9]

    • Flammable materials

    • Heat sources[2]

Step 3: Final Disposal Procedure
  • Accumulate Safely: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in compliance with your institution's and the EPA's generator status rules.[18]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department or your contracted hazardous waste disposal vendor to schedule a pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. Your EHS department will guide you through this process.

The ultimate disposal will be handled by the licensed TSDF, which may involve high-temperature incineration or other specialized treatment methods to ensure the complete destruction of the hazardous compound.[19]

G cluster_0 start Waste Generated (Pure compound, contaminated labware, spill debris) classify Classify as Hazardous Waste (Aromatic Nitro Compound) start->classify segregate Segregate Waste (Keep away from bases, acids, oxidizers, heat) classify->segregate Confirm Hazard package Package in a sealed, compatible container segregate->package label_waste Label Container: 'Hazardous Waste' 'this compound' Date package->label_waste store Store in designated Satellite or Central Accumulation Area label_waste->store contact_ehs Contact EHS or Approved Waste Vendor for Pickup store->contact_ehs end Professional Disposal via TSDF (e.g., Incineration) contact_ehs->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Concluding Remarks: A Culture of Safety

The proper handling and disposal of this compound are not merely regulatory hurdles; they are integral components of a robust safety culture. By understanding the chemical principles that define its hazards and adhering to a systematic disposal workflow, we protect ourselves and our environment. Always prioritize the professional disposal route through your institution's EHS department, as this remains the most reliable and self-validating system for ensuring safety and compliance.

References

Navigating the Safe Handling of 3,5-Dinitrosalicylaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are paramount to innovation. Among these, 3,5-Dinitrosalicylaldehyde stands as a valuable building block, notably in the preparation of chromogenic proteinase substrates and various organic complexes. However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of safe handling protocols to mitigate risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a yellow crystalline solid that is classified as a skin, eye, and respiratory irritant.[1][2] The primary hazards are associated with direct contact and inhalation of the dust.[1][3] Understanding the nature of these hazards is the first step in preventing exposure.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C7H4N2O6
Molecular Weight 212.12 g/mol
Appearance Yellow Powder[4]
Melting Point 68-70 °C
Solubility in Water 0.6 g/100 mL (18°C)[5]

The powdered form of this compound can easily become airborne, leading to inadvertent inhalation or contamination of surfaces. Its irritant properties mean that even minor contact with skin or eyes can cause significant discomfort and inflammation.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous dusts is to control them at the source. Whenever possible, handling of this compound should be performed within a certified chemical fume hood.[6] This engineering control is critical for preventing the inhalation of airborne particles. For procedures that may generate significant amounts of dust, such as weighing or transferring the solid, a ventilated balance enclosure should be utilized.[6]

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper fit Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Verify fume hood function Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Minimize dust generation Dissolve/React Dissolve/React Transfer to Vessel->Dissolve/React Keep sash lowered Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces Allow reaction to complete Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Use appropriate solvent Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow waste protocol

Caption: A logical workflow for the safe handling of this compound, emphasizing the use of engineering controls.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, a robust PPE plan is mandatory for direct handling of this compound.

Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required to protect against dust particles and potential splashes.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Gloves: Due to the skin-irritating nature of this compound, appropriate chemical-resistant gloves are crucial. While specific breakthrough time data for this compound is not readily available, a conservative approach based on its chemical properties (an aromatic aldehyde with nitro groups) is recommended.

Glove MaterialRecommendationRationale
Nitrile Suitable for incidental contact and splash protection.Nitrile gloves offer good resistance to a variety of chemicals, but prolonged exposure should be avoided.[8] Double-gloving can provide an additional layer of protection.
Neoprene Recommended for extended handling or in case of a spill.Neoprene generally offers superior chemical resistance compared to nitrile for many organic compounds.[9]

Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.

Respiratory Protection: For routine handling within a fume hood, a standard laboratory coat is sufficient. However, in situations where engineering controls are not feasible or during a large spill, respiratory protection is necessary. A NIOSH-approved N95 dust mask can be used for low levels of airborne dust. For higher potential exposures, a respirator with a particulate filter may be required.

Protective Clothing: A laboratory coat should be worn and buttoned to protect the skin.[7] It is advisable to use a lab coat made of a material that is not easily flammable.

PPE Selection and Donning/Doffing Sequence:

cluster_donning Donning Sequence Lab Coat Lab Coat Gloves (Inner) Gloves (Inner) Lab Coat->Gloves (Inner) Goggles Goggles Lab Coat->Goggles Gloves (Inner)->Goggles Goggles->Gloves (Inner) Face Shield (if needed) Face Shield (if needed) Goggles->Face Shield (if needed) Face Shield (if needed)->Lab Coat Gloves (Outer) Gloves (Outer) Face Shield (if needed)->Gloves (Outer) Gloves (Outer)->Face Shield (if needed)

Caption: A visual representation of the correct sequence for donning and doffing PPE to prevent cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is vital for minimizing the risk of exposure.

Preparation:

  • Designate a Work Area: Clearly define the area where this compound will be handled, preferably within a fume hood.

  • Assemble Materials: Have all necessary equipment, including glassware, spatulas, and waste containers, readily available in the designated area to avoid unnecessary movement.

  • Review Emergency Procedures: Ensure you are familiar with the location and operation of the nearest safety shower and eyewash station.

Handling:

  • Weighing: Carefully weigh the required amount of this compound in a tared container inside a ventilated enclosure or fume hood. Use a spatula to gently transfer the solid, avoiding any actions that could generate dust.

  • Transfer: When transferring the solid to a reaction vessel, do so slowly and close to the opening of the vessel to minimize the release of airborne particles.

  • In Solution: Once in solution, the risk of airborne dust is significantly reduced. However, continue to handle the solution within the fume hood as vapors may still be present.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response is critical.

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 20 minutes, holding the eyelids open to ensure thorough rinsing.[10]

  • Remove contact lenses if present.[10]

  • Seek immediate medical attention from an eye specialist.[10] Do not rub the eyes or apply any ointments.[10]

Skin Contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3]

  • Remove any contaminated clothing.

  • If irritation persists, seek medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[3]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Spill Response:

  • Small Spill (in a fume hood):

    • Wear appropriate PPE, including double gloves and eye protection.

    • Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.

    • Carefully sweep the material into a designated waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) and then soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent the spread of the dust by closing doors.

    • Contact your institution's environmental health and safety department for assistance with cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: All solid this compound, contaminated absorbent materials, and disposable PPE (gloves, etc.) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[11]

Decontamination:

  • All glassware and equipment that has come into contact with this compound should be thoroughly decontaminated. A triple rinse with a suitable solvent, followed by washing with soap and water, is recommended.

Disposal Pathway: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, harnessing its scientific potential while prioritizing personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.